4-Chloro-2-fluoro-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAONECPATVTFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396252 | |
| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-05-1 | |
| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-fluoro-5-nitrobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile, multi-reactive building block in advanced chemical synthesis.[1][2] Its utility is primarily derived from the specific arrangement of chloro, fluoro, nitro, and carboxylic acid functional groups on the benzene ring. These groups provide multiple reaction sites, enabling the construction of complex molecular architectures.[2] This compound and its isomers are particularly significant as intermediates in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2]
A thorough understanding of the physical properties of this intermediate is paramount for researchers and process chemists. Properties such as melting point, solubility, and acidity (pKa) dictate the selection of appropriate reaction conditions, purification strategies, and formulation methods. This guide provides a detailed examination of the known physical characteristics of this compound, outlines standardized protocols for their experimental determination, and discusses the scientific principles behind these measurements.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of any chemical analysis. The key identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 35112-05-1 | [3][4] |
| Molecular Formula | C₇H₃ClFNO₄ | [3][4] |
| Molecular Weight | 219.55 g/mol | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | [3] |
| InChIKey | KAONECPATVTFST-UHFFFAOYSA-N | [3] |
Molecular Structure Visualization
The spatial arrangement of the functional groups is critical to the molecule's reactivity and physical behavior.
Caption: Workflow for accurate melting point determination.
Acidity (pKa) Determination by Potentiometric Titration
Causality: The pKa is the pH at which the acid is 50% dissociated into its conjugate base. [5]This protocol determines the pKa by creating a titration curve, plotting pH versus the volume of added titrant (a strong base). The inflection point of this sigmoid curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. [5][6] Methodology:
-
Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if aqueous solubility is low). [7] * Prepare a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH). [6] * Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
-
Titration:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring at a constant, moderate speed.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each increment, allow the reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Continue adding titrant until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis). This generates the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
Calculate the half-equivalence point volume (Veq/2).
-
Find the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa of the acid.
-
Solubility Determination (Shake-Flask Method)
Causality: This method determines the saturation solubility of a compound in a specific solvent at a given temperature. The principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over time. The concentration of the dissolved solute in the filtered supernatant is then measured, representing the solubility limit.
Methodology:
-
Preparation:
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.
-
Accurately dilute the filtered sample with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically reported in units of mg/mL or mol/L.
-
Relationship Between Purity and Melting Point
The melting point is not just an identifier but a powerful, accessible tool for assessing purity. The presence of even small amounts of a soluble impurity will almost always result in a depression of the melting point and a broadening of the melting range.
Caption: Logical diagram of purity's effect on melting point.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- PubChem. (n.d.). This compound.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
- Al-Hyali, A. (2021, September 19). experiment (1) determination of melting points.
- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. (2025, December 22).
- Geboes, Y., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
- Knesl, P., et al. (n.d.). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science.
- ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications.
- University of Alberta. (n.d.). Experiment 1: Melting-point Determinations.
- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.
- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka.
- Sheffield Hallam University. (n.d.). Melting point determination.
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Synthesis, Reactivity, and Applications
This guide provides an in-depth analysis of 4-chloro-2-fluoro-5-nitrobenzoic acid, a versatile chemical intermediate crucial in the fields of pharmaceutical and agrochemical development. We will explore its chemical structure, physicochemical properties, synthesis methodologies, and inherent reactivity that makes it a valuable building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this compound's utility.
Core Chemical Identity and Structure
This compound is a polysubstituted aromatic carboxylic acid. The benzene ring is functionalized with three distinct electron-withdrawing groups—a carboxylic acid, a nitro group, and two halogen atoms—which collectively define its unique reactivity.
The precise arrangement of these substituents is critical. The carboxylic acid group is at position 1, the fluorine at position 2, the chlorine at position 4, and the nitro group at position 5. This substitution pattern creates a highly electron-deficient aromatic system, predisposing the molecule to specific classes of chemical transformations.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 35112-05-1 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₄ | [1] |
| Molecular Weight | 219.55 g/mol | [1] |
| Melting Point | 150-153 °C | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | [1] |
| Appearance | White to light-yellow solid |[3] |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound has evolved to improve efficiency, safety, and purity. While direct nitration of the corresponding benzoic acid is possible, modern industrial synthesis favors a multi-step process starting from 2-chloro-4-fluorotoluene to overcome the drawbacks of the older method.
Pathway 1: Direct Nitration (Legacy Method)
The original synthesis involves the direct nitration of 2-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[3]
-
Drawbacks : This method suffers from several disadvantages. The starting material, 2-chloro-4-fluorobenzoic acid, is a solid and can be difficult to handle in large-scale industrial settings.[3] Furthermore, the reaction often produces a significant amount of unwanted isomers and other impurities, complicating the purification process and reducing the overall yield.[3]
Pathway 2: Toluene-Based Synthesis (Preferred Method)
A more efficient and widely adopted approach begins with 2-chloro-4-fluorotoluene. This process involves the transformation of the methyl group into a trichloromethyl group, followed by nitration and subsequent hydrolysis.[4] This pathway offers better control, higher yields, and a purer final product. The total yield for this process is reported to be above 80%.[4]
Experimental Protocol: Synthesis from 2-chloro-4-fluorotoluene
The following protocol is a representative synthesis based on established patent literature.[4][5]
Step 1: Photochlorination of 2-chloro-4-fluorotoluene
-
Charge a suitable reactor with 2-chloro-4-fluorotoluene.
-
Heat the reactor to a temperature between 60-100 °C.
-
Initiate the reaction by irradiating the mixture with a light source (e.g., high-pressure mercury lamp or UV lamp) while bubbling chlorine gas through the solution.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed, yielding 2-chloro-4-fluorobenzotrichloride.
Step 2: Nitration of 2-chloro-4-fluorobenzotrichloride
-
Prepare a nitrating mixture (mixed acid) of concentrated sulfuric acid (98%) and fuming nitric acid in a separate, cooled reactor. Maintain the temperature between 0-30 °C.[4]
-
Slowly add the 2-chloro-4-fluorobenzotrichloride from Step 1 to the mixed acid under vigorous stirring, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.
-
The reaction is then quenched by carefully pouring the mixture into an ice-water slurry, causing the product, 2-chloro-4-fluoro-5-nitrobenzotrichloride, to precipitate.
-
Isolate the solid product by filtration and wash with water.
Step 3: Hydrolysis and Oxidation
-
Suspend the crude 2-chloro-4-fluoro-5-nitrobenzotrichloride in water.
-
Add a catalyst, such as ferric chloride (FeCl₃), to facilitate hydrolysis.[3][4]
-
Heat the mixture to hydrolyze the trichloromethyl group to a carboxylic acid.
-
An oxidizing agent, such as hydrogen peroxide, may be used to ensure complete conversion.[4]
-
After the reaction is complete, cool the mixture to allow the final product, this compound, to crystallize.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.[4]
Diagram 1: Preferred Synthesis Workflow
Caption: A streamlined workflow for the industrial synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its functional groups, making it a "multireactive building block".[2][6] The molecule can be conceptually divided into two reactive zones: the "carboxy-fluoro side" and the "nitro-chloro side", allowing for orthogonal chemical modifications.[6]
Diagram 2: Key Reactive Sites
Caption: Functional group reactivity map of this compound.
Reactions at the Carboxylic Acid Group
The -COOH group undergoes typical carboxylic acid reactions. It can be readily converted into esters, amides, or the more reactive acid chloride. This functionality is often the initial point of attachment to other molecular scaffolds or solid-phase supports.
Reactions involving the Nitro Group
The nitro group is a powerful directing group and a synthetic handle. Its most common and valuable transformation is its reduction to an amino group (-NH₂). This is typically achieved using reagents like tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation. The resulting aniline derivative is a key intermediate for the construction of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effects of the nitro and carboxyl groups make the aromatic ring highly susceptible to nucleophilic attack. Both the fluorine and chlorine atoms can act as leaving groups in SNAr reactions.
-
Causality : In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, is a superior leaving group to chlorine in SNAr. This is because its strong inductive effect stabilizes the transition state leading to the Meisenheimer complex more effectively. Therefore, reactions with nucleophiles (e.g., amines, alkoxides) will preferentially occur at the C-F bond (position 2).
This differential reactivity allows for selective and sequential substitution, providing a powerful tool for building molecular diversity.
Applications in Research and Development
The unique structural and reactive properties of this compound make it a valuable starting material in medicinal and agricultural chemistry.
-
Heterocyclic Oriented Synthesis (HOS) : It is a cornerstone building block for generating libraries of diverse heterocyclic compounds.[6] Its multiple reactive sites allow for the synthesis of 5-, 6-, and 7-membered condensed nitrogenous rings.[6]
-
Pharmaceutical Intermediates : The compound has been utilized in the synthesis of various biologically active molecules, including:
-
Gonadotropin-releasing hormone (GnRH) receptor antagonists.[6]
-
Inhibitors of 11β-hydroxysteroid dehydrogenase, a target for metabolic diseases.[6]
-
Antiviral agents for the treatment of Hepatitis C.[6]
-
Derivatives of the related 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
-
Agrochemicals : It serves as a key intermediate in the production of certain pesticides, such as saflufenacil.[4]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
|---|---|---|
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation |[1] |
Recommended Safety Protocols:
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid prolonged or repeated contact.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]
-
-
Handling : Avoid breathing dust.[8] Wash hands thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
If on Skin : Wash off immediately with plenty of soap and water.[9]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.[8]
Conclusion
This compound is more than just a chemical; it is a versatile tool for synthetic innovation. Its carefully arranged functional groups provide a platform for controlled, selective, and diverse chemical modifications. Understanding the causality behind its reactivity—from the principles of nucleophilic aromatic substitution to the strategic reduction of its nitro group—empowers researchers to design and execute efficient syntheses of novel compounds with significant potential in medicine and agriculture. By adhering to rigorous synthesis protocols and safety measures, the scientific community can continue to leverage this remarkable building block to address pressing challenges in human health and food security.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem. [Link]
- 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7. Chemsrc. [Link]
- 4-chloro-5-fluoro-2-nitrobenzoic acid (C7H3ClFNO4). PubChemLite. [Link]
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. Capot Chemical. [Link]
- This compound, 97%. Otto Chemie Pvt. Ltd. [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 35112-05-1 [chemicalbook.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
4-Chloro-2-fluoro-5-nitrobenzoic acid CAS number 35112-05-1
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid (CAS: 35112-05-1)
Introduction: A Versatile Synthetic Cornerstone
This compound, identified by CAS Number 35112-05-1, is a highly functionalized aromatic carboxylic acid.[1][2] Its strategic arrangement of chloro, fluoro, nitro, and carboxylic acid groups on a benzene ring makes it a multireactive building block for advanced organic synthesis.[3] This compound is particularly valued as a key intermediate in the creation of complex heterocyclic systems and active pharmaceutical ingredients (APIs), most notably in the development of modern antifungal agents. Its utility lies in the distinct reactivity of each functional group, which can be addressed selectively to build molecular complexity.
Physicochemical & Structural Properties
The compound typically presents as a white to light yellow crystalline powder. Its physical and chemical characteristics are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 35112-05-1 | [1][2][4] |
| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |
| Molecular Weight | 219.55 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 146-150 °C | |
| Boiling Point | 364.2 °C | |
| Purity | ≥97-99% | [3][4] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. | [4][5] |
Synthesis and Manufacturing: A Tale of Two Pathways
The industrial production of this compound has evolved from traditional methods to more efficient, higher-yield processes. Understanding these pathways is key to appreciating the compound's cost-effectiveness and purity.
Traditional Route: Direct Nitration of 4-Chloro-2-fluorobenzoic Acid
The historical method involves the direct nitration of 4-chloro-2-fluorobenzoic acid using a mixture of nitric and sulfuric acids.[6]
Causality Behind Limitations: This approach, while direct, suffers from several drawbacks that impact its industrial viability. The solid nature of the starting material complicates handling and mixing compared to liquid reagents.[6] Furthermore, the reaction requires large volumes of sulfuric acid and is often plagued by the formation of undesired regioisomers and other impurities, necessitating extensive purification and leading to lower overall yields and increased chemical waste.[6]
Modern Industrial Route: Toluene Derivative Pathway
To overcome the limitations of the traditional method, an improved, multi-step synthesis starting from 2-chloro-4-fluorotoluene has been developed and is now preferred for large-scale production.[7] This process demonstrates superior control and efficiency.
Protocol Workflow:
-
Photochlorination: The process begins with the free-radical photochlorination of 2-chloro-4-fluorotoluene. This step converts the methyl group into a dichloromethyl (-CHCl₂) or trichloromethyl (-CCl₃) group, creating 2-chloro-4-fluorobenzylidene dichloride or 2-chloro-4-fluorobenzotrichloride, respectively.[6][7] This intermediate is crucial as it activates the ring for the subsequent step and provides a latent carboxylic acid function.
-
Mixed-Acid Nitration: The chlorinated toluene intermediate is then subjected to nitration using a carefully controlled mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-30°C).[7][8] The electron-withdrawing nature of the existing substituents directs the incoming nitro group to the desired position (C5).
-
Hydrolysis: The final step is the hydrolysis of the di- or trichloromethyl group to a carboxylic acid. This is typically achieved by heating with water or in a slightly acidic medium, yielding the final product, this compound.[6][7]
Field-Proven Advantages: This modern pathway offers a significantly higher total yield (often exceeding 80%), operates under milder conditions, generates less waste, and is more suitable for industrial-scale equipment.[7]
Caption: Key reactivity pathways of this compound in organic synthesis.
Safety and Handling: A Self-Validating Protocol
Trustworthiness in the laboratory begins with safety. Adherence to the Globally Harmonized System (GHS) classifications is mandatory for handling this compound.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][4] |
Mandatory Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][9]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Wash hands and exposed skin thoroughly after handling. [10]* Emergency Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [11] * If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [11] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated location away from incompatible materials. [4][5]
-
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?
- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. Capot Chemical. [Link]
- The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications.
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. PubChem. [Link]
- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem. [Link]
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]
- This compound, 97%. Otto Chemie Pvt. Ltd.[Link]
- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF.
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Spectroscopy Data for Undergradu
- Supporting Information.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 35112-05-1 [chemicalbook.com]
- 4. This compound | 35112-05-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Abstract
This compound is a pivotal building block in medicinal chemistry and drug development, valued for its multi-reactive sites that enable the synthesis of diverse heterocyclic scaffolds.[1] Its utility is noted in the preparation of compounds such as gonadotropin-releasing hormone receptor antagonists and inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase.[1] This guide provides a comprehensive technical overview of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: Strategic Importance in Synthesis
The molecular architecture of this compound, featuring chloro, fluoro, nitro, and carboxylic acid functionalities, presents a rich platform for chemical modification.[1][2] The strategic placement of these groups—particularly the electron-withdrawing nitro group and the reactive halogen atoms—allows for selective and sequential reactions, making it an ideal starting material for constructing complex pharmaceutical intermediates. This guide explores two principal synthetic routes, contrasting a traditional nitration approach with a more contemporary strategy involving the oxidation of a toluene precursor.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound is predominantly achieved through two distinct pathways. The choice between them involves a trade-off between procedural simplicity, reaction efficiency, and material handling challenges.
Methodology A: Direct Nitration of 4-Chloro-2-fluorobenzoic Acid
This is the classical and most direct approach, involving the electrophilic aromatic substitution of 4-chloro-2-fluorobenzoic acid.[3]
Causality and Experimental Rationale:
The core of this method is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The regioselectivity of the reaction is governed by the existing substituents on the aromatic ring. The fluoro and chloro groups are ortho-, para-directing activators (though deactivating overall due to induction), while the carboxylic acid group is a meta-director. The nitro group is directed to the 5-position, which is ortho to the chlorine, meta to the carboxylic acid, and para to the fluorine, a result of the combined directing effects.
Despite its straightforward nature, this method has significant drawbacks. The starting material, 4-chloro-2-fluorobenzoic acid, is a solid, which can complicate handling compared to liquid precursors.[3] More importantly, the reaction requires large volumes of sulfuric acid and is known to generate a considerable amount of impurities and undesired by-products, complicating purification.[3]
Experimental Protocol: Nitration of 4-Chloro-2-fluorobenzoic Acid
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0-5°C using an ice bath.
-
Substrate Addition: Slowly add solid 4-chloro-2-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). Add this mixed acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature for several hours until analysis (e.g., by HPLC or TLC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried under a vacuum.
-
Purification: The crude product may require recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Methodology B: The Benzotrichloride Route - An Advanced Alternative
To circumvent the challenges of direct nitration, an alternative strategy has been developed. This multi-step process begins with a more manageable liquid precursor, 2-chloro-4-fluorotoluene, and proceeds via a key 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate.[3][4]
Causality and Experimental Rationale:
This route is strategically designed to avoid the problematic nitration of the benzoic acid derivative.
-
Photochlorination: The first step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluorobenzotrichloride. This transformation is crucial as the trichloromethyl (-CCl₃) group serves as a precursor to the carboxylic acid.
-
Nitration of the Intermediate: The 2-chloro-4-fluorobenzotrichloride is then nitrated using a mixed acid.[4] This step is often cleaner and more efficient than nitrating the benzoic acid, as the benzotrichloride is a liquid and the reaction conditions can be finely controlled.[3]
-
Hydrolysis: The final step is the hydrolysis of the 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate. The trichloromethyl group is readily hydrolyzed to a carboxylic acid group under acidic conditions, yielding the final product.[3]
This pathway offers improved handling (starting with a liquid), higher purity, and potentially better overall yields, making it more suitable for industrial-scale production.[5]
Experimental Protocol: Synthesis via 2-Chloro-4-fluoro-5-nitrobenzotrichloride
Step 1: Nitration of 2-Chloro-4-fluorobenzotrichloride[4]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixed acid by combining 98% concentrated sulfuric acid and 98% concentrated nitric acid. Cool the mixture to 0-5°C.
-
Substrate Addition: Slowly add 2-chloro-4-fluorobenzotrichloride dropwise into the mixed acid over 1.5 hours, maintaining the reaction temperature at 0°C.[4]
-
Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 10-15 minutes.[4]
-
Quenching: Pour the reaction mixture into an ice-water mixture to quench the reaction and precipitate the product.
-
Isolation: Collect the solid 2-chloro-4-fluoro-5-nitrobenzotrichloride by vacuum filtration, wash with water, and dry. Product yields are reported to be high (e.g., 98%), with purities exceeding 90%.[4]
Step 2: Hydrolysis to this compound[3]
-
Reaction Setup: In a reactor, charge 80% sulfuric acid and heat to approximately 70°C.
-
Substrate Addition: Add the crude 2-chloro-4-fluoro-5-nitrobenzotrichloride portion-wise to the hot acid.
-
Hydrolysis: Heat the reaction mixture to 100-110°C and maintain this temperature for about 3 hours to drive the hydrolysis to completion.
-
Work-up and Extraction: Cool the mixture and dilute it with water and ice. Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic phase with water, concentrate it under reduced pressure, and add a non-polar solvent like heptane to precipitate the final product as a white solid.[3]
Data and Workflow Summary
Comparative Analysis of Synthetic Routes
| Feature | Methodology A: Direct Nitration | Methodology B: Benzotrichloride Route |
| Starting Material | 4-Chloro-2-fluorobenzoic acid[3] | 2-Chloro-4-fluorotoluene[5] |
| Key Intermediate | None | 2-Chloro-4-fluoro-5-nitrobenzotrichloride[3][4] |
| Primary Reagents | Conc. H₂SO₄, Conc. HNO₃ | Cl₂, UV light (for chlorination); Conc. H₂SO₄, Conc. HNO₃; H₂O/H⁺ (for hydrolysis) |
| Reported Yield | Variable, often lower due to side products | High, with overall yields reported above 80%[5] |
| Advantages | Fewer synthetic steps | Milder conditions, higher yields, fewer by-products, suitable for industrial scale[5] |
| Disadvantages | Solid starting material, harsh conditions, significant impurity formation, large acid volume[3] | Multi-step process requiring handling of chlorinated intermediates |
Visual Workflow Diagrams
Caption: Workflow for the direct nitration of 4-chloro-2-fluorobenzoic acid.
Caption: Multi-step workflow for synthesis via the benzotrichloride intermediate.
Scientific Integrity: Safety as a Self-Validating System
The synthesis of this compound, particularly via nitration, involves significant hazards that demand rigorous safety protocols. A trustworthy protocol is one where safety is an integral part of the procedure.
Core Hazards:
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[6][7]
-
Exothermic Reaction: Nitration is a strongly exothermic process.[8] Failure to control the reaction temperature can lead to a thermal runaway, resulting in a violent reaction, pressure build-up, and potential explosion.[9]
-
Toxic Gas Release: Nitration reactions can produce toxic and corrosive nitrogen oxide fumes (NOx).[6][9]
-
High Reactivity and Oxidizing Properties: Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and bases.[7][10]
Mandatory Safety Protocols:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Procedural Discipline:
-
Temperature Control: Maintain strict control over the reaction temperature using an ice bath or other cooling system. Never add reagents faster than the rate at which the heat can be dissipated.
-
Reagent Addition: Always add reagents slowly and in a controlled, dropwise manner.
-
Quenching: The quenching process (pouring acid into ice) is also highly exothermic and must be done slowly and cautiously.
-
-
Waste Management:
By adhering to these pillars of safety, the experimental protocols become self-validating systems, ensuring the well-being of the researcher and the integrity of the experiment.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- NITRIC ACID SAFETY - University of Washington.
- CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents.
- Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol | Request PDF - ResearchGate.
- 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem.
- What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? - Quora.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds | ACS Combinatorial Science.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
- Nitration reaction safety - YouTube.
- 4-chloro-2-fluoro-5-nitrotoluene (C7H5ClFNO2) - PubChemLite.
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. m.youtube.com [m.youtube.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block in organic synthesis
An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of a Multifunctional Scaffolding
In the intricate field of organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. This compound has emerged as a preeminent building block, valued for its precisely arranged and reactive functional groups.[1] Its structure, featuring a carboxylic acid, a nitro group, and two distinct halogen atoms on a benzene ring, offers a powerful platform for sequential and regioselective chemical transformations.
This guide provides a comprehensive overview of this compound, moving beyond simple reaction schemes to explore the underlying principles of its reactivity. We will delve into its core synthetic applications, provide field-tested experimental protocols, and discuss the causality behind methodological choices, offering researchers and development scientists the insights needed to leverage this versatile molecule to its full potential.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 35112-05-1 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₄ | [2][3] |
| Molecular Weight | 219.55 g/mol | [2] |
| Melting Point | 210°C (lit.) | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in methanol | [4] |
Pillar 1: Deconstructing Reactivity - The Electronic Synergy of Substituents
The utility of this compound stems from the powerful electronic interplay of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack but strongly activating it for Nucleophilic Aromatic Substitution (SNAr) .[5][6] This activation is crucial, as it renders the halogen-bearing carbons susceptible to attack by nucleophiles.
The nitro group, being ortho to the chlorine and para to the fluorine, exerts a strong activating effect on both positions. The loss of a halide is facilitated by the ability of the nitro group to stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance. This makes SNAr the cornerstone reaction for this building block.[5][7]
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Commercial Availability and Application of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Executive Summary
4-Chloro-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring chloro, fluoro, nitro, and carboxylic acid moieties, offers multiple reaction sites for diversification. This guide provides an in-depth analysis of its commercial availability, synthesis protocols, key applications, and safety considerations. It is intended for researchers, chemists, and drug development professionals who require a reliable source of this versatile intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. We will explore the landscape of commercial suppliers, delve into the causality behind prevalent synthetic routes, and provide actionable protocols for its safe and effective use.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and process development. This compound is a crystalline solid whose reactivity is governed by the interplay of its electron-withdrawing and directing groups.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 35112-05-1 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClFNO₄ | [1][2][3] |
| Molecular Weight | 219.55 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [5] |
| Melting Point | 146-150 °C | [5] |
| Boiling Point | 361.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in methanol | [5][6] |
| InChIKey | KAONECPATVTFST-UHFFFAOYSA-N | [1] |
Note on Isomers: Researchers should be aware of the closely related isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7).[7][8][9] Due to the similarity in nomenclature, it is crucial to verify the CAS number with the supplier to ensure the correct regioisomer is procured for the intended synthetic pathway.
Commercial Availability and Sourcing Strategy
This compound is readily available from a range of chemical suppliers, from catalog quantities for research and development to bulk quantities for pilot and manufacturing scales. The choice of supplier often depends on the required purity, scale, lead time, and documentation (e.g., Certificate of Analysis).
Table 2: Selected Commercial Suppliers
| Supplier | Typical Purity | Scale | Notes |
| Shanghai Worldyang Chemical Co., Ltd. | Custom | Gram to Tonnage | An industrial-scale producer with export experience, offering custom synthesis services.[2] |
| BLD Pharm | >95% | Research | Provides analytical documentation like NMR and HPLC upon request.[7] |
| Santa Cruz Biotechnology | Research Grade | Research | Caters specifically to the proteomics and life science research communities.[3] |
| ChemicalBook | ≥99% | Research & Bulk | A marketplace listing multiple Chinese suppliers, often with indicative pricing.[4] |
| Kinsotech | ≥99% | Bulk (25KG/Drum) | A China-based manufacturer certified with ISO9001, focusing on direct factory pricing.[5] |
| Sigma-Aldrich (via partners) | 97% | Research (1G - 10G) | Available through Aldrich partners, suitable for small-scale and discovery chemistry. |
Below is a recommended workflow for qualifying a supplier for your specific research or development needs.
Caption: A logical workflow for selecting and validating a supplier.
Synthesis and Manufacturing Insights
The commercial viability of this compound is underpinned by scalable and efficient synthetic routes. Understanding these methods provides insight into potential impurities and cost drivers. The primary industrial methods start from readily available precursors.
Route 1: Nitration of 2-Chloro-4-fluorobenzoic Acid
This is a classical and direct approach.[10] However, it presents several challenges in an industrial setting. The starting material is a solid, which can be difficult to handle in large reactors, and the nitration process requires large volumes of sulfuric acid.[10] Furthermore, this reaction can generate undesirable regioisomers and other impurities, complicating the purification process.[10]
Route 2: From 2-Chloro-4-fluorotoluene
A more modern and efficient industrial process involves a multi-step synthesis starting from 2-chloro-4-fluorotoluene.[8] This route offers better control and higher overall yields, typically exceeding 80%.[8]
Experimental Protocol: Industrial Synthesis from 2-Chloro-4-fluorotoluene [8]
-
Photochlorination: 2-chloro-4-fluorotoluene is subjected to photochlorination using a high-pressure mercury lamp or UV light at 60-100°C to synthesize 2-chloro-4-fluorobenzylidene dichloride. The progress is monitored until the desired conversion is achieved.
-
Nitration: The resulting dichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature of 0-30°C. This step is highly exothermic and requires careful temperature management.
-
Hydrolysis & Oxidation: The nitrated intermediate is then hydrolyzed and oxidized in a single step to yield the final product, this compound.
-
Workup and Isolation: The reaction mixture is quenched in ice water, and the precipitated solid is filtered, washed, and dried to afford the product.
The causality for this route's success lies in avoiding the direct nitration of the deactivated benzoic acid ring and instead using the more manageable toluene derivative, which allows for a cleaner transformation.
Caption: A streamlined representation of the modern industrial synthesis route.
Key Applications in Research and Development
The value of this compound lies in its capacity as a multireactive building block for Heterocyclic Oriented Synthesis (HOS).[11] The three distinct functional groups (carboxyl, nitro, and the halogenated ring) can be selectively manipulated to build a diverse range of molecular scaffolds.
-
Medicinal Chemistry: It is a key starting material for synthesizing advanced pharmaceutical intermediates. Its derivatives have been patented as gonadotropin-releasing hormone receptor antagonists, agents for treating hepatitis C, and indazolone sulfonamides that act as 11β-hydroxysteroid dehydrogenase inhibitors.[11]
-
Agrochemicals: The compound serves as an important intermediate in the synthesis of pesticides, such as saflufenacil.[8]
The strategic value is illustrated by the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Fluoro-5-Nitrobenzoic Acidcas No. 35112-05-1 - this compound, 5-Nitrobenzoic Acid | Made-in-China.com [m.made-in-china.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 35112-05-1 [chemicalbook.com]
- 5. kinsotech.com [kinsotech.com]
- 6. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 7. 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc [chemsrc.com]
- 10. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
safety and handling of 4-Chloro-2-fluoro-5-nitrobenzoic acid
An In-Depth Technical Guide to the Safe Handling and Use of 4-Chloro-2-fluoro-5-nitrobenzoic acid
This guide provides comprehensive safety protocols, handling procedures, and technical insights for this compound (CAS No: 35112-05-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] Designed for researchers, chemists, and drug development professionals, this document moves beyond basic safety data to explain the rationale behind recommended procedures, ensuring a proactive and informed approach to laboratory safety.
Understanding the Compound: A Chemist's Perspective
This compound is a multi-functionalized aromatic compound. Its chemical behavior and, consequently, its handling requirements are dictated by the interplay of its four substituents on the benzene ring:
-
Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule. It is the primary driver for its corrosive potential to certain materials and its ability to cause irritation to skin and mucous membranes.
-
Nitro Group (-NO2): A strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring, influencing its reactivity in synthetic applications. Aromatic nitro compounds also carry specific toxicological considerations, such as the potential to induce methemoglobinemia, a condition of oxygen starvation, though this is a general consideration for the class rather than a specified hazard for this particular compound.[5]
-
Halogens (-Cl, -F): The chloro and fluoro groups are crucial for its utility as a synthetic building block, often serving as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[6] Their presence necessitates caution, as hazardous gases like hydrogen chloride and hydrogen fluoride can be liberated under thermal decomposition.[7][8]
Understanding this structure is fundamental to anticipating its reactivity, incompatibilities, and the necessary precautions for its safe handling.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The causality for these classifications is directly linked to its chemical nature.
| Hazard Class | GHS Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature of the carboxylic acid group and potential reactivity can irritate skin upon contact.[9][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The eyes are particularly sensitive to acidic and particulate irritants. Direct contact can cause significant damage.[9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.[9][10] |
Signal Word: Warning [9]
It is crucial to note that while not classified for acute toxicity, ingestion may still be harmful. Furthermore, like many finely divided organic powders, it may form explosive dust-air mixtures if dispersed in sufficient concentration with an ignition source.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. Engineering controls are the first line of defense, supplemented by mandatory personal protective equipment.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to prevent inhalation of the dust.[7][11]
-
Ventilation: The laboratory should have good general ventilation to supplement local exhaust systems.[12]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[12]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the potential routes of exposure.
| PPE Category | Specification and Use | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Neoprene).[11] Always inspect gloves before use and use proper removal technique to avoid skin contact. Double-gloving is recommended. | Protects against skin irritation (H315). The choice of material ensures resistance to halogenated aromatic compounds.[11] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[12] | Prevents airborne particles from causing serious eye irritation (H319). |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Safety shoes are also recommended.[12] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type ABEK-P2 or OV/AG/P99) should be used if a fume hood is not available or in case of ventilation failure.[7][8] For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient.[7][8] | Protects against respiratory tract irritation (H335) from inhaling dust. |
Standard Operating Procedures: From Benchtop to Disposal
Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.
Experimental Workflow Diagram
The following diagram outlines the mandatory workflow for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocols
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Before starting, ensure you have reviewed this guide and the supplier's SDS. Don all required PPE and verify the fume hood is operational.
-
Tare Container: Inside the fume hood, place a clean, dry beaker or flask on an analytical balance and tare it.
-
Weighing: Using a clean spatula, carefully transfer the desired amount of this compound powder into the tared container. Perform this action slowly and close to the surface to minimize the generation of airborne dust.
-
Solvation: Remove the container from the balance. While still inside the fume hood, add the desired solvent to the container. The compound is soluble in methanol.[13]
-
Mixing: Gently swirl the container or use a magnetic stirrer to dissolve the solid. Keep the container capped or covered to the extent possible during mixing.
-
Cleanup: Once the solution is prepared, decontaminate the spatula and any surfaces that may have come into contact with the powder.
Protocol 2: Storage
-
Container: Store the compound in its original, tightly sealed container.[5][12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[12]
-
Incompatibilities: Store away from incompatible materials, including strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[12] The acidic nature of the compound will cause a vigorous, exothermic reaction with strong bases. Its nitro group can react with strong reducing agents, and the aromatic ring can be susceptible to strong oxidizing agents.
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical.
Emergency Response Flowchart
Caption: First aid response flowchart for different exposure routes.
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Wearing full PPE, prevent the spill from spreading or entering drains.[5]
-
Clean-up: For a solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[7][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the spilled material and cleanup supplies as hazardous waste through a licensed disposal company.[5]
Disposal Considerations
Chemical waste must be managed according to local, state, and federal regulations.
-
Product: Unused or waste material should be disposed of by a licensed professional waste disposal service, potentially through chemical incineration equipped with an afterburner and scrubber.[7][12]
-
Containers: Do not reuse empty containers. Handle them as you would the product itself and dispose of them through the same hazardous waste stream.[5]
Conclusion
This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its chemical properties and associated hazards. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks. This proactive, knowledge-based approach to safety is the cornerstone of responsible scientific practice.
References
- Synquest Labs.
- Sigma-Aldrich.
- ChemicalBook.
- Carl ROTH.
- Sdfine.
- Capot Chemical. MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.
- PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid (CID 7210828).
- Capot Chemical. MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- PubChem. This compound (CID 3774553).
- Santa Cruz Biotechnology. This compound | CAS 35112-05-1.
- BLD Pharm. 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- ChemicalBook. This compound | 35112-05-1.
- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Benchchem. Personal protective equipment for handling 5-Chloro-2-fluoronicotinaldehyde.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. This compound | 35112-05-1 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. capotchem.com [capotchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
solubility of 4-Chloro-2-fluoro-5-nitrobenzoic acid in common solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-5-nitrobenzoic acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a multifaceted building block in the synthesis of heterocyclic compounds, finding significant application in pharmaceutical and materials science.[1] A thorough understanding of its solubility in various common solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, a theoretical solubility profile, and a detailed experimental protocol for solubility determination.
Introduction to this compound
This compound, with the molecular formula C₇H₃ClFNO₄, is a substituted aromatic carboxylic acid.[2] Its structure, featuring a carboxylic acid group, a nitro group, and halogen substituents on the benzene ring, imparts a unique combination of chemical properties that are critical to its reactivity and solubility. The presence of electron-withdrawing groups like nitro and halogens significantly influences the acidity of the carboxylic acid.[3][4]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | [2] |
| Molecular Weight | 219.55 g/mol | [2] |
| CAS Number | 35112-05-1 | [1] |
| Appearance | Light yellow crystalline solid | [5] |
| Melting Point | 150-153 °C | [6] |
Safety Information: this compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7]
Theoretical Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The structure of this compound suggests a complex solubility profile due to the presence of both polar and non-polar functionalities.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents.[9] However, the overall molecule has significant non-polar character from the benzene ring. The presence of the electron-withdrawing nitro and halogen groups increases the acidity of the carboxylic acid, which can enhance its solubility in water, especially at higher pH where the carboxylate salt is formed.[3][5] The solubility of similar compounds like benzoic acid in water is known to increase with temperature.[10]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can also solvate the aromatic ring. Therefore, moderate to good solubility is expected in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the carboxylic acid and nitro groups, the solubility in nonpolar solvents is expected to be low.[8]
The acidity of the carboxylic acid group is a key determinant of its solubility in aqueous solutions. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents stabilize the carboxylate anion, making this compound more acidic than benzoic acid itself.[11][12] This increased acidity leads to greater solubility in basic aqueous solutions due to the formation of the highly soluble carboxylate salt.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Experimental Workflow
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
- Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
- Wikipedia. (n.d.). Benzoic acid.
- Chemsrc. (n.d.). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- Chemistry LibreTexts. (2023, August 15). Substituent Effects on Acidity.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (n.d.). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model.
- World Health Organization. (n.d.). Annex 4.
- University of Salahaddin. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ACS Publications. (n.d.). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
- ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
- OpenStax. (2023, September 20). Substituent Effects on Acidity.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- National Institutes of Health. (n.d.). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Quora. (2018, September 29). How is p-nitro benzene more acidic than benzoic acid?.
- Scribd. (n.d.). AromaticAcids and Effect of Substitution On Aromaticity.
- ResearchGate. (n.d.). 2-nitrobenzoic acid.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ACS Publications. (n.d.). THE SOLUBILITY OF BENZOIC ACID IN BENZENE AND IN TOLUENE.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Pearson+. (n.d.). Use the four compounds shown below to answer the following questi....
- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 12. scribd.com [scribd.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
The Spectroscopic Signature of 4-Chloro-2-fluoro-5-nitrobenzoic Acid: An In-depth Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-fluoro-5-nitrobenzoic acid, a key building block in the synthesis of novel heterocyclic compounds and pharmacologically active agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive understanding of this compound's unique spectroscopic fingerprint.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₃ClFNO₄, Molar Mass: 219.55 g/mol ) is a polysubstituted benzene derivative. Its structure, characterized by a carboxylic acid, a nitro group, and two different halogen atoms, creates a distinct electronic environment that is clearly resolved by modern spectroscopic techniques. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents, combined with the carboxylic acid group, results in a highly deshielded aromatic system, which is a key feature in its NMR spectra.
The analytical workflow for characterizing this molecule is a multi-technique approach, ensuring unambiguous identification and purity assessment. High-field NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. The analysis of both ¹H and ¹³C NMR spectra allows for the definitive assignment of each proton and carbon atom in the molecule.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for substituted benzoic acids due to its high polarity, which ensures good solubility, and its ability to engage in hydrogen bonding, which allows for the observation of the acidic proton of the carboxylic acid.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns arising from proton-proton and proton-fluorine couplings.[2]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad signal for the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.3 - 8.5 | Doublet (d) | ~7-8 Hz (³JH-F) |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ~1-2 Hz (⁴JH-F) |
| -COOH | >10 (variable) | Broad Singlet (br s) | - |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.
Causality of Assignments:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and the fluorine atom, and meta to the carboxylic acid and chlorine atom. The combined deshielding effects of these groups, particularly the nitro group, shift its resonance significantly downfield. The primary coupling observed will be a ³J coupling to the adjacent fluorine atom.
-
H-6: This proton is ortho to the chlorine atom and meta to the nitro group and fluorine atom. It experiences less deshielding compared to H-3, hence its upfield position relative to the H-3 signal. It will exhibit a smaller ⁴J coupling to the fluorine atom.
-
-COOH: The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. It typically appears as a broad singlet far downfield.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~164-166 |
| C-2 (-F) | ~160-163 (d, ¹JC-F) |
| C-3 (-H) | ~120-123 (d, ²JC-F) |
| C-4 (-Cl) | ~130-133 |
| C-5 (-NO₂) | ~145-148 |
| C-6 (-H) | ~128-131 (d, ³JC-F) |
| C-7 (Ar-C-COOH) | ~125-128 |
Note: Predicted chemical shifts are based on established principles. Carbons directly bonded to or in close proximity to the fluorine atom will appear as doublets due to C-F coupling.
Causality of Assignments:
-
The carbonyl carbon (C-1) is observed at the lowest field (~165 ppm) as is characteristic for carboxylic acids.
-
The carbon directly attached to the highly electronegative fluorine atom (C-2) is also significantly deshielded and will show a large one-bond coupling constant (¹JC-F).
-
The carbon bearing the nitro group (C-5) is also strongly deshielded.
-
The remaining aromatic carbons appear in the expected region of ~120-135 ppm, with their specific shifts influenced by the electronic effects of the attached substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for confirming the presence of the key functional groups within the molecule. The spectrum provides direct evidence for the carboxylic acid and nitro moieties, as well as vibrations associated with the substituted aromatic ring.
Experimental Protocol: IR Data Acquisition
Objective: To identify the characteristic functional groups of the molecule.
Methodology:
-
Sample Preparation: The spectrum is typically acquired from a solid sample. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, translucent pellet.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 | C-H stretch | Aromatic |
| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |
| 1600 & 1475 | C=C stretch | Aromatic Ring |
| 1550 - 1515 (strong) | N-O asymmetric stretch | Nitro Group |
| 1355 - 1335 (strong) | N-O symmetric stretch | Nitro Group |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| ~1250 | C-F stretch | Aryl-Fluoride |
| ~850 | C-Cl stretch | Aryl-Chloride |
Causality of Key Absorptions:
-
O-H Stretch: The most recognizable feature for a carboxylic acid is the extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[3][4]
-
C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid. Its position is influenced by conjugation with the aromatic ring.[3]
-
N-O Stretches: The nitro group gives rise to two strong and distinct absorption bands: an asymmetric stretch at higher wavenumbers (~1530 cm⁻¹) and a symmetric stretch at lower wavenumbers (~1345 cm⁻¹). These are highly diagnostic for the presence of a nitro functionality.[5]
-
C-Halogen Stretches: The vibrations for the C-F and C-Cl bonds appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound and to gain insight into its fragmentation patterns, which can further support the proposed structure.
Experimental Protocol: MS Data Acquisition
Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is typically introduced via a liquid chromatograph (LC-MS) or by direct infusion.
-
Ionization Method: Electrospray Ionization (ESI) is a common and effective soft ionization technique for polar molecules like carboxylic acids. For nitrobenzoic acids, negative ion mode ([M-H]⁻) is often preferred as the acidic proton is readily lost, leading to a strong signal for the deprotonated molecule.[6][7][8]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.
MS Spectral Data and Interpretation
Expected Molecular Ion:
-
Chemical Formula: C₇H₃ClFNO₄
-
Exact Mass: 218.9735
-
Observed Ion (ESI Negative Mode): [M-H]⁻ at m/z 217.9657
The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.
Fragmentation: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M-H]⁻ ion is expected to undergo characteristic fragmentation, primarily through the loss of small, stable neutral molecules.
Caption: Plausible fragmentation pathways for the deprotonated molecule.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids, leading to a fragment ion corresponding to the deprotonated 2-chloro-4-fluoro-5-nitrobenzene.
-
Loss of NO₂: Loss of the nitro group is another expected fragmentation pathway.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating dataset. ¹H and ¹³C NMR spectroscopy definitively establishes the substitution pattern of the aromatic ring and the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and nitro functional groups. High-resolution mass spectrometry validates the molecular formula and elemental composition. Together, these techniques provide the necessary analytical rigor for researchers utilizing this versatile building block in the fields of medicinal chemistry and materials science, ensuring both structural integrity and purity for subsequent synthetic transformations.
References
- Iniguez, E. A., et al. (2015). Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major. Bioorganic & Medicinal Chemistry Letters, 25(23), 5315-5320.
- Křupková, S., et al. (2013). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 15(1), 20-28.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Kuznetsov, V. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73, 60-64.
- Iniguez, E. A., et al. (2018). Development of Thiophene Compounds as Potent Chemotherapies for the Treatment of Cutaneous Leishmaniasis Caused by Leishmania major. Molecules, 23(9), 2349.
- Clark, J. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- Ma, W. T., Chan, W., & Steinbach, K. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-2225.
- Belkov, M. V., et al. (2012). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 79, 38-44.
- Iniguez, E. A., et al. (2017). (PDF) Article no.JPRI.36236 Reviewers: (1) Voravuth Somsak. ResearchGate.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
- Singh, U. P., & Kumar, S. (2018). Recent Advances in the Solid-Phase Combinatorial Synthetic Strategies for the Benzodiazepine-Based Privileged Structures. ChemistrySelect, 3(31), 8934-8952.
- Wierzbicki, M., et al. (2021). Veni, Vidi, Vici: Immobilized Peptide-Based Conjugates as Tools for Capture, Analysis, and Transformation. Molecules, 26(15), 4495.
- Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(6), 941-952.
- Silva, C. F. M., et al. (2021). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Pharmaceuticals, 14(2), 143.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- Skouta, R. (n.d.). Rachid SKOUTA | University of Massachusetts Amherst. ResearchGate.
- NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook.
- Reddit. (2025). H-NMR of p-nitrobenzoic acid. r/chemhelp.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- RSC Publishing. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
- Gil, C., & Bräse, S. (2009). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. ACS Combinatorial Science, 11(2), 175-178.
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Wang, Z., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1107.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
4-Chloro-2-fluoro-5-nitrobenzoic acid has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique substitution pattern, featuring an electron-rich aromatic ring activated by nitro and halogen groups, provides a powerful toolkit for the synthesis of diverse heterocyclic systems. This guide delves into the core applications of this building block, offering in-depth technical insights into its use in the solid-phase synthesis of privileged structures such as benzimidazoles, quinoxalinones, and benzodiazepinediones. Furthermore, we will explore its pivotal role in the development of potent antimicrobial and antifungal agents, dissecting the structure-activity relationships and mechanisms of action of key therapeutic candidates derived from this scaffold. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to leverage the full potential of this compound in contemporary drug discovery programs.
Introduction: The Chemical Versatility of this compound
This compound (molecular formula C₇H₃ClFNO₄) is a commercially available building block that presents a confluence of reactive sites, making it an ideal starting material for combinatorial chemistry and the synthesis of complex molecular architectures.[1] The strategic positioning of the chloro, fluoro, and nitro groups on the benzoic acid core allows for a series of selective and high-yielding transformations. This multi-faceted reactivity is the cornerstone of its utility in medicinal chemistry.[1]
The key reactive handles of the molecule are:
-
Carboxylic Acid: Enables amide bond formation, including immobilization onto solid supports for combinatorial library synthesis.
-
Fluoro Group: Activated for nucleophilic aromatic substitution (SₙAr) by amines and other nucleophiles.
-
Chloro Group: Also susceptible to SₙAr, often with different reactivity profiles compared to the fluoro group, allowing for sequential substitutions.
-
Nitro Group: Readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic rings.
This unique combination of functional groups allows for a divergent synthetic approach, where a common intermediate can be elaborated into a wide array of distinct molecular scaffolds.
Solid-Phase Synthesis of Privileged Heterocyclic Scaffolds
The amenability of this compound to solid-phase organic synthesis (SPOS) has made it a valuable tool for the rapid generation of compound libraries for high-throughput screening.[1] The general strategy involves the immobilization of the benzoic acid onto a suitable resin, followed by a sequence of reactions to construct the desired heterocyclic core.
General Workflow for Solid-Phase Synthesis
The overarching synthetic strategy on a solid support, such as Rink Amide resin, can be visualized as a multi-step process. This modular approach allows for the introduction of diversity at various points in the synthetic sequence.
Caption: General workflow for the solid-phase synthesis of heterocyclic compounds.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The solid-phase synthesis of benzimidazoles from this compound provides an efficient route to libraries of these important compounds.[1][2][3]
Experimental Protocol: Solid-Phase Synthesis of Benzimidazoles
-
Immobilization: Swell Rink Amide resin in N,N-dimethylformamide (DMF). In a separate vessel, activate this compound with a carbodiimide coupling agent such as diisopropylcarbodiimide (DIC) and an activating agent like 4-dimethylaminopyridine (DMAP) in DMF. Add the activated acid solution to the swollen resin and agitate at room temperature overnight. Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Nucleophilic Aromatic Substitution: Swell the resin-bound acid in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Add a solution of a primary amine (R¹-NH₂) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the reaction mixture to facilitate the displacement of the activated fluoro or chloro group. After the reaction is complete, wash the resin extensively.
-
Nitro Group Reduction: Suspend the resin in a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in NMP.[1] Agitate the mixture at room temperature until the nitro group is completely reduced to the corresponding aniline. Monitor the reaction progress using a qualitative test such as the Kaiser test. Wash the resin thoroughly.
-
Cyclization with Aldehydes: Swell the resin in a suitable solvent like DMF. Add a solution of an aldehyde (R²-CHO). The cyclization can be promoted by heating or by the addition of a mild oxidizing agent to facilitate the final aromatization step.[1] Agitate the reaction mixture until the formation of the benzimidazole ring is complete. Wash the resin.
-
Cleavage: Treat the resin with a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) in DCM (e.g., 95:5 TFA:DCM), for 1-2 hours at room temperature. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product. Purify by an appropriate method such as preparative HPLC.
| Step | Reagents and Conditions | Purpose |
| 1. Immobilization | This compound, Rink Amide resin, DIC, DMAP, DMF, rt | Covalent attachment of the building block to the solid support. |
| 2. SₙAr | Primary amine (R¹-NH₂), DIPEA, NMP, heat | Introduction of the first point of diversity. |
| 3. Reduction | SnCl₂·2H₂O, NMP, rt | Formation of the o-phenylenediamine precursor. |
| 4. Cyclization | Aldehyde (R²-CHO), DMF, heat | Formation of the benzimidazole ring and introduction of the second point of diversity. |
| 5. Cleavage | TFA/DCM, rt | Release of the final product from the solid support. |
Synthesis of Quinoxalinones
Quinoxalinones are another class of heterocyclic compounds with significant therapeutic potential. Their synthesis on a solid support can be achieved through a modification of the general workflow.
Experimental Protocol: Solid-Phase Synthesis of Quinoxalinones
The initial steps of immobilization, nucleophilic aromatic substitution, and nitro group reduction are analogous to the benzimidazole synthesis. The key difference lies in the cyclization step.
-
Cyclization with α-Ketoesters: Following the reduction of the nitro group to the o-phenylenediamine, the resin is treated with an α-ketoester (e.g., ethyl bromopyruvate) in a suitable solvent. The reaction typically proceeds at room temperature or with gentle heating to afford the resin-bound quinoxalinone.[1]
-
Cleavage: The final product is cleaved from the resin using a TFA/DCM cocktail as previously described.
Synthesis of Benzodiazepinediones
The 1,4-benzodiazepine scaffold is a well-known "privileged structure" in medicinal chemistry. The synthesis of benzodiazepinediones from this compound on a solid support allows for the creation of libraries of these valuable compounds.[1][4]
Experimental Protocol: Solid-Phase Synthesis of Benzodiazepinediones
-
Acylation with an α-Amino Acid: After the formation of the resin-bound o-phenylenediamine, the free amino group is acylated with an N-protected α-amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Deprotection and Cyclization: The N-protecting group (e.g., Fmoc) is removed, and the resulting free amine undergoes intramolecular cyclization, often with gentle heating, to form the benzodiazepinedione ring.
-
Cleavage: The final product is cleaved from the resin using a TFA/DCM cocktail.
Applications in the Development of Antimicrobial Agents
The 4-Chloro-2-fluoro-5-nitrophenyl moiety has been incorporated into several classes of antimicrobial agents, where it plays a crucial role in modulating the potency and pharmacokinetic properties of the final compounds.
Fluoroquinolone Antibiotics
Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5][6][7] The general structure-activity relationship (SAR) for fluoroquinolones has been extensively studied.[5][6][8]
Caption: Mechanism of action of fluoroquinolone antibiotics.
The incorporation of a substituted phenyl ring at the N-1 position of the quinolone core can significantly impact the antibacterial spectrum and potency. While specific examples directly utilizing the 4-chloro-2-fluoro-5-nitrophenyl group are less common in clinically approved drugs, the principles of its reactivity are applied in the synthesis of precursors for novel fluoroquinolones. The electron-withdrawing nature of the nitro and halogen groups can influence the electronic properties of the quinolone core, potentially enhancing its interaction with the target enzymes.
Antifungal Agents: The Case of Albaconazole
Albaconazole is a potent, broad-spectrum triazole antifungal agent that has shown efficacy against a wide range of pathogenic fungi.[9][10] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The structure of Albaconazole features a complex heterocyclic system, and while it does not directly contain the 4-chloro-2-fluoro-5-nitrophenyl moiety, the synthetic strategies used to create analogous complex heterocyclic systems often rely on building blocks with similar reactivity profiles. The design and synthesis of analogues of potent antifungals like fluconazole and albaconazole often involve the exploration of various substituted aromatic building blocks to optimize target engagement and pharmacokinetic properties.[9][11][12][13] The principles of nucleophilic aromatic substitution and subsequent cyclization reactions, which are central to the chemistry of this compound, are fundamental in the construction of such complex antifungal agents.
Causality in Experimental Choices and Self-Validating Protocols
The selection of reagents and reaction conditions in the described synthetic protocols is guided by established principles of organic chemistry and the specific requirements of solid-phase synthesis.
-
Choice of Resin: Rink Amide resin is chosen for its stability to a wide range of reaction conditions and its ability to release the final product as a C-terminal amide upon cleavage with TFA, which is a common functional group in biologically active molecules.
-
Coupling Reagents: DIC and DMAP are standard, efficient reagents for the formation of amide bonds between a carboxylic acid and an amine-functionalized resin.
-
SₙAr Conditions: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrogen halide formed during the substitution reaction without competing with the primary amine nucleophile. NMP is often used as a solvent for its high boiling point and ability to solvate a wide range of reactants.
-
Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for the conversion of aromatic nitro groups to anilines, and it is compatible with most functional groups and the solid support.[1]
-
Cleavage: TFA is a strong acid that efficiently cleaves the linker of the Rink Amide resin to release the final product. Its volatility allows for easy removal after cleavage.
Each step in the solid-phase synthesis is a self-validating system. The progress of each reaction can be monitored using qualitative tests (e.g., Kaiser test for primary amines) or by cleaving a small amount of resin and analyzing the product by LC-MS. This iterative process of reaction and analysis ensures that each step proceeds to completion before moving on to the next, which is a hallmark of robust synthetic methodologies.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in providing versatile tools for drug discovery. Its application in the solid-phase synthesis of diverse and privileged heterocyclic scaffolds has significantly accelerated the exploration of chemical space in the search for new therapeutic agents. The fundamental reactions that underpin its utility—nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization—are robust and adaptable, making it a reliable workhorse in the medicinal chemist's arsenal.
The continued exploration of the derivatives of this building block, particularly in the realms of novel antibiotics and antifungals, holds considerable promise. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen libraries of complex molecules based on scaffolds like this compound will be instrumental in the development of the next generation of targeted therapies.
References
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole. ACS Medicinal Chemistry Letters. [Link]
- The structure-activity relationship for fluoroquinolone antibiotics.
- Structure-activity relationships of the fluoroquinolones. PMC - NIH. [Link]
- Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Thomas Hermann. [Link]
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole. ACS Medicinal Chemistry Letters. [Link]
- Design and Synthesis of Novel Benzodiazepines. VTechWorks. (2005-11-30). [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- Design and synthesis of new fluconazole analogues. RSC Publishing. [Link]
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temper
- Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC - NIH. [Link]
- Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
- ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
- Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]
- Structure Activity Relationships Lead to Unique Features.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-chloro-2-fluoro-5-nitrobenzoic acid, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core aspects of its synthesis, physicochemical properties, reactivity, and its role as a scaffold for creating diverse molecular architectures with therapeutic potential.
Introduction: The Strategic Importance of a Multifunctional Scaffold
This compound (CAS No: 35112-05-1) is a polysubstituted aromatic carboxylic acid that has garnered considerable interest as a building block in organic synthesis.[1] Its structure is characterized by a confluence of reactive functional groups: a carboxylic acid moiety, and a benzene ring activated and directed by chloro, fluoro, and nitro substituents. This unique arrangement of functionalities imparts a rich and tunable reactivity profile, making it a valuable starting material for the synthesis of complex heterocyclic systems and other biologically active molecules.[2] The strategic placement of the electron-withdrawing nitro group, alongside the halogen substituents, significantly influences the electronic properties of the aromatic ring, paving the way for a variety of chemical transformations. This guide will explore the nuances of harnessing this reactivity for the development of novel chemical entities.
Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The preparation of this compound is primarily achieved through the electrophilic nitration of a disubstituted benzoic acid precursor. However, alternative routes starting from toluene derivatives have also been developed to overcome some of the challenges associated with direct nitration.
Route A: Nitration of 2-Chloro-4-fluorobenzoic Acid
The most conventional method for synthesizing the title compound involves the direct nitration of 2-chloro-4-fluorobenzoic acid.[3] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.[4]
The directing effects of the existing substituents on the benzene ring are crucial in determining the regioselectivity of the nitration. The carboxylic acid group is a meta-director and a deactivating group. The chloro and fluoro substituents are ortho-, para-directors and deactivating groups. The interplay of these directing effects favors the introduction of the nitro group at the C5 position, which is ortho to the chlorine atom and meta to the carboxylic acid group.
Reaction Scheme:
Figure 1: General scheme for the nitration of 2-chloro-4-fluorobenzoic acid.
Detailed Protocol:
A typical laboratory-scale synthesis involves the slow addition of a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to a solution of 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid at a controlled temperature, often below 10°C, to manage the exothermic nature of the reaction and minimize the formation of by-products.[3] The reaction mixture is then typically stirred for several hours at room temperature to ensure complete conversion. The product is isolated by pouring the reaction mixture onto ice, followed by filtration, washing with water, and drying.
Route B: From 2-Chloro-4-fluorotoluene
An alternative synthetic strategy commences with 2-chloro-4-fluorotoluene. This multi-step approach involves the initial chlorination of the methyl group, followed by nitration and subsequent hydrolysis and oxidation to the carboxylic acid.[5]
Workflow for Synthesis from 2-Chloro-4-fluorotoluene:
Figure 2: Multi-step synthesis from 2-chloro-4-fluorotoluene.
This route offers the advantage of starting with a more readily available and less expensive raw material. The photochlorination step generates 2-chloro-4-fluorobenzylidene dichloride, which is then nitrated. The final step involves hydrolysis of the dichloromethyl group to an aldehyde, followed by oxidation to the carboxylic acid.[5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35112-05-1 | [6] |
| Molecular Formula | C₇H₃ClFNO₄ | [6] |
| Molecular Weight | 219.55 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-153 °C | [3] |
Spectroscopic Data:
While a complete set of publicly available, high-resolution spectra is not readily compiled in a single source, the following provides an overview of expected and reported spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each exhibiting coupling to the fluorine atom and to each other. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.[7][8][9]
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluoro group on a substituted benzene ring.[6][10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C-Cl, C-F, and N-O stretches of the nitro group.
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by its three key functional domains: the carboxylic acid group, the nitro group, and the substituted aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines to yield amides.[3]
-
Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group.
-
Reduction to an Amine: The nitro group can be reduced to an amine using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is pivotal for introducing a nucleophilic center on the aromatic ring, opening up a plethora of possibilities for further derivatization.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The chlorine and fluorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom in SₙAr reactions. This reactivity is particularly valuable in the synthesis of heterocyclic compounds where the aromatic ring becomes part of a fused ring system.
Diagram of Key Reactive Sites:
Figure 3: Key reactive sites and common transformations of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a scaffold for the synthesis of a wide array of biologically active molecules.
Synthesis of Heterocyclic Compounds
As previously mentioned, the reactivity of this molecule makes it an excellent starting material for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry. The sequential transformation of the nitro group to an amine and subsequent intramolecular or intermolecular cyclizations can lead to the formation of benzimidazoles, quinoxalines, and other fused heterocyclic systems.[2]
Role in the Development of Anticancer Agents
Substituted benzoic acids and their derivatives have been extensively investigated for their potential as anticancer agents.[11][12] The incorporation of the this compound scaffold into larger molecules can lead to compounds with potent antiproliferative activity. The specific substitution pattern on the benzene ring can influence the molecule's ability to interact with biological targets such as enzymes and receptors. Quantitative Structure-Activity Relationship (QSAR) studies on related benzimidazole derivatives have shown that electronic and lipophilic parameters play a crucial role in their anticancer activity.[13][14]
Development of Antimicrobial Agents
The emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and derivatives of substituted benzoic acids have shown promising activity. QSAR studies on p-aminobenzoic acid derivatives have indicated that electronic parameters are key determinants of their antimicrobial efficacy.[1] The this compound core can be functionalized to generate libraries of compounds for screening against various bacterial strains.
Table 2: Examples of Biologically Active Derivatives and Analogues
| Core Scaffold | Derivative/Analogue Class | Biological Activity | Key Structural Features |
| Benzoic Acid | Benzimidazolyl-retrochalcones | Anticancer | Presence of benzimidazole and chalcone moieties.[14] |
| Benzoic Acid | Substituted benzimidazole linked oxadiazoles | Anticancer (EGFR/erbB2 inhibitors) | Integration of benzimidazole and oxadiazole rings.[13] |
| p-Aminobenzoic Acid | Schiff bases and esters | Antibacterial | Varied substitutions on the imine and ester functionalities.[1] |
Conclusion and Future Perspectives
This compound is a highly functionalized and versatile building block with significant potential in the field of drug discovery and development. Its well-defined reactivity allows for the strategic and controlled synthesis of diverse molecular scaffolds. The ability to readily modify its functional groups provides a powerful tool for fine-tuning the physicochemical and biological properties of the resulting molecules. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives and the exploration of their therapeutic potential in areas such as oncology, infectious diseases, and beyond. The continued application of computational tools like QSAR will further aid in the rational design of new analogues with improved potency and selectivity.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem. (n.d.).
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. (n.d.).
- Kumar, P., Narasimhan, B., & Meeta, K. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 85-98.
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- Mondal, S., Roy, K., & Roy, K. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8691.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2004).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
- 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2014). Mini-Reviews in Medicinal Chemistry, 14(10), 849-867.
- What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid
- Electrophilic Aromatic Substitution (EAS) Reaction: Nitration - YouTube. (2017).
- Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. (2022). Journal of Pharmaceutical and Allied Sciences, 19(3), 3359-3370.
- Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018).
- Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2015). Frontiers in Microbiology, 6, 215.
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.).
- 18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019).
- Design, synthesis, docking and QSAR study of substituted benzimidazole linked oxadiazole as cytotoxic agents, EGFR and erbB2 receptor inhibitors. (2017). European Journal of Medicinal Chemistry, 127, 92-106.
- Experiment 11: Electrophilic Aromatic Substitution – Nitration - UW-Madison Chemistry. (n.d.).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (2020). Open Journal of Medicinal Chemistry, 10(3), 113-127.
- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2019). Journal of Chemical Research, 43(1-2), 24-28.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280.
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Design, synthesis, docking and QSAR study of substituted benzimidazole linked oxadiazole as cytotoxic agents, EGFR and erbB2 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
A Technical Guide to the Role of Functional Groups in 4-Chloro-2-fluoro-5-nitrobenzoic Acid
This guide provides an in-depth analysis of the chemical behavior and reactivity of 4-Chloro-2-fluoro-5-nitrobenzoic acid, focusing on the distinct and synergistic roles of its constituent functional groups. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's properties through a detailed examination of its structural components.
Introduction: A Molecule of Intricate Reactivity
This compound (C₇H₃ClFNO₄) is a polysubstituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry. Its utility as a versatile building block stems from the unique interplay of its four functional groups: a carboxylic acid, a chloro group, a fluoro group, and a nitro group, all attached to a central benzene ring.[1] The specific arrangement of these groups dictates the molecule's electronic properties, acidity, and susceptibility to various chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals like the antifungal agent Albaconazole. This guide will dissect the individual and collective contributions of each functional group to the overall chemical personality of the molecule.
The Architectural Influence of Functional Groups
The reactivity of this compound is not merely the sum of its parts but a complex outcome of their electronic and steric interactions. Each substituent modulates the electron density of the aromatic ring and influences the properties of the other groups.
The Carboxylic Acid Group (-COOH): The Molecule's Primary Acidic and Reactive Center
The carboxylic acid group is the principal determinant of the molecule's acidity and serves as a primary site for synthetic modification.
-
Acidity: The -COOH group is inherently acidic due to the resonance stabilization of its conjugate base, the carboxylate anion (-COO⁻). The presence of multiple electron-withdrawing groups (EWGs) on the benzene ring—chloro, fluoro, and nitro—significantly enhances this acidity.[2] These groups pull electron density away from the carboxylate anion, dispersing the negative charge and further stabilizing it.[3] This inductive effect makes this compound a stronger acid than benzoic acid itself.[4]
-
Reactivity: The carboxylic acid functionality is a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols, providing a gateway to a wide array of derivatives.[5] For instance, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acyl chloride, a key intermediate for forming amide or ester linkages.
The Halogen Duo (-Cl and -F): Modulators of Acidity and Reaction Specificity
The two halogen atoms, chlorine and fluorine, play crucial roles in modifying the electronic landscape of the aromatic ring.
-
Inductive vs. Resonance Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which, as mentioned, increases the acidity of the carboxylic acid.[6] While halogens also possess lone pairs that can be donated to the aromatic ring via the resonance effect (+R effect), their strong inductive effect generally dominates in influencing the acidity of benzoic acids.[7]
-
The "Ortho-Effect": The fluorine atom is positioned ortho to the carboxylic acid group. Generally, substituents in the ortho position, regardless of their electronic nature, tend to increase the acidity of benzoic acid.[2] This "ortho-effect" is believed to arise from a combination of steric and electronic factors.[2] Steric hindrance may force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid and favoring dissociation.[6]
-
Directing Effects in Substitution Reactions: Halogens are typically ortho, para-directors in electrophilic aromatic substitution reactions. However, the combined deactivating effect of the nitro group and the other halogen significantly reduces the ring's susceptibility to such reactions.[8] Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr).
The Nitro Group (-NO₂): A Powerful Electron Sink and Director
The nitro group is one of the strongest electron-withdrawing groups and profoundly influences the molecule's reactivity.[9]
-
Enhanced Acidity and Ring Deactivation: Through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R), the nitro group withdraws significant electron density from the benzene ring.[8] This deactivation makes electrophilic aromatic substitution exceedingly difficult.[10] However, this same property greatly enhances the acidity of the carboxylic acid by strongly stabilizing the carboxylate anion.[3]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group, particularly from the ortho and para positions relative to a leaving group, makes the aromatic ring susceptible to nucleophilic attack.[9] In this molecule, the chloro and fluoro groups are potential leaving groups in SNAr reactions, with their reactivity being enhanced by the presence of the nitro group.
Synergistic Effects and Overall Reactivity Profile
The combination of these four functional groups creates a unique reactivity profile for this compound.
-
Acidity Summary: The cumulative electron-withdrawing effects of the nitro, chloro, and fluoro groups make the carboxylic acid significantly more acidic than unsubstituted benzoic acid.
-
Electrophilic vs. Nucleophilic Substitution: The aromatic ring is strongly deactivated towards electrophilic attack. In contrast, it is primed for nucleophilic aromatic substitution, where a nucleophile can replace one of the halogen atoms. The positions activated for such an attack are those ortho and para to the strongly deactivating nitro group.
Below is a diagram illustrating the electronic effects of the functional groups on the aromatic ring.
Caption: Electronic influence of functional groups on the core aromatic ring.
Applications in Synthesis: A Case Study
The unique reactivity of this compound makes it an important intermediate in organic synthesis. A primary application is in the synthesis of heterocyclic compounds, which are common scaffolds in pharmaceuticals.
Experimental Protocol: Synthesis of an Amide Derivative
This protocol outlines a general procedure for the synthesis of an N-substituted amide from this compound, a common step in drug development.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 1 equivalent of this compound in a dry, inert solvent (e.g., dichloromethane or THF).
-
Add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of 1.1 equivalents of the desired primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
The following diagram illustrates this experimental workflow.
Caption: Workflow for the synthesis of an N-substituted amide.
Quantitative Data Summary
The physicochemical properties of this compound are essential for its handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | PubChem[11] |
| Molecular Weight | 219.55 g/mol | PubChem[11] |
| CAS Number | 35112-05-1 | PubChem[11] |
| Melting Point | 150-153 °C | Google Patents[5] |
Conclusion
The functional groups of this compound are not passive bystanders but active participants that collaboratively define the molecule's chemical identity. The powerful electron-withdrawing nature of the nitro and halogen groups renders the carboxylic acid highly acidic and the aromatic ring susceptible to nucleophilic attack, while passivating it towards electrophiles. This finely tuned reactivity profile makes this compound a sophisticated and valuable tool for synthetic chemists, particularly in the construction of novel therapeutic agents. A thorough understanding of the interplay of these functional groups is paramount for its effective and strategic application in research and development.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem. [Link]
- 4-chloro-5-fluoro-2-nitrobenzoic acid (C7H3ClFNO4). PubChemLite. [Link]
- Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]
- Nitro compound. Wikipedia. [Link]
- Nitro Group Definition - Organic Chemistry Key Term. Fiveable. [Link]
- 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
- 20.4 Substituent Effects on Acidity - Organic Chemistry. OpenStax. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applic
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
- Aromatic Side Chain Reduction: Nitro. St. Benedict & St. John's University. [Link]
- Nitro group | chemistry. Britannica. [Link]
- Acidity of Carboxylic Acids. Harish Chandra PG College Varanasi. [Link]
- What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 8. fiveable.me [fiveable.me]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. Nitro group | chemistry | Britannica [britannica.com]
- 11. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review of 4-Chloro-2-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and drug discovery, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and accessibility. This compound stands out as a quintessential example of such a pivotal building block. Its polysubstituted aromatic ring, adorned with four distinct and orthogonally reactive functional groups, offers a rich playground for synthetic chemists. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, chemical behavior, and critical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Characteristics and Physicochemical Properties
This compound (IUPAC Name: this compound) is a crystalline solid that serves as a key starting material in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the specific arrangement of its functional groups—a carboxylic acid, a nitro group, and two different halogen atoms (chloro and fluoro)—each offering a distinct handle for chemical modification.
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 35112-05-1 | [3][4] |
| Molecular Formula | C₇H₃ClFNO₄ | [3][4] |
| Molecular Weight | 219.55 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 150-153 °C | [5] |
| Boiling Point | 361.4 °C at 760 mmHg | [6] |
| SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | [3] |
Strategic Synthesis: Pathways to a Key Intermediate
The synthesis of this compound is a critical first step for its many applications. While several routes exist, the choice of pathway is often dictated by the availability and cost of starting materials, scalability, and desired purity. We will explore two prevalent methods.
Method A: Direct Nitration of 2-chloro-4-fluorobenzoic acid
This is the most traditional and frequently cited method.[5] The logic here is straightforward: introduce the nitro group onto a pre-existing substituted benzoic acid ring via electrophilic aromatic substitution.
Causality Behind Experimental Design:
-
Starting Material: 2-chloro-4-fluorobenzoic acid is chosen because the existing chloro and fluoro groups are ortho, para-directing. However, the carboxylic acid is a meta-directing deactivator. The substitution pattern forces the incoming nitro group to the desired position (position 5), which is ortho to the chlorine and meta to the fluorine and carboxylic acid.
-
Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the classic nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Challenges: This method is known to have drawbacks, including the use of large quantities of strong acids and the potential formation of undesired isomers and other impurities, which can complicate purification.[5] The solid nature of the starting material can also pose handling challenges on an industrial scale.[5]
Method B: An Alternative Route from 2-chloro-4-fluorotoluene
To circumvent the issues of the direct nitration method, an alternative synthesis has been developed, which offers advantages in handling and intermediate versatility.[5][7] This multi-step process begins with a more manageable liquid starting material.
Workflow Overview:
-
Photochlorination: 2-chloro-4-fluorotoluene is converted to 2-chloro-4-fluorobenzylidene dichloride or the corresponding benzotrichloride. This step transforms the methyl group into a precursor for the carboxylic acid.
-
Nitration: The resulting intermediate is then nitrated using a mixed acid system.
-
Hydrolysis/Oxidation: The di- or trichloromethyl group is subsequently hydrolyzed and oxidized to form the final carboxylic acid.[7] This step can be performed simultaneously with nitration or as a separate step.[5]
Causality Behind Experimental Design:
-
Starting Material: 2-chloro-4-fluorotoluene is a liquid at room temperature, making it easier to handle in industrial reactors compared to the solid benzoic acid derivative.[5]
-
Intermediate Control: This pathway proceeds through the versatile 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate, which can be easily converted not only to the desired acid but also to the corresponding acyl chloride, expanding its synthetic utility.[5]
-
Improved Yield and Purity: This method can lead to higher yields (over 80%) and fewer byproducts, simplifying downstream processing.[7]
Caption: Workflow for the synthesis of this compound starting from 2-chloro-4-fluorotoluene.
Chemical Reactivity: A Hub for Molecular Diversity
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for selective, stepwise modifications to build complex molecular architectures. It is considered a prime building block for Heterocyclic Oriented Synthesis (HOS).[1][2]
-
Carboxylic Acid Group: This group is readily converted into esters, amides, or acid chlorides. It is a key anchor point for attaching the molecule to other scaffolds or for participating in cyclization reactions.
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine (NH₂), which is a key step in forming fused heterocyclic rings like benzimidazoles or quinoxalines.[2]
-
Fluoro Group: Located ortho to the carboxylic acid, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.
-
Chloro Group: The chlorine atom, located para to the carboxylic acid, is also susceptible to SₙAr, though generally less reactive than the ortho-fluoro atom. This differential reactivity allows for sequential substitutions.
This multi-reactivity enables the construction of diverse heterocyclic systems, which are privileged structures in medicinal chemistry.
Caption: Reactivity map of this compound as a versatile building block for diverse scaffolds.
Applications in Drug Discovery and Agrochemicals
The heterocyclic scaffolds derived from this intermediate are prevalent in numerous biologically active compounds.
-
Pharmaceuticals: It is a documented starting material for the synthesis of gonadotropin-releasing hormone receptor antagonists, potential treatments for hepatitis C virus, and indazolone sulfonamides developed as 11β-hydroxysteroid dehydrogenase inhibitors.[2] The broader class of nitrobenzoic acid derivatives has also shown promise as antibacterial agents, with some demonstrating activity against resistant strains like MRSA.[8]
-
Agrochemicals: The compound is a known intermediate in the production of the herbicide saflufenacil.[7]
Detailed Experimental Protocol: Synthesis via Nitration and Hydrolysis
This protocol is a representative example based on patented literature for the synthesis starting from 2-chloro-4-fluorobenzotrichloride, illustrating Method B.[5]
Objective: To synthesize this compound.
Materials & Equipment:
-
Starting Material: 2-chloro-4-fluorobenzotrichloride (500 g)
-
Reagents: Concentrated sulfuric acid (H₂SO₄, 2900 g), Concentrated nitric acid (HNO₃, 255 g)
-
Equipment: 3-liter round-bottom flask equipped with a mechanical stirrer, cooling bath (ice/water), thermometer, and dropping funnel.
-
Work-up: Ice water, filtration apparatus (e.g., Büchner funnel), wash solvent (water), recrystallization solvents (ethyl acetate, heptane).
Step-by-Step Procedure:
-
Reactor Setup: Charge the 3-liter round-bottom flask with 2900 g of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to between 0-5 °C using an ice bath. Rationale: The subsequent addition and nitration are exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Substrate Addition: Over a period of approximately 2 hours, slowly add 500 g of 2-chloro-4-fluorobenzotrichloride to the cooled sulfuric acid while stirring. The formation of a solid may be observed along with the evolution of HCl gas. Rationale: Slow addition ensures the reaction temperature remains within the desired range.
-
Nitration: While maintaining the temperature at 0 °C, slowly add 255 g of concentrated nitric acid via the dropping funnel.
-
Reaction Progression: After the addition of nitric acid is complete, allow the mixture to stir at 0 °C for 3 hours.
-
Warm to Ambient Temperature: Remove the cooling bath and allow the reaction mixture to warm to 20 °C. Continue stirring at this temperature for an additional 17 hours to ensure the reaction goes to completion. Rationale: This extended stirring period ensures maximum conversion of the starting material.
-
Quenching and Precipitation: Carefully pour the reaction mixture into a large volume of ice water. A precipitate will form. Rationale: Quenching in ice water dilutes the acid and causes the organic product, which is insoluble in water, to precipitate out.
-
Isolation: Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with water to remove any residual acid.
-
Purification: Recrystallize the solid from a hot mixture of ethyl acetate and heptane.
-
Final Product: After cooling, filter the purified crystals to obtain the final product as a white solid (yield reported as 340 g).[5]
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.
-
GHS Hazard Classification: The compound is classified with the following hazards:
-
Recommended PPE: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Handling Precautions: Avoid creating dust.[10] In case of contact, wash skin immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[11][12]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its carefully arranged functional groups provide a platform for generating molecular diversity through controlled, selective reactions. Understanding the rationale behind its synthesis and the nuances of its reactivity allows researchers to fully exploit its potential as a starting point for discovering next-generation pharmaceuticals, agrochemicals, and functional materials. This guide serves as a foundational resource for professionals seeking to leverage this powerful synthetic intermediate in their research and development endeavors.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8IfZJ7BBvILnXh6yg6O7N610vN10OFfnUquDXh18ozGQIbXTbXkC4-u6GbRi_uq5A4xhTZ-Qgi3dswebARxxewGGsNKwlsZUp8JMizLW4Xdh0tPpPMxo0S41GXXYSW4XXZG7jLARXiNT1lU=]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENDB385W0Enpn0cF4ILsu02DRFSdTGUj-342mAleG8w9no1piOrA2Aq4yNd8TaH6xD2sSg6F7p3rdE6-7lhUbjqz7bn6jYCxt4-e7KtIuSpcxfvvP0esrWLlmsfyExzGrHwvmZaLU4CfLn81Q=]
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3774553]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5923]
- Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnXxA0jfG0iP0rEjeVNts-7vxkfdoOfusH6BDyTKkcqIohlwVwGtJWJF93UiQCcVai4FkauM6nv549uz-dmZkaZjFYSPPikn6qH9k7CEFrkRZXsfMj]
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7210828]
- This compound | CAS 35112-05-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-2-fluoro-5-nitrobenzoic-acid-35112-05-1]
- This compound | 35112-05-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9760773.htm]
- 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c50203]
- 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/114776-15-7.html]
- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeNqT8zakf11q3RGe-TH5nlc6JUuQMKkOO72bfPwQdB3JKKamMdH1TUnuo0FLjS_cTME2cJ-KQf_l6mVrBktld1rH-PdmkREgmASeaWR4rBDUQ8rIVB4S9K4KmcjH8HAsUHAdjNeBgdjt77ezaPIidMw==]
- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17287]
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1760774_EN.htm]
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds | ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/co200002s]
- 2-Chloro-5-nitrobenzoic acid - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2516963]
- This compound, 97% - Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/product/4-chloro-2-fluoro-5-nitrobenzoic-acid-97-35112-05-1]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC160910250&productDescription=2-CHLORO-4-NITROBENZOIC+ACID%2C+98%25%2C+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3865-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM5ODExODIucGRmfDU2MjU1YjQxZTAwN2YwM2EwODBjY2Y3YmMzY2Q4YjA1YjM4YjQ5YzQyY2M3YmY2M2YyYmFhMjY5ZDFkZDU4MjY]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/c50203]
- Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- 4-Chloro-2-Fluoro-5-Nitrobenzoic Acidcas No. 35112-05-1 - Made-in-China.com. [URL: https://m.made-in-china.com/product/4-Chloro-2-fluoro-5-nitrobenzoic-Acid-CAS-No-35112-05-1-1934989655.html]
- 2-Chloro-4-fluoro-5-nitrobenzoic acid CAS 114776-15-7 - Kinsotech. [URL: https://www.kinsotech.com/2-chloro-4-fluoro-5-nitrobenzoic-acid-cas-114776-15-7.html]
- 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17286]
- Supporting Information. [URL: https://www.rsc.
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. 4-Chloro-2-Fluoro-5-Nitrobenzoic Acidcas No. 35112-05-1 - this compound and 5-Nitrobenzoic Acid [worldyachem.en.made-in-china.com]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
discovery and history of 4-Chloro-2-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Synthesis, History, and Applications
Introduction
This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest within the fields of medicinal chemistry and materials science. Its strategic placement of chloro, fluoro, nitro, and carboxylic acid moieties makes it a versatile and reactive building block for the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its discovery, historical synthetic routes, modern preparation methodologies, physicochemical properties, and key applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Characteristics
A precise understanding of the compound's physical and chemical properties is fundamental to its application in complex synthetic pathways.
Compound Identification:
-
IUPAC Name: this compound[2]
-
CAS Number: 35112-05-1[2]
-
Molecular Formula: C₇H₃ClFNO₄[2]
-
Molecular Weight: 219.55 g/mol [2]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 219.55 g/mol | PubChem[2] |
| Melting Point | 146-150°C | Chemical Supplier Data |
| Boiling Point | 364.2°C | Chemical Supplier Data |
| Appearance | White to light yellow crystalline powder | Chemical Supplier Data |
| InChIKey | KAONECPATVTFST-UHFFFAOYSA-N | PubChem[2] |
Historical Context and Synthetic Evolution
The development of synthetic routes to substituted nitrobenzoic acids has been driven by their utility as intermediates. Historically, the direct nitration of a substituted benzoic acid was the most common approach.
Early Methodologies: Direct Nitration
The preparation of analogous compounds, such as the isomer 2-chloro-4-fluoro-5-nitrobenzoic acid, was historically achieved exclusively through the nitration of the corresponding 2-chloro-4-fluorobenzoic acid precursor.[3] This method, while direct, presented considerable disadvantages that limited its efficiency and scalability:
-
Harsh Conditions: The reaction required large quantities of concentrated sulfuric acid to facilitate the nitration with nitric acid.[3]
-
Impurity Profile: The direct nitration of the benzoic acid ring often leads to the formation of undesired regioisomers and other by-products, complicating purification and reducing overall yield.[3]
-
Substrate Handling: The solid nature of the starting material, 2-chloro-4-fluorobenzoic acid, made it more difficult to handle compared to liquid precursors, especially in large-scale industrial settings.[3]
These challenges spurred the search for alternative, more efficient, and cleaner synthetic strategies.
Modern Synthetic Approaches
To overcome the limitations of direct nitration, newer methods have been developed that begin with more easily handled starting materials and offer better control over the reaction's regioselectivity. A prominent modern approach involves the nitration of a toluene derivative followed by oxidation of the methyl group.
One innovative pathway begins with 2-chloro-4-fluorotoluene, which is first subjected to photochlorination to form a benzotrichloride intermediate. This intermediate is then nitrated and subsequently hydrolyzed to yield the final carboxylic acid.[3][4] This multi-step process provides a higher overall yield (often exceeding 80%) and operates under milder conditions, making it more suitable for industrial production.[4]
The key innovation in this approach is the nitration of 2-chloro-4-fluorobenzotrichloride. This intermediate is a liquid at room temperature and its nitration can be performed with high efficiency before the final hydrolysis to the carboxylic acid. This avoids the direct, problematic nitration of the benzoic acid ring system.[3][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
A Theoretical and Spectroscopic Deep Dive into 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Key Building Block in Modern Synthesis
Abstract
4-Chloro-2-fluoro-5-nitrobenzoic acid, a seemingly unassuming molecule, has garnered significant attention in the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a carboxylic acid group, halogen substituents, and a nitro group—renders it a highly versatile scaffold for the synthesis of complex heterocyclic systems.[1][2] This in-depth technical guide provides a comprehensive theoretical and spectroscopic examination of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its molecular properties and synthetic potential. We will explore its structural intricacies, delve into modern theoretical and computational analysis techniques, and elucidate its spectroscopic signatures, providing a roadmap for its effective utilization in pioneering research.
Molecular Architecture and Physicochemical Landscape
This compound (C₇H₃ClFNO₄) is a substituted benzoic acid with a molecular weight of approximately 219.55 g/mol .[3] The strategic placement of its functional groups dictates its reactivity and potential applications. The benzene ring is adorned with a carboxylic acid group, a chlorine atom, a fluorine atom, and a nitro group, creating a complex electronic environment ripe for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | PubChem[3] |
| Molecular Weight | 219.55 g/mol | PubChem[3] |
| CAS Number | 35112-05-1 | Santa Cruz Biotechnology[4] |
| IUPAC Name | This compound | PubChem[3] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | PubChem[3] |
The interplay of the electron-withdrawing nitro group and the halogen atoms significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a valuable precursor for a variety of chemical transformations.
Synthetic Pathways: Crafting the Building Block
The primary route to synthesizing this compound involves the nitration of 2-chloro-4-fluorobenzoic acid. However, this method is not without its drawbacks, including the handling of a solid starting material and the generation of impurities.[5] An alternative and often preferred industrial method utilizes 2-chloro-4-fluorotoluene as the starting material. This process involves a series of reactions including photochlorination, mixed acid nitration, and subsequent hydrolysis-oxidation to yield the final product with a high overall yield.[5]
Below is a generalized workflow for the synthesis of this compound:
Caption: A simplified workflow for the synthesis of this compound.
Theoretical and Computational Analysis: Unveiling Molecular Behavior
Modern computational chemistry provides powerful tools to predict and understand the behavior of molecules at the atomic level. For this compound, Density Functional Theory (DFT) calculations are instrumental in elucidating its electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Structural and Vibrational Analysis
DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry and predict vibrational frequencies.[6] These calculations can reveal the most stable conformation of the molecule, taking into account the steric and electronic interactions between the ortho-substituted carboxylic acid and halogen atoms.[7]
The predicted vibrational spectra (FT-IR and Raman) can then be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. A scaling factor is often applied to the computed frequencies to account for anharmonicity and achieve better agreement with experimental results.[8]
Protocol for DFT-based Vibrational Analysis:
-
Geometry Optimization: The initial structure of this compound is optimized using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the minimum energy conformation.
-
Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. The absence of imaginary frequencies confirms a true energy minimum.
-
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical FT-IR and Raman spectra.
-
Vibrational Mode Assignment: The contribution of different internal coordinates to each normal mode is analyzed to assign the calculated frequencies to specific bond stretches, bends, and torsions.
Frontier Molecular Orbitals: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the lone pairs of the oxygen atoms of the carboxylic acid, while the LUMO is likely to be centered on the electron-deficient nitro group and the antibonding orbitals of the benzene ring. This distribution dictates the molecule's behavior as an electrophile or nucleophile in various reactions.
Caption: The relationship between HOMO, LUMO, and chemical reactivity.
Spectroscopic Signatures: Experimental Verification
Experimental spectroscopic techniques provide tangible data to validate theoretical predictions and confirm the identity and purity of this compound.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound will exhibit characteristic peaks corresponding to:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)
-
C=O stretch of the carboxylic acid (strong band around 1700 cm⁻¹)
-
N-O stretches of the nitro group (strong bands around 1550 and 1350 cm⁻¹)
-
C-Cl and C-F stretches (in the fingerprint region, typically below 1000 cm⁻¹)
-
Aromatic C-H and C=C stretches
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in the molecule.
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon spectrum will reveal signals for each unique carbon atom in the molecule. The chemical shifts will provide information about the electronic environment of each carbon, with the carboxyl carbon appearing significantly downfield.
Predicted Spectroscopic Data (Conceptual)
| Spectroscopic Technique | Key Expected Signals |
| FT-IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (N-O) |
| ¹H NMR (ppm) | Aromatic protons (7.5-8.5), Carboxylic acid proton (>10) |
| ¹³C NMR (ppm) | Carboxyl carbon (~165), Aromatic carbons (110-150) |
Applications in Drug Discovery and Heterocyclic Synthesis
The multi-reactive nature of this compound makes it a valuable building block in heterocyclic oriented synthesis (HOS).[1] Its functional groups can be selectively targeted to construct a diverse array of nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The chlorine and fluorine atoms can be displaced by nucleophiles, and the carboxylic acid can be converted to amides or esters, further expanding its synthetic utility.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a versatile platform for the synthesis of novel compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its theoretical underpinnings and spectroscopic characteristics, offering a solid foundation for researchers to harness its full potential. As computational and synthetic methodologies continue to advance, the importance of such well-characterized building blocks will undoubtedly grow, paving the way for future discoveries.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds - ResearchGate.
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds - ACS Publications.
- Spectral investigations, DFT based global reactivity descriptors, Inhibition efficiency and analysis of 5-chloro-2-nitroanisole as π-spacer with donor-acceptor variations effect for DSSCs performance | Request PDF - ResearchGate.
- Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory - Scirp.org.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Solid-Phase Synthesis of Heterocyclic Libraries Utilizing 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Abstract & Introduction
Solid-phase synthesis (SPS) has revolutionized the construction of chemical libraries for drug discovery by simplifying purification and enabling automation. The choice of the initial building block is paramount to the success of library synthesis, dictating the scope of accessible chemical space. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a commercially available and highly versatile building block for solid-phase organic synthesis, particularly in the field of Heterocyclic Oriented Synthesis (HOS).[1][2] Its strategic placement of four distinct reactive handles—a carboxylic acid, an aryl fluoride, an aryl chloride, and a nitro group—allows for a multi-stage, regioselective diversification strategy.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in solid-phase synthesis. We will detail the core principles, provide validated, step-by-step protocols for immobilization, on-resin modification, and cleavage, and discuss the rationale behind key experimental choices. The protocols described herein are primarily focused on the synthesis of diverse nitrogenous heterocyclic scaffolds, such as benzimidazoles, quinoxalinones, and benzodiazepinediones, which are prominent motifs in pharmacologically active compounds.[1]
Core Principles: A Multi-Vector Diversification Strategy
The utility of this compound in SPS stems from the differential reactivity of its functional groups, which can be addressed sequentially. The general workflow is conceptualized as follows:
-
Immobilization: The carboxylic acid provides a robust anchoring point to an amine-functionalized solid support, such as Rink Amide resin. This is the foundational step that tethers the scaffold to the solid phase.
-
First Vector of Diversification (C4 Position): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. This reaction is generally selective over the more deactivated fluorine atom. This step introduces the first point of diversity.
-
Scaffold Preparation (C5 Position): The nitro group is readily reduced to a primary amine. This transformation is crucial as it unmasks a nucleophilic site, setting the stage for cyclization reactions. Common reducing agents for solid-phase synthesis include tin(II) chloride.[2]
-
Second Vector of Diversification (Cyclization): The newly formed ortho-diamine (or related functional group) is the linchpin for building the heterocyclic ring. Condensation with various reagents (aldehydes, keto-acids, dicarboxylic acids) introduces the second set of diverse substituents and forms the desired heterocyclic core.[1]
-
Cleavage: Once the on-resin synthesis is complete, the final molecule is cleaved from the solid support, typically under acidic conditions (e.g., with trifluoroacetic acid), which simultaneously removes acid-labile protecting groups.
This strategic sequence allows for the rapid generation of a matrix of compounds from a single starting scaffold.
Figure 2: Key on-resin modification steps for heterocyclic synthesis.
3.3.1 First Diversification: Nucleophilic Substitution of Chlorine
-
Swell the resin-bound acid (from step 3.2) in 10 mL of N-Methyl-2-pyrrolidone (NMP).
-
Prepare a solution of the desired primary or secondary amine (5-10 equivalents relative to resin loading) and DIPEA (5-10 equivalents) in NMP.
-
Add the amine solution to the resin.
-
Heat the reaction vessel to 60-80°C and agitate for 12-24 hours. [1]5. After cooling, wash the resin thoroughly with NMP (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
3.3.2 Scaffold Preparation: Nitro Group Reduction
-
Swell the resin from the previous step in 10 mL of DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF (note: solubility can be limited, sonication may be required).
-
Add the reducing agent solution to the resin.
-
Agitate the mixture at 50°C for 6-12 hours. [2]5. Wash the resin extensively with DMF (5x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x) to remove all tin salts. Dry under vacuum. The resin should be used immediately in the next step to prevent oxidation of the diamine.
3.3.3 Second Diversification: Benzimidazole Ring Formation
This protocol is an example for forming a benzimidazole scaffold. [1][3][4]
| Reagent | Molarity / Amount (for 1g resin @ 0.6 mmol/g) | Purpose |
|---|---|---|
| Aromatic Aldehyde (R₂-CHO) | 3.0 mmol (5 eq.) | Cyclization Partner / Diversity Input |
| Acetic Acid (AcOH) | 0.6 mmol (1 eq.) | Catalyst |
| Tetrahydrofuran (THF) | ~10 mL | Solvent |
Procedure:
-
Swell the resin-bound diamine (from step 3.3.2) in THF.
-
Add the desired aldehyde (5 eq.) and a catalytic amount of acetic acid (1 eq.).
-
Reflux the mixture at 65-70°C for 8-16 hours. [1]4. Monitor the reaction by cleaving a small sample and analyzing via LC-MS.
-
Once complete, wash the resin with THF (3x), DCM (3x), and MeOH (3x) and dry thoroughly under vacuum.
Protocol: Cleavage and Product Isolation
The final step releases the product from the solid support.
-
Place the dried, final resin in a reaction vessel.
-
Prepare a cleavage cocktail. For many simple heterocycles, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) is effective. The TIS acts as a scavenger for carbocations generated during cleavage. [5]3. Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin beads twice with a small amount of fresh TFA.
-
Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding the concentrated residue to a flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the crude product as necessary, typically by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
Summary & Applications
The methodology described provides a robust and flexible platform for the synthesis of diverse heterocyclic libraries. The commercial availability and unique reactivity profile of this compound make it an invaluable tool for medicinal chemistry and drug discovery programs. [1]By systematically varying the amine nucleophile in step 3.3.1 and the cyclization partner in step 3.3.3, vast libraries of novel compounds can be efficiently generated. These libraries are particularly rich in structures like benzimidazoles, benzotriazoles, and quinoxalinones, which are known to possess a wide range of biological activities. [1]
References
- Krchnak, V., et al. (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Merz, S., et al. (2017). Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts.
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Zhang, Y., et al. (2016). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Lange, L., et al. (2007). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Krchnak, V., et al. (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
- LookChem (n.d.).
- Aapptec Peptides (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
- Stenton, B.J., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(11). [Link]
- Yurttaş, L., et al. (2015).
- Manjula, S.N., et al. (2023).
- Guedes, G.P., et al. (2024).
- Uddin, M.E., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities.
- Do, T.H.Q., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PLOS ONE. [Link]
Sources
Application Note & Protocols: A Modular Synthesis of Benzimidazoles from 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. This application note provides a comprehensive, three-step synthetic route to functionalized benzimidazoles, starting from the versatile building block, 4-Chloro-2-fluoro-5-nitrobenzoic acid. The described pathway leverages a sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and intramolecular condensation. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also a deep dive into the mechanistic rationale and critical process considerations that ensure high-yield, validated synthesis.
Introduction: Strategic Value of the Synthetic Pathway
This compound is an attractive starting material for library synthesis due to its differentially reactive halogen atoms and the presence of a nitro group that serves as a masked amine.[1] The electron-withdrawing effects of the nitro and carboxylic acid groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] The fluorine atom at the C2 position is particularly activated by the ortho- and para-directing nitro group, allowing for its selective displacement over the chlorine atom at C4.[4] This selective reactivity is the cornerstone of the synthetic strategy, enabling the introduction of a diverse range of substituents.
The subsequent reduction of the nitro group to an amine is a critical step, creating the requisite ortho-diamino aryl precursor.[5][6] The final intramolecular cyclization, a variant of the classic Phillips-Ladenburg reaction, utilizes the inherent carboxylic acid functionality to form the benzimidazole ring without the need for an external C1 synthon.[7][8][9] This modular approach is highly adaptable for creating libraries of substituted benzimidazoles for structure-activity relationship (SAR) studies.
Mechanistic Overview & Synthesis Pathway
The synthesis is logically divided into three distinct stages, each with a well-understood mechanism. The successful execution of this pathway relies on controlling the conditions of each step to maximize yield and minimize side-product formation.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction is initiated by the attack of a primary amine nucleophile on the electron-deficient aromatic ring. The attack preferentially occurs at the C2 position, displacing the highly activated fluorine atom. The strong electron-withdrawing nitro group at the C5 position stabilizes the negatively charged intermediate (a Meisenheimer complex), lowering the activation energy for the reaction.[2]
Step 2: Aromatic Nitro Group Reduction
The conversion of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[10] The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated and sequentially reduces the nitro group to nitroso, hydroxylamino, and finally the amino group. Care must be taken to avoid dehalogenation, a potential side reaction with palladium catalysts.[10] Alternative methods, such as using tin(II) chloride or iron in acidic media, are also effective.[5][11]
Step 3: Intramolecular Condensation and Cyclization
This final step involves the acid-catalyzed condensation of the newly formed aniline with the existing carboxylic acid. Protonation of the carboxylic acid carbonyl group makes it more electrophilic, facilitating the nucleophilic attack by the adjacent amino group. The resulting tetrahedral intermediate then undergoes dehydration to form the stable, aromatic benzimidazole ring system.[12][13]
Caption: Overall synthetic pathway from the starting material to the final benzimidazole product.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The starting material, this compound, is an irritant.[14]
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound[14][15] | >98% | Commercial Source |
| Benzylamine | >99% | Commercial Source |
| Diisopropylethylamine (DIPEA) | >99% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Commercial Source |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial Source |
| Methanol (MeOH) | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hydrochloric Acid (HCl), concentrated | 37% | Commercial Source |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercial Source |
Protocol 1: Synthesis of 2-(Benzylamino)-4-chloro-5-nitrobenzoic Acid (Step 1)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.19 g, 10.0 mmol).
-
Solvent and Reagents: Add anhydrous DMF (30 mL) to dissolve the starting material. To the stirred solution, add benzylamine (1.14 g, 10.6 mmol, 1.06 eq) followed by the dropwise addition of DIPEA (2.85 mL, 16.5 mmol, 1.65 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water. Acidify to pH 2-3 with 2 M HCl. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under high vacuum. The product is typically of sufficient purity for the next step. Expected yield: >90%.
Protocol 2: Synthesis of 5-Amino-2-(benzylamino)-4-chlorobenzoic Acid (Step 2)
-
Reaction Setup: To a 250 mL hydrogenation flask, add the crude product from Step 1 (3.06 g, ~10.0 mmol) and Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.30 g, 10 wt. %) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and shake vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 3-5 hours. Monitor the uptake of hydrogen. Completion can be confirmed by TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield the product as a solid, which can be used in the next step without further purification. Expected yield: >95%.
Protocol 3: Synthesis of 2-Benzyl-7-chloro-1H-benzo[d]imidazole-5-carboxylic Acid (Step 3)
-
Reaction Setup: Place the crude amino acid from Step 2 (2.76 g, ~10.0 mmol) into a 50 mL round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: Add 4 M HCl (25 mL) to the flask. Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: The cyclization and dehydration process typically takes 6-12 hours. Monitor by TLC or LC-MS until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and then dry under high vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Expected yield: 80-90%.
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | SNAr | Benzylamine, DIPEA, DMF | 80 | 4 - 6 | >90 |
| 2 | Nitro Reduction | H₂ (50 psi), 10% Pd/C, MeOH | RT | 3 - 5 | >95 |
| 3 | Condensation / Cyclization | 4 M HCl | 100 - 110 | 6 - 12 | 80 - 90 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the three-stage synthesis.
Conclusion
This application note details a robust and versatile three-step synthesis for producing substituted benzimidazoles from this compound. The methodology provides a logical and efficient pathway, capitalizing on selective SNAr chemistry, reliable nitro group reduction, and intramolecular cyclization. The protocols are designed to be straightforward and high-yielding, making this an excellent strategy for generating diverse benzimidazole libraries for applications in drug discovery and materials science.
References
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Bansal, R. K. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Uddin, M. E., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
- Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Google Patents. (n.d.). Process for preparing benzimidazole compounds.
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems.
- ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- ACS Publications. (2001). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.
- ResearchGate. (2023). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Taylor & Francis Online. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. (2003). Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
- ACS Publications. (1959). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
- National Institutes of Health. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC.
- Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- NOPR. (n.d.). A new reagent for selective reduction of nitro group.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- National Institutes of Health. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
- J-STAGE. (n.d.). Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid.
- Chemsrc. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Application Notes and Protocols for the Synthesis of Quinoxalinones from 4-Chloro-2-fluoro-5-nitrobenzoic Acid
For correspondence:
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of quinoxalinone scaffolds utilizing 4-Chloro-2-fluoro-5-nitrobenzoic acid as a versatile starting material. The described methodology follows a logical and efficient two-step synthetic sequence: a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization. This document elucidates the mechanistic underpinnings of each synthetic step, offers a detailed, step-by-step experimental protocol, and presents expected outcomes and characterization data. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction: The Significance of Quinoxalinones and the Synthetic Strategy
Quinoxalinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The inherent versatility of the quinoxalinone scaffold makes it a privileged structure in medicinal chemistry and drug discovery.
The synthetic approach detailed herein leverages the unique reactivity of this compound. The presence of a strongly electron-withdrawing nitro group para to the fluorine and meta to the chlorine significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement, coupled with the superior leaving group ability of fluoride in SNAr reactions, allows for a regioselective substitution at the C-2 position.[2][3]
The overall synthetic strategy is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitable diamine, such as ethylenediamine, to displace the fluoride and form a key intermediate.
-
Reductive Cyclization: Subsequent reduction of the nitro group in the intermediate to an amine, which then undergoes intramolecular cyclization to yield the desired quinoxalinone.[4][5]
This method provides a reliable and adaptable route to a variety of substituted quinoxalinones, with the potential for diversification by modifying the diamine component.
Mechanistic Rationale
A thorough understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step is a classic SNAr reaction. The key features of this reaction are:
-
Activation: The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing nitro group (-NO₂).
-
Nucleophilic Attack: The nucleophilic amine of the diamine attacks the carbon atom bearing the fluorine. This is the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.[2]
-
Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the ring is restored. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[2][3]
The regioselectivity of the attack at the C-2 position (bearing the fluorine) over the C-4 position (bearing the chlorine) is due to the ortho and para directing nature of the activating nitro group in SNAr reactions. The fluorine is ortho to the nitro group, while the chlorine is meta, making the former position significantly more activated.
Step 2: Reductive Cyclization
The second step involves the transformation of the nitro group into an amine, followed by an intramolecular cyclization.
-
Reduction of the Nitro Group: The nitro group of the SNAr product is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium (e.g., acetic acid) or through catalytic hydrogenation (e.g., H₂/Pd-C).[5]
-
Intramolecular Cyclization: The newly formed amino group is now positioned to react with the carboxylic acid moiety. Under the reaction conditions, an intramolecular nucleophilic acyl substitution occurs, leading to the formation of the six-membered lactam ring of the quinoxalinone. This step is often facilitated by heating.
Experimental Protocols
Safety Precaution: this compound is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Ethylenediamine | ≥99% | e.g., Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | e.g., Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Iron powder | -325 mesh, ≥97% | e.g., Sigma-Aldrich |
| Glacial Acetic Acid | ACS reagent, ≥99.7% | e.g., Fisher Scientific |
| Ethyl acetate | ACS reagent | e.g., Fisher Scientific |
| Hexanes | ACS reagent | e.g., Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous | |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous | |
| Brine | Aqueous | |
| Anhydrous magnesium sulfate (MgSO₄) |
Step-by-Step Protocol
Step 1: Synthesis of 2-((2-aminoethyl)amino)-4-chloro-5-nitrobenzoic acid
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Slowly add ethylenediamine (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum to yield 2-((2-aminoethyl)amino)-4-chloro-5-nitrobenzoic acid as a solid. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 7-chloro-1,2,3,4-tetrahydroquinoxalin-2-one
-
In a round-bottom flask, suspend the crude 2-((2-aminoethyl)amino)-4-chloro-5-nitrobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) to the suspension in portions with vigorous stirring.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours. The reaction is exothermic.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-chloro-1,2,3,4-tetrahydroquinoxalin-2-one.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis.
Caption: Synthetic workflow for the preparation of 7-chloro-1,2,3,4-tetrahydroquinoxalin-2-one.
Data Presentation and Characterization
The final product, 7-chloro-1,2,3,4-tetrahydroquinoxalin-2-one, should be characterized by standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Yield (Step 1) | Typically 70-85% |
| Yield (Step 2) | Typically 60-75% |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | Peaks corresponding to the aromatic and aliphatic protons of the quinoxalinone structure. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Resonances for the carbonyl carbon and the aromatic and aliphatic carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (amide), and C-Cl stretching. |
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of quinoxalinones from this compound. The protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of a library of quinoxalinone derivatives for applications in drug discovery and materials science. The clear mechanistic rationale and detailed experimental procedures are intended to facilitate the successful implementation of this synthetic route.
References
- Various Authors. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Nakkirala, V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ChemSafety PRO. (2025, December 22). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- ResearchGate. (n.d.).
- Prime Scholars. (n.d.). Green and selective protocol for the synthesis of quinoxalines.
- LibreTexts. (2025, February 2). 3.
- ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of quinoxalines.
- ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?
- Putta, R. R., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing.
- Fisher Scientific. (2025, December 19).
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ResearchGate. (n.d.). Synthesis of quinoxalinones from different ortho‐nitro‐α‐ketoamides. Reaction conditions.
- Benchchem. (n.d.). Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid.
- Sigma-Aldrich. (2025, April 30).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- YouTube. (2022, October 17). Lesson 13: Aniline to o- & p-Nitroaniline | Topic: Amines | Organic Chemistry.
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 1,4-Benzodiazepine-2,5-diones Utilizing 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction: The Architectural Significance of a Privileged Scaffold
The 1,4-benzodiazepine-2,5-dione framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a three-dimensional arrangement of functional groups that can effectively interact with various biological targets. The synthesis of diversely substituted benzodiazepinediones is therefore a critical endeavor in drug discovery. This guide details the strategic application of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a versatile and highly reactive starting material, for the construction of this important heterocyclic system.
The unique arrangement of substituents on this compound makes it an ideal precursor. The fluorine atom at the 2-position is strongly activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effects of the adjacent carboxylic acid and the nitro group in the para-position. This high reactivity allows for the initial C-N bond formation under relatively mild conditions, setting the stage for subsequent cyclization.
Physicochemical Properties of the Key Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 35112-05-1 | [3][4] |
| Molecular Formula | C₇H₃ClFNO₄ | [3][4] |
| Molecular Weight | 219.55 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 146-150 °C | |
| Purity | Typically ≥99.0% |
Overall Synthetic Strategy
The synthesis of the 1,4-benzodiazepine-2,5-dione core from this compound is conceptualized as a three-stage process. This strategy leverages the inherent reactivity of the starting material to build the heterocyclic system in a logical, step-wise manner.
Caption: High-level workflow for benzodiazepinedione synthesis.
Detailed Experimental Protocols
Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. This compound and its derivatives are irritants; avoid inhalation and skin contact.[3][5]
Protocol 1: Stage 1 - N-Arylation via Nucleophilic Aromatic Substitution
This crucial first step involves the coupling of an α-amino acid ester with this compound. The reaction proceeds via an SNAr mechanism.
Expert Rationale: The fluorine atom is the designated leaving group. Its substitution is favored over chlorine due to the powerful activating effect of the ortho-carboxylic acid and para-nitro group, which stabilize the negative charge in the Meisenheimer complex intermediate. A mild base like potassium carbonate is sufficient to deprotonate the incoming amine nucleophile without causing unwanted side reactions. A polar aprotic solvent such as DMF or DMSO is ideal for solvating the reactants and facilitating the reaction.
Caption: Reactants and conditions for the N-arylation step.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.) and the desired α-amino acid ester hydrochloride (e.g., Glycine methyl ester HCl, 1.2 equiv.).
-
Solvent: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 using 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-arylated intermediate. Purification can be achieved via column chromatography if necessary.
-
Protocol 2: Stage 2 - Reduction of the Nitro Group
The aromatic nitro group must be reduced to a primary amine to enable the final cyclization step. Reduction using tin(II) chloride is a reliable and high-yielding method.
Expert Rationale: While catalytic hydrogenation is a clean method, the presence of a halogen (chlorine) can sometimes lead to undesired hydrodehalogenation. Tin(II) chloride in an acidic medium (HCl) provides a robust alternative that is highly chemoselective for the nitro group, leaving other functional groups like the ester and chloro-substituent intact.
Procedure:
-
Reaction Setup: Dissolve the crude N-arylated intermediate (1.0 equiv.) from the previous step in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv.) in concentrated HCl.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (50 °C) for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline will be more polar.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous NaOH until the pH is ~8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the aniline derivative. This product is often used in the next step without further purification.
-
Protocol 3: Stage 3 - Intramolecular Cyclization to the Benzodiazepinedione
The final step is the formation of the seven-membered ring via intramolecular amide bond formation (lactamization).
Expert Rationale: This cyclization is typically promoted by thermal means. Heating the linear amino ester precursor in a high-boiling, non-polar solvent like toluene or xylene facilitates the intramolecular condensation between the aniline nitrogen and the ester carbonyl, with the elimination of the alcohol (e.g., methanol). The reaction often proceeds to completion without the need for a catalyst, driven by the formation of the thermodynamically stable heterocyclic ring.
Procedure:
-
Reaction Setup: Dissolve the crude aniline derivative (1.0 equiv.) from Stage 2 in toluene or xylene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Reaction Conditions: Heat the solution to reflux (110-140 °C, depending on the solvent).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the higher Rf, less polar benzodiazepinedione product. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1,4-benzodiazepine-2,5-dione.
-
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| Final Product: 7-Chloro-1,4-dihydro-5-nitro-2H-1,4-benzodiazepine-2,5-dione (example structure) | ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (s, 1H, N-H), 8.0-8.5 (m, 2H, Ar-H), 7.5-7.8 (s, 1H, N-H), 3.5-4.0 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-170 (C=O), 160-165 (C=O), 120-150 (Ar-C), 50-55 (CH₂) | |
| HRMS (ESI) | Calculated m/z for C₉H₆ClN₂O₄ [M+H]⁺, found value ± 5 ppm |
References
- Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones.The Journal of Organic Chemistry. [Link][7][8]
- PubChem Compound Summary for CID 3774553, this compound.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.The Journal of Organic Chemistry. [Link][9]
- PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation.The Journal of Organic Chemistry. [Link][10]
- Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality.Journal of the American Chemical Society. [Link][1]
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.MDPI. [Link][2]
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applic
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-fluoro-5-nitrobenzoic acid
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2-fluoro-5-nitrobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles, explores the critical reaction parameters that govern success, and offers step-by-step experimental procedures for the selective substitution of its halogen atoms.
Introduction to the Substrate and SNAr Principles
This compound is a highly activated aromatic compound primed for nucleophilic aromatic substitution (SNAr). The presence of two potent electron-withdrawing groups—a nitro group (NO₂) and a carboxylic acid group (COOH)—significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with a high degree of predictability and efficiency.[4]
Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism.[1][3][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5][6][7] The aromaticity of the ring is then restored by the expulsion of the leaving group.[1][6]
Mechanism and Regioselectivity
The SNAr reaction mechanism consists of two key steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom attached to a leaving group. This is typically the rate-determining step as it involves the temporary disruption of the aromatic system.[1][5]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.[1]
Caption: General mechanism of the SNAr reaction.
Regioselectivity: Fluorine vs. Chlorine
A critical consideration for this compound is the regioselectivity of the substitution. The molecule possesses two potential leaving groups: a fluorine atom at the C2 position and a chlorine atom at the C4 position.
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile.[1][5] Therefore, the reaction is faster at the site that is most activated towards nucleophilic attack. The leaving group ability trend in SNAr is often the reverse of that seen in SN1 and SN2 reactions, with fluoride being a better leaving group than chloride (F > Cl ≈ Br > I).[1][2][8][9] This is due to two primary factors:
-
Inductive Effect: Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached (C2) more electrophilic and thus more susceptible to nucleophilic attack.[5][9]
-
Stabilization of the Intermediate: The electron-withdrawing nitro group is positioned ortho to the fluorine atom and para to the chlorine atom. Both positions allow for effective resonance stabilization of the negative charge in the Meisenheimer complex.[1][3][10] However, the superior inductive effect of fluorine at the adjacent carbon generally makes the C2 position the preferred site of attack.
Therefore, nucleophilic attack will preferentially occur at the C2 position , leading to the displacement of the fluoride ion.
Key Reaction Parameters and Optimization
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.
Caption: Workflow for SNAr reaction optimization.
Choice of Nucleophile
A wide variety of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).
-
O-Nucleophiles: Alcohols and phenols (typically used as their corresponding alkoxides or phenoxides).
-
S-Nucleophiles: Thiols (used as thiolates).
The nucleophilicity of the attacking species is a key driver of the reaction rate. Stronger nucleophiles will generally react faster and under milder conditions.[7]
Role of the Base
A base is often required in these reactions to:
-
Deprotonate the Nucleophile: For moderately acidic nucleophiles like phenols, thiols, or even some amines, a base is needed to generate the more reactive anionic form (e.g., phenoxide, thiolate).
-
Neutralize the Carboxylic Acid: The substrate itself is a benzoic acid. The presence of a base will deprotonate the carboxylic acid to form a carboxylate. While this introduces a negative charge on the ring, the powerful activating effect of the nitro group ensures the SNAr reaction can still proceed effectively.
-
Scavenge Acid Byproduct: If the nucleophile is neutral (e.g., an amine), the reaction will generate H-F, which must be neutralized by a base to drive the reaction to completion.
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and non-nucleophilic organic amines (triethylamine (TEA), diisopropylethylamine (DIPEA)).
Solvent Selection
Polar aprotic solvents are the preferred medium for SNAr reactions.[11][12][13] These solvents can dissolve the (often ionic) reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[12][14]
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
Temperature and Reaction Time
The reaction temperature is a critical parameter. While the highly activated nature of this compound allows for reactions at moderate temperatures (room temperature to 80 °C), less reactive nucleophiles may require higher temperatures to achieve a reasonable reaction rate. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of 4-chloro-2-(benzylamino)-5-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMSO to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting material).
-
Add benzylamine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The product should precipitate or move into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)
This protocol describes the synthesis of 4-chloro-2-(4-methoxyphenoxy)-5-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol in DMF.
-
Add potassium carbonate and this compound to the solution.
-
Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-9).
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr reaction on this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Primary Amine | Cyclopropylamine | K₂CO₃ (2.5) | DMF | 85 | 3-5 |
| Secondary Amine | Piperidine | Et₃N (2.0) | ACN | 50-60 | 2-4 |
| Aryl Amine | Aniline | K₂CO₃ (2.5) | DMSO | 90-100 | 6-12 |
| Phenol | Phenol | K₂CO₃ (3.0) | DMF | 80-90 | 4-8 |
| Thiol | Benzylthiol | Cs₂CO₃ (2.0) | DMF | RT - 50 | 1-3 |
Note: These conditions are illustrative and may require optimization for specific substrates.
Conclusion
This compound is a robust and versatile substrate for nucleophilic aromatic substitution. The strong activation provided by the nitro and carboxylic acid groups, combined with the high reactivity of the C-F bond at the C2 position, allows for efficient and selective functionalization with a wide array of nucleophiles under generally mild conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors.
References
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry Steps.
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Wikipedia.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- WordPress. SNAr Solvents and Reagents. [Link]
- MDPI. (2014).
- PubChem. This compound. [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- PubMed Central (PMC). (2012).
- ACS Publications. (2012).
- Chemistry LibreTexts. (2025). 16.
- YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
- YouTube. (2019).
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cyclization Reactions Involving 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
4-Chloro-2-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic compound that has emerged as a highly versatile building block in modern synthetic and medicinal chemistry.[1][2] Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and two distinct halogen atoms (chlorine and fluorine)—provides multiple reaction sites for strategic chemical modifications. This multi-reactivity allows for the construction of a diverse array of heterocyclic scaffolds, which are core structures in many pharmacologically active molecules.[3] The presence of the nitro group, a precursor to an amino group, and the differentially reactive halogens, which can be selectively displaced, are key to its utility in heterocyclic oriented synthesis (HOS).[1][2]
This guide provides an in-depth exploration of the cyclization reactions involving this compound, with a focus on solid-phase synthesis strategies. These methods are particularly valuable in the construction of combinatorial libraries for drug discovery.[1][2] We will delve into the synthesis of several important classes of nitrogen-containing heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. For each class, we will discuss the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and present relevant data in a clear and accessible format.
Safety Precautions
Working with this compound and its derivatives requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is classified as a skin, eye, and respiratory irritant.[4]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[4]
Core Synthetic Strategy: A Solid-Phase Approach
The protocols detailed in this guide are primarily based on a solid-phase synthesis strategy, which offers significant advantages in terms of purification and automation. The general workflow is depicted below and involves several key steps:
-
Immobilization: The this compound is first anchored to a solid support, typically a resin, via its carboxylic acid functionality.
-
Functionalization: The chlorine atom is then displaced by a nucleophile, introducing a key element of diversity.
-
Reduction: The nitro group is reduced to an amine, which is a critical step for the subsequent cyclization.
-
Cyclization: The newly formed amine undergoes an intramolecular or intermolecular cyclization reaction to form the desired heterocyclic ring system.
-
Cleavage: The final product is cleaved from the solid support.
Caption: General workflow for the solid-phase synthesis of heterocycles.
I. Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
A. Mechanistic Insight
The synthesis of benzimidazoles from the resin-bound ortho-phenylenediamine precursor proceeds through a condensation reaction with an aldehyde. The reaction is typically acid-catalyzed and involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.
Caption: Simplified mechanism for benzimidazole synthesis.
B. Detailed Experimental Protocol
This protocol is adapted from the solid-phase synthesis methodology described by Křupková et al.[1][2]
Materials and Reagents:
-
Rink amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Primary amine (for nucleophilic substitution)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Aldehyde (for cyclization)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Immobilization of this compound:
-
In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
-
Nucleophilic Substitution of the Chlorine Atom:
-
Swell the resin in DMF.
-
Add a solution of the desired primary amine (5 eq.) in DMF to the resin.
-
Shake the mixture at 50 °C for 16 hours.
-
Wash the resin with DMF, DCM, and methanol, and dry.
-
-
Reduction of the Nitro Group:
-
Swell the resin in DMF.
-
Add a solution of SnCl₂·2H₂O (10 eq.) in DMF to the resin.
-
Shake the mixture at 50 °C for 24 hours.
-
Wash the resin with DMF, DCM, and methanol, and dry. This step yields the resin-bound ortho-phenylenediamine derivative.
-
-
Cyclization to Benzimidazole:
-
Swell the resin in DMF.
-
Add a solution of the desired aldehyde (5 eq.) in DMF to the resin.
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin with DMF, DCM, and methanol, and dry.
-
-
Cleavage from Resin:
-
Treat the resin with a mixture of TFA/DCM (e.g., 95:5 v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole product.
-
Purify the product by an appropriate method (e.g., preparative HPLC).
-
II. Synthesis of Quinoxalin-2-ones
Quinoxalin-2-ones are another important class of nitrogen-containing heterocycles that exhibit a range of biological activities, including antiviral and anticancer properties.
A. Mechanistic Insight
The synthesis of quinoxalin-2-ones from the ortho-phenylenediamine precursor involves a condensation reaction with an α-ketoacid. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, followed by elimination of water to form the quinoxalin-2-one ring.
Caption: Simplified mechanism for quinoxalin-2-one synthesis.
B. Detailed Experimental Protocol
This protocol follows the same initial steps as the benzimidazole synthesis for the preparation of the resin-bound ortho-phenylenediamine.
Materials and Reagents:
-
Resin-bound ortho-phenylenediamine (prepared as described in the benzimidazole protocol)
-
α-Ketoacid
-
Acetic acid (catalyst)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Resin-bound ortho-phenylenediamine: Follow steps 1-4 of the benzimidazole synthesis protocol.
-
Cyclization to Quinoxalin-2-one:
-
Swell the resin in toluene.
-
Add a solution of the desired α-ketoacid (5 eq.) and a catalytic amount of acetic acid in toluene to the resin.
-
Heat the mixture at 80 °C for 16 hours.
-
Wash the resin with toluene, DMF, DCM, and methanol, and dry.
-
-
Cleavage from Resin:
-
Follow step 6 of the benzimidazole synthesis protocol.
-
III. Synthesis of 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepine-2,5-diones are a class of fused heterocyclic compounds that are structurally related to the well-known benzodiazepine drugs and possess a range of biological activities.
A. Mechanistic Insight
The synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of an anthranilic acid derivative with an α-amino acid. In the context of our solid-phase strategy, the resin-bound precursor, after nucleophilic substitution and nitro reduction, is an anthranilic acid derivative. This is then reacted with an N-protected α-amino acid, followed by deprotection and intramolecular cyclization to form the seven-membered benzodiazepine ring.
Caption: Simplified mechanism for 1,4-benzodiazepine-2,5-dione synthesis.
B. Detailed Experimental Protocol
This protocol also utilizes the resin-bound ortho-phenylenediamine as a starting point.
Materials and Reagents:
-
Resin-bound ortho-phenylenediamine (prepared as described in the benzimidazole protocol)
-
N-Fmoc-protected α-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Resin-bound ortho-phenylenediamine: Follow steps 1-4 of the benzimidazole synthesis protocol.
-
Coupling with N-Fmoc-α-amino acid:
-
Swell the resin in DMF.
-
In a separate flask, dissolve the N-Fmoc-protected α-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 12 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Intramolecular Cyclization:
-
Heat the resin in DMF at 50 °C for 16 hours to effect cyclization.
-
Wash the resin with DMF, DCM, and methanol, and dry.
-
-
Cleavage from Resin:
-
Follow step 6 of the benzimidazole synthesis protocol.
-
Data Summary
The following table summarizes the key reaction parameters for the synthesis of the different heterocyclic scaffolds.
| Heterocycle | Cyclization Reagent | Solvent | Temperature | Time |
| Benzimidazole | Aldehyde | DMF | Room Temp. | 12 h |
| Quinoxalin-2-one | α-Ketoacid | Toluene | 80 °C | 16 h |
| 1,4-Benzodiazepine-2,5-dione | N-Fmoc-α-amino acid | DMF | 50 °C | 16 h (for cyclization) |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The solid-phase synthesis strategies outlined in this guide provide a robust and efficient platform for the generation of diverse molecular libraries for drug discovery and development. The ability to systematically modify the core scaffold at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology.
References
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. [Link]
- PubChem. (n.d.). This compound.
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. (n.d.).
Sources
Application Notes and Protocols for Amide Coupling with 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction
4-Chloro-2-fluoro-5-nitrobenzoic acid is a versatile, multi-reactive building block frequently employed in the synthesis of complex heterocyclic scaffolds in medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring a trifecta of electron-withdrawing groups (nitro, chloro, and fluoro), renders the carboxylic acid moiety highly deactivated towards nucleophilic attack. This deactivation presents a significant challenge for standard amide coupling protocols, often resulting in low yields, sluggish reaction times, and the need for harsh conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute amide bond formation with this compound. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures for two robust coupling methods, and provide troubleshooting insights to overcome common challenges.
Scientific Integrity and Mechanistic Rationale
The primary obstacle in the amidation of this compound is the reduced nucleophilicity of the carboxylate and the diminished electrophilicity of the activated acid intermediate, both consequences of the potent electron-withdrawing nature of the aromatic substituents. A successful coupling strategy must therefore focus on a highly efficient activation of the carboxylic acid to generate a sufficiently reactive intermediate that can be readily intercepted by the amine nucleophile.
Two principal strategies are recommended:
-
Uronium/Aminium Salt-Based Coupling: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling electron-deficient substrates.[2] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The nitrogen atom within the azabenzotriazole ring of the active ester is thought to accelerate the subsequent aminolysis step, making this method particularly suitable for challenging couplings.[2][3]
-
Carbodiimide Coupling with Additives: The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating additive like N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), provides a cost-effective and widely applicable method.[4] EDC initially forms an unstable O-acylisourea intermediate with the carboxylic acid. This intermediate is prone to side reactions and racemization. HOBt or Oxyma acts as a nucleophilic trap, converting the O-acylisourea into a more stable and reactive active ester, which then readily reacts with the amine.[2] For electron-deficient systems, the addition of 4-dimethylaminopyridine (DMAP) as a catalyst can further enhance the reaction rate by forming a highly reactive acyl-pyridinium intermediate.[4]
The following workflow illustrates the decision-making process for selecting a suitable coupling strategy.
Caption: Decision workflow for amide coupling with this compound.
Safety and Handling
This compound is a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) prior to use. Key safety considerations include:
-
Causes skin irritation and serious eye irritation. [5]
-
May cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine being used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 - 0.5 M concentration).
-
Add the amine (1.0 - 1.2 eq.) to the solution.
-
In a separate vial, dissolve HATU (1.1 - 1.5 eq.) in a small amount of anhydrous DMF or DCM.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq.) at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and cost-effective alternative for many primary and secondary amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
(Optional) DMAP (0.1 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 - 1.5 eq.), and the amine (1.0 - 1.2 eq.) in anhydrous DMF or DCM.
-
If using, add DMAP (0.1 eq.) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 - 1.5 eq.) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0 - 3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
-
Data Presentation and Troubleshooting
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale & Remarks |
| Coupling Reagent | HATU | EDC·HCl / HOBt | HATU is generally more reactive but also more expensive. |
| Base | DIPEA | DIPEA or TEA | A non-nucleophilic base is crucial to prevent side reactions. |
| Catalyst | None | DMAP (optional) | DMAP can accelerate the reaction but may complicate purification. |
| Typical Reaction Time | 2-12 hours | 4-24 hours | Reaction times are substrate-dependent and should be monitored. |
| Common Byproducts | Tetramethylurea, HOAt | Diisopropyl/ethyl urea, HOBt | Byproducts are typically removed during aqueous work-up. |
digraph "Troubleshooting_Amide_Coupling" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\n(Anhydrous solvents, fresh reagents)", shape=diamond, fillcolor="#FBBC05"]; Increase_Equiv [label="Increase Equivalents of\nCoupling Reagent/Base", fillcolor="#F1F3F4"]; Increase_Temp [label="Increase Reaction Temperature\n(e.g., to 40-50 °C)", fillcolor="#F1F3F4"]; Switch_Protocol [label="Switch to a More\nPowerful Coupling Reagent\n(e.g., EDC to HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Chloride_Route [label="Consider Acyl Chloride Route", fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Reagents; Check_Reagents -> Increase_Equiv [label="Reagents OK"]; Increase_Equiv -> Increase_Temp [label="Still low yield"]; Increase_Temp -> Switch_Protocol [label="Still low yield"]; Switch_Protocol -> Acid_Chloride_Route [label="Still low yield"];
}
Caption: A troubleshooting guide for common issues in the amide coupling of this compound.
Conclusion
The successful amide coupling of this compound is readily achievable with careful consideration of the substrate's electronic properties and the appropriate selection of a powerful coupling reagent. The HATU-mediated protocol offers high reactivity and is suitable for a wide range of amines, while the EDC/HOBt method provides a robust and economical alternative. By following the detailed protocols and troubleshooting guide presented in these application notes, researchers can confidently incorporate this valuable building block into their synthetic workflows.
References
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ACS Publications. (2012, November 19). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.
- Reddit. (2022, March 24). amide coupling help : r/Chempros.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- PubChem. (n.d.). This compound.
- CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
- YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
- Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?
- ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Heterocyclic Oriented Synthesis (HOS): A Technical Guide for Researchers
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic Oriented Synthesis (HOS) has emerged as a powerful strategy to systematically explore chemical space and accelerate the discovery of novel bioactive molecules.[1] Within this paradigm, the selection of strategically functionalized building blocks is paramount. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a commercially available and highly versatile starting material that has garnered significant attention for its utility in HOS.[2] Its unique arrangement of reactive functional groups—a carboxylic acid, a nitro group, and two distinct halogen atoms—provides a rich platform for the divergent synthesis of a multitude of condensed nitrogen-containing heterocycles.[2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic systems. We will delve into the underlying chemical principles, provide detailed experimental protocols for both solid-phase and solution-phase methodologies, and present a framework for the rational design of synthetic routes leveraging this powerful building block.
The Chemical Logic: Unpacking the Reactivity of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its substituents, which can be selectively addressed to construct complex molecular architectures. The electron-withdrawing nature of the nitro group and the carboxylic acid activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4]
The fluorine atom, positioned ortho to the carboxylic acid and meta to the nitro group, and the chlorine atom, ortho to the nitro group and meta to the carboxylic acid, exhibit differential reactivity. The fluorine atom is generally more susceptible to displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent carboxylic acid, which stabilizes the Meisenheimer complex intermediate formed during SNAr.[3] Conversely, the chlorine atom's reactivity is enhanced by the ortho nitro group. This differential reactivity allows for sequential and site-selective functionalization.
The nitro group itself serves as a synthetic linchpin. Its reduction to an amine is a key transformation that unmasks a nucleophilic center, paving the way for subsequent intramolecular cyclization reactions to form a variety of heterocyclic rings.[5][6] Common reagents for this reduction in the presence of sensitive halogen substituents include tin(II) chloride (SnCl2) or catalytic hydrogenation with specific catalysts that minimize dehalogenation.[7][8]
Finally, the carboxylic acid provides a handle for amide bond formation, esterification, or for directing cyclization reactions. It can be activated using standard coupling agents to react with amines or alcohols.
The general synthetic strategy often involves the following key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro or fluoro substituent with a suitable nucleophile.
-
Nitro Group Reduction: Conversion of the nitro group to an amine.
-
Cyclization: Intramolecular reaction between the newly formed amine and another functional group on the molecule to form the heterocyclic ring.
This strategic sequence of reactions allows for the construction of a diverse array of heterocyclic scaffolds, including benzimidazoles, quinoxalinones, benzodiazepinediones, and benzotriazoles.
Visualization of the Synthetic Strategy
The following workflow diagram illustrates the general strategy for utilizing this compound in heterocyclic synthesis.
Caption: General workflow for Heterocyclic Oriented Synthesis.
Application in the Synthesis of Key Heterocyclic Scaffolds
This section provides detailed protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key starting material.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[9][10] The synthesis of substituted benzimidazoles from this compound typically involves the reaction with an amine, followed by reduction of the nitro group and cyclization with a one-carbon synthon.
This protocol outlines a representative solution-phase synthesis.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the corresponding 4-(alkyl/arylamino)-2-fluoro-5-nitrobenzoic acid.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium dithionite (Na2S2O4) (3-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude diamino compound.
Step 3: Cyclization to form the Benzimidazole Ring
-
Dissolve the crude diamino compound in a mixture of formic acid or triethyl orthoformate.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole.
| Step | Reactants | Reagents/Solvent | Conditions | Product |
| 1 | This compound, Aniline | DIPEA, DMF | 100 °C, 4h | 2-Fluoro-5-nitro-4-(phenylamino)benzoic acid |
| 2 | Product from Step 1 | Na2S2O4, EtOH/H2O | Reflux, 2h | 5-Amino-2-fluoro-4-(phenylamino)benzoic acid |
| 3 | Product from Step 2 | Formic Acid | Reflux, 6h | 6-Fluoro-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid |
Synthesis of Quinoxalinones
Quinoxalinones are another important class of heterocyclic compounds with diverse biological activities.[11][12] Their synthesis from this compound can be achieved through a solid-phase approach as detailed below.
This protocol is adapted from the work of Soural et al.[2]
Step 1: Immobilization on Solid Support
-
Swell Rink Amide resin in DMF.
-
Activate the carboxylic acid of this compound (4 eq) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (4 eq) and an activator like ethyl cyanoglyoxylate-2-oxime (Oxyma) (4 eq) in DMF.
-
Add the activated acid solution to the swollen resin and shake at room temperature for 16 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Step 2: Nucleophilic Aromatic Substitution on Resin
-
Swell the resin-bound starting material in N-methyl-2-pyrrolidone (NMP).
-
Add a solution of a primary amine (10 eq) and DIPEA (10 eq) in NMP.
-
Heat the mixture at 80 °C for 12 hours.
-
Wash the resin with NMP, DCM, and methanol, and dry.
Step 3: Nitro Group Reduction on Resin
-
Swell the resin in a solution of SnCl2·2H2O (10 eq) in DMF.
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin with DMF, a solution of 5% DIPEA in DMF, DCM, and methanol, and dry.
Step 4: Cyclization and Cleavage from Resin
-
Swell the resin in a mixture of toluene and acetic acid (4:1).
-
Add a solution of an α-ketoacid (e.g., phenylglyoxylic acid) (5 eq) in the same solvent mixture.
-
Heat the reaction at 80 °C for 12 hours.
-
Wash the resin with toluene, DCM, and methanol.
-
Cleave the product from the resin using a solution of 95% trifluoroacetic acid (TFA) in DCM for 2 hours.
-
Filter the resin and concentrate the filtrate. Purify the crude product by preparative HPLC to obtain the desired quinoxalinone.
Caption: Solid-phase synthesis of quinoxalinones.
Synthesis of Benzodiazepinediones
1,5-Benzodiazepine-2,5-diones are valuable scaffolds in medicinal chemistry.[13][14] The solid-phase synthesis approach can also be applied to generate libraries of these compounds.
This protocol is also adapted from Soural et al.[2]
-
Follow Steps 1-3 from Protocol 2 to obtain the resin-bound diamine.
-
Swell the resin in DMF.
-
Add a solution of an N-Fmoc protected α-amino acid (5 eq), DIC (5 eq), and Oxyma (5 eq) in DMF.
-
Shake at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly.
-
Swell the resin in DMF and add a solution of an acylating agent (e.g., an acid chloride or an activated carboxylic acid) to acylate the newly deprotected amine.
-
Wash the resin.
-
Induce cyclization by heating the resin in a suitable solvent, such as DMF, at an elevated temperature.
-
Cleave the product from the resin using TFA/DCM as described in Protocol 2.
-
Purify the crude product by preparative HPLC.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. Key to ensuring the success of these synthetic sequences is the careful monitoring of each reaction step.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of solution-phase reactions. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with appropriate staining agents, provides a real-time assessment of the reaction's status.
-
Spectroscopic and Spectrometric Analysis: For both solution-phase and solid-phase synthesis (after cleavage), it is crucial to characterize the intermediates and final products using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the successful formation of the desired product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., C=O, N-H, NO₂).
-
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of the final compounds.
By employing these analytical techniques at each critical stage, the synthetic process becomes a self-validating system, ensuring the identity and purity of the target heterocyclic compounds.
Conclusion and Future Directions
This compound has proven to be a remarkably effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its well-defined and predictable reactivity allows for the strategic and controlled construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material.
Future research in this area will likely focus on expanding the scope of nucleophiles used in the initial SNAr step, developing novel cyclization strategies to access new heterocyclic scaffolds, and applying these methodologies to the synthesis of targeted libraries for high-throughput screening in drug discovery programs. The continued exploration of the synthetic potential of this compound is poised to make significant contributions to the fields of medicinal chemistry and materials science.
References
- Kovalenko, S. M., Vlasov, S. V., Krolenko, K. Yu., Zaremba, O. V., & Chernykh, V. P. (2013). Synthesis and the antimicrobial activity of 2-(1-acyl-3-piperidinyl)-1h-benzimidzoles de-rivatives. Journal of Organic and Pharmaceutical Chemistry, 11(4(44)), 48-54. [Link]
- (2017). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone. Benchchem.
- Soural, M., Krchnak, V., & Gayo, L. M. (2013). This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- E-V, D. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- (2017). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.
- (2020). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole.
- (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- (2024). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.
- (2022). 16.
- (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
- (2007).
- (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- E-V, D. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
- (2021).
- (2017).
- (2024). Proposed mechanism for the final step of the benzimidazole synthesis.
- (2024). Synthesis of quinoxalinones. Organic Chemistry Portal.
- (2023). O-phenylenediamine is condensed with a carboxylic acid 2....
- (2017). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone. Benchchem.
- (2023). Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid. Benchchem.
- (2022). Benzotriazole synthesis. Organic Chemistry Portal.
- (2017). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.
- (2019).
- (2021). Benzimidazole synthesis. Organic Chemistry Portal.
- (2021). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- (2013). Vol. 11 No. 4(44) (2013). Journal of Organic and Pharmaceutical Chemistry.
- (2023). This compound | C7H3ClFNO4 | CID 3774553. PubChem.
- (2023). Original article: NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- P. EXCLI Journal.
- (2023).
- (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
- (2023). Nitro Reduction. Common Conditions.
- (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Portico [access.portico.org]
- 12. Quinoxalinone synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in the Synthesis of Bioactive Molecules
Prepared by: Google Gemini, Senior Application Scientist
Abstract
4-Chloro-2-fluoro-5-nitrobenzoic acid is a pivotal building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and two distinct halogens—provides a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups, along with the carboxylic acid, significantly activates the C4-chloro position for nucleophilic aromatic substitution (SNAr), while the nitro and carboxylic acid moieties offer orthogonal handles for subsequent chemical modifications. This guide provides an in-depth analysis of the reactivity of this compound and detailed, field-tested protocols for its application in the synthesis of advanced heterocyclic intermediates, with a particular focus on precursors for kinase inhibitors.
Introduction: A Multifunctional Synthetic Building Block
This compound is a commercially available and highly valuable starting material for heterocyclic oriented synthesis.[1][2] Its utility stems from the predictable and sequential reactivity of its functional groups, allowing for a controlled, step-wise elaboration into more complex structures.
-
C4-Chloro Group : Highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-fluoro and para-nitro substituents.[3][4] This allows for the facile introduction of various nucleophiles, particularly amines, which is a key step in building many kinase inhibitor scaffolds.
-
C5-Nitro Group : Serves as a powerful directing group and a latent amino group. It can be readily reduced to an aniline derivative, which can then participate in cyclization reactions or further functionalization.[5][6]
-
C1-Carboxylic Acid : Provides a handle for amide bond formation, a ubiquitous linkage in bioactive molecules. It can also be used to immobilize the molecule on a solid support for combinatorial library synthesis.[2]
-
C2-Fluoro Group : Enhances the electrophilicity of the aromatic ring and can modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.[7]
The strategic combination of these reactive sites makes this reagent particularly suitable for the synthesis of benzimidazoles, quinoxalinones, and other fused heterocyclic systems that form the core of many targeted therapeutics.[2]
Physicochemical Properties & Reactivity Profile
A clear understanding of the molecule's properties is essential for effective protocol design.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 35112-05-1 | [8] |
| Molecular Formula | C₇H₃ClFNO₄ | [8] |
| Molecular Weight | 219.55 g/mol | [8] |
| Appearance | Powder | [1] |
| Melting Point | 53-57 °C | [9] |
The molecule's reactivity is dominated by the electrophilic nature of the benzene ring, making it highly susceptible to nucleophilic attack. The general workflow for utilizing this building block involves a specific sequence of reactions to maximize efficiency and yield.
Caption: Typical synthetic workflow using the title compound.
Core Synthetic Protocols
The following protocols are foundational for the application of this compound. They are designed to be robust and reproducible, serving as a reliable starting point for further synthetic exploration.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Principle: The C4-chloro substituent is selectively displaced by an amine nucleophile. The reaction is facilitated by the electron-deficient nature of the aromatic ring. This step is crucial for introducing key side chains that will ultimately interact with the target protein.[10]
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Hydrochloric acid (1M solution for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and the chosen solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile followed by the base (DIPEA or TEA).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed. Elevated temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[4]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3.2: Reduction of the Nitro Group
Principle: The nitro group is reduced to a primary amine, which is a key step for subsequent cyclization or amide coupling reactions. Iron powder in an acidic medium is a classic, cost-effective, and reliable method.[5][6] Catalytic hydrogenation is an alternative clean method, but care must be taken to avoid dehalogenation.
Materials:
-
Substituted 4-amino-2-fluoro-5-nitrobenzoic acid derivative (from Protocol 3.1) (1.0 eq)
-
Iron powder (Fe, <10 micron, 3.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (catalytic to 1.0 eq)
-
Solvent: Ethanol/Water mixture (e.g., 4:1)
-
Celite® (for filtration)
-
Sodium bicarbonate (saturated solution for workup)
Procedure:
-
Suspend the nitro-containing starting material in the ethanol/water solvent system in a round-bottom flask.
-
Add ammonium chloride followed by iron powder.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Causality Check: The reaction is often exothermic. The progress can be monitored by TLC, looking for the disappearance of the yellow color of the nitro compound and the appearance of the aniline product (often visible under UV light). The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction to room temperature and filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired aniline derivative.
Protocol 3.3: Amide Bond Formation
Principle: The carboxylic acid is activated using a coupling reagent to facilitate acylation of an amine. This is a standard and highly reliable transformation in organic synthesis.
Materials:
-
Benzoic acid derivative (from Protocol 3.2) (1.0 eq)
-
Amine (1.1 eq)
-
Coupling Reagent: HATU (1.1 eq) or HBTU/TBTU (1.1 eq)[11]
-
Base: DIPEA or TEA (3.0 eq)
-
Solvent: DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
Add the amine, followed by the base.
-
Add the coupling reagent (e.g., HATU) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Causality Check: The choice of coupling reagent is critical. HATU is often highly efficient and minimizes side reactions. The reaction forms an activated ester in situ, which is then attacked by the amine. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography.
Case Study: Synthesis of a Benzimidazole Kinase Inhibitor Precursor
This section outlines the synthesis of a key intermediate used in the development of various protein kinase inhibitors.[12][13] The workflow demonstrates the sequential application of the core protocols.
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for monitoring reactions with 4-Chloro-2-fluoro-5-nitrobenzoic acid
Application Notes and Protocols for Monitoring Reactions with 4-Chloro-2-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed analytical methodologies for monitoring chemical reactions involving this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable reaction monitoring to ensure product quality, optimize yield, and maintain process safety, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only step-by-step instructions but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Importance of Reaction Monitoring
This compound is a polysubstituted aromatic compound, and its reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, or derivatization of the carboxylic acid, can often lead to a complex mixture of starting materials, intermediates, and final products. Real-time or near-real-time monitoring of these reactions is paramount for:
-
Kinetic and Mechanistic Understanding: Elucidating reaction pathways and identifying rate-limiting steps.
-
Process Optimization: Determining the optimal reaction endpoint to maximize yield and minimize impurity formation.
-
Safety and Control: Ensuring predictable and safe reaction progression, particularly in scaled-up processes.[1][2]
The choice of analytical technique is dictated by the specific reaction conditions, the chemical properties of the species involved, and the desired level of detail. This guide will explore the most common and effective methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for monitoring the progress of reactions involving non-volatile, polar compounds like this compound and its derivatives.[3][4][5] Its high resolution and sensitivity make it ideal for separating and quantifying components in a reaction mixture.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention times of the starting material, intermediates, and products can be optimized for accurate quantification.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Reference standard of this compound (≥98% purity)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids. |
| Mobile Phase | Gradient elution with Mobile Phase A and B | Allows for the separation of compounds with a wider range of polarities. |
| Gradient Program | Start at 70% A / 30% B, ramp to 30% A / 70% B over 10 min, hold for 2 min, return to initial conditions. | This is a starting point and should be optimized based on the specific reaction mixture. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; for higher sensitivity, the λmax of the analyte should be determined. |
| Injection Volume | 10 µL |
Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration: Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Identify the peaks corresponding to the starting material and product(s) by their retention times. Determine their concentrations using the calibration curve.
Diagram: HPLC Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester). This method offers excellent sensitivity and structural confirmation through mass spectrometry.[3][6][7]
Principle of the Method
The derivatized analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Experimental Protocol: GC-MS after Derivatization
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Derivatization reagent (e.g., Diazomethane, Trimethylsilyldiazomethane, or BF₃/Methanol)
-
Solvents (e.g., Dichloromethane, Ethyl acetate)
-
Reference standard of this compound
Derivatization (Example with BF₃/Methanol):
-
Withdraw a sample from the reaction mixture and quench as needed.
-
Extract the organic components into a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
To the residue, add 1 mL of 14% BF₃ in methanol.
-
Heat the mixture at 60-80 °C for 30 minutes in a sealed vial.
-
Cool the mixture, add 1 mL of water, and extract the methyl ester into 1 mL of dichloromethane.
-
The dichloromethane layer is ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. | Separates components based on boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Scan Range | 50 - 400 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Analysis Procedure:
-
Inject the derivatized sample into the GC-MS.
-
Monitor the total ion chromatogram (TIC) for the disappearance of the derivatized starting material and the appearance of the derivatized product(s).
-
Confirm the identity of the peaks by comparing their mass spectra with known fragmentation patterns or a spectral library.
-
Quantification can be achieved by using an internal standard and creating a calibration curve.
Diagram: GC-MS Analysis Decision Tree
Caption: Logical guide for selecting the appropriate analytical method.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals.
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry.
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis - Doc Brown's Chemistry.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH.
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed.
- Reaction Monitoring - Bruker.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH.
- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications.
- 4-Chloro-2,3,5-trifluorobenzoic Acid - MDPI.
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent.
Sources
- 1. mt.com [mt.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
large-scale synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid derivatives
An Application Note for the Large-Scale Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid and Its Derivatives
Introduction: The Strategic Importance of a Key Building Block
This compound (CAS No: 35112-05-1) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its molecular structure, featuring chloro, fluoro, and nitro groups, provides multiple reaction sites, making it a versatile precursor for constructing diverse heterocyclic scaffolds.[4] Notably, it is a pivotal building block in the synthesis of advanced antifungal agents such as Albaconazole, where its specific substitution pattern is essential for the final product's therapeutic efficacy.
This guide provides an in-depth examination of a robust and scalable synthetic route for this compound. Moving beyond simple nitration of the corresponding benzoic acid—a method often plagued by low yields and significant impurity profiles—we will focus on a superior industrial strategy.[5] This modern approach involves the nitration of a toluene-derived intermediate followed by a controlled hydrolysis or oxidation, a pathway optimized for high purity, yield, and operational safety on a large scale.[5][6]
PART 1: Synthetic Strategy and Rationale
Comparative Analysis of Synthetic Routes
Two primary pathways have been explored for the synthesis of this compound:
-
Route A: Direct Nitration of 2-Chloro-4-fluorobenzoic Acid: This is the most direct conceptual route. However, it presents considerable challenges in a large-scale setting. The solid nature of the starting material complicates handling and dosing, and the nitration process can lead to the formation of undesirable isomers and other by-products, necessitating extensive purification.[5]
-
Route B: Nitration of a Toluene Derivative followed by Transformation: This strategy offers significant advantages for industrial production. It begins with a more manageable liquid starting material, such as 2-chloro-4-fluorobenzotrichloride or 2-chloro-4-fluorotoluene. The key transformation of the methyl or trichloromethyl group into a carboxylic acid is performed after the critical nitration step. This sequence allows for cleaner reactions, higher regioselectivity, and ultimately, a more efficient and economical process with yields reported to be above 80%.[5][6]
For these reasons, this guide will detail the protocol for Route B , which represents the current state-of-the-art for scalable and reliable production.
Visualizing the Recommended Synthetic Workflow
The selected pathway proceeds in two main stages: the nitration of the activated toluene derivative followed by the hydrolysis of the trichloromethyl group to the final carboxylic acid.
Caption: Recommended two-stage synthesis workflow.
PART 2: Detailed Protocols and Methodologies
Protocol 1: Large-Scale Synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride (Intermediate)
Causality: This initial step introduces the nitro group onto the aromatic ring. Using 2-chloro-4-fluorobenzotrichloride as the substrate is advantageous as it is typically a liquid, which simplifies handling and allows for controlled addition. The use of a pre-mixed nitrating agent at low temperatures is critical to control the highly exothermic reaction and maximize the yield of the desired isomer.[5][7]
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, cooling jacket, temperature probe, and dropping funnel.
-
2-chloro-4-fluorobenzotrichloride (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice-water bath or chiller system
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, suit, face shield, and NIOSH-approved respirator.[8]
Procedure:
-
Preparation of Mixed Acid: In the reactor, charge the required volume of concentrated sulfuric acid. Begin cooling the acid to 0°C.
-
Slowly, and with continuous stirring, add the concentrated nitric acid to the sulfuric acid. Critical: Maintain the temperature below 10°C during this addition. The pre-mixing of the acids is essential for optimal nitration and to avoid side reactions that can occur if the starting material is dissolved in sulfuric acid before nitric acid is added.[5]
-
Once the mixed acid is prepared and homogeneous, cool the mixture to between 0°C and 5°C.
-
Nitration Reaction: Add the 2-chloro-4-fluorobenzotrichloride dropwise from the funnel into the cold mixed acid over a period of 1.5 to 2.5 hours.[7][9] The rate of addition must be carefully controlled to keep the internal temperature of the reactor strictly between 0°C and 5°C.[7]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5°C with stirring for an additional 2 hours to ensure the reaction goes to completion. Progress can be monitored by Gas Chromatography (GC).[5]
-
Work-up and Isolation: Prepare a separate vessel with a stirred ice-water mixture (approx. 10 parts water to 1 part starting material by weight).
-
Slowly transfer the reaction mixture into the ice-water slurry. This quenching step will precipitate the product as a solid.
-
Filter the solid product, wash thoroughly with cold deionized water until the washings are neutral, and then dry under vacuum to yield the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride, as a solid.[7]
Protocol 2: Hydrolysis to this compound
Causality: The trichloromethyl group (-CCl₃) is a synthetic equivalent of a carboxylic acid. Its hydrolysis under strong acidic conditions is a robust and high-yielding transformation. This step converts the stable intermediate into the desired final product.
Materials & Equipment:
-
Glass-lined reactor suitable for heating, with overhead stirrer and temperature probe.
-
2-Chloro-4-fluoro-5-nitrobenzotrichloride (from Protocol 1)
-
Sulfuric Acid (80% aqueous solution)
-
Ethyl Acetate (extraction solvent)
-
Heptane (anti-solvent for recrystallization)
-
Extraction and distillation equipment
Procedure:
-
Reaction Setup: Charge the reactor with an 80% aqueous solution of sulfuric acid. Heat the acid to approximately 70°C.[9]
-
Hydrolysis: Add the 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate to the hot acid in portions. A strong evolution of hydrochloric acid gas will be observed, requiring an efficient off-gas scrubbing system.
-
Once the addition is complete, raise the temperature to 100-110°C and maintain for approximately 3 hours to drive the hydrolysis to completion.[5][9] A white solid product will gradually form within the mixture.[9]
-
Isolation and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture by adding it to cold water.
-
Extract the aqueous slurry with ethyl acetate. Separate the organic phase.
-
Wash the organic phase with water, followed by a brine solution. Dry the organic phase over anhydrous sodium sulfate.
-
Crude Product: Evaporate the ethyl acetate under reduced pressure to yield the crude this compound as a solid.[5]
Protocol 3: Purification by Recrystallization
Causality: Recrystallization is a critical final step to remove any remaining impurities, ensuring the product meets the high-purity specifications required for pharmaceutical applications.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with a small amount of cold heptane, and dry under vacuum at 50-60°C.
-
The final product should be a white to light yellow crystalline solid.
PART 3: Data Summary and Characterization
| Parameter | 2-Chloro-4-fluorobenzotrichloride (Starting Material) | 2-Chloro-4-fluoro-5-nitrobenzotrichloride (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₇H₃Cl₄F | C₇H₂Cl₄FNO₂ | C₇H₃ClFNO₄[1][2] |
| Molecular Weight | 247.91 g/mol | 292.91 g/mol | 219.55 g/mol [1][2] |
| CAS Number | 2252-51-9[3] | 50877-17-3 | 35112-05-1[1] |
| Appearance | Liquid | Yellowish Solid | White to light yellow crystalline powder |
| Melting Point | N/A | 53-57 °C[5] | 146-150 °C |
| Typical Yield | N/A | >98%[7] | >88% (from intermediate)[9] |
| Purity (Post-Purification) | >98% | >99% | ≥99.0% |
PART 4: Critical Safety Considerations
Trustworthiness through Safety: The protocols described involve highly hazardous materials and energetic reactions. Adherence to strict safety protocols is non-negotiable and forms the basis of a trustworthy and self-validating system.
Hazard Analysis and Logic
Nitration reactions are notoriously dangerous if not properly controlled. The primary risk is thermal runaway , where the exothermic heat of reaction accelerates the reaction rate, leading to an uncontrollable increase in temperature and pressure, which can result in a violent explosion.[8][10]
Caption: Logic diagram for mitigating nitration hazards.
Mandatory Safety Protocols
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[8][11] Handle only within a chemical fume hood with proper ventilation.[11][12]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory: chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat or apron.[13]
-
Temperature Control: This is the most critical parameter. Ensure the cooling system is robust and has redundancy if possible. Never exceed the specified temperature limits for the nitration reaction.
-
Spill Management: Have spill kits readily available containing a neutralizing agent like sodium carbonate or sodium bicarbonate.[11][12] Emergency eyewash and safety shower stations must be immediately accessible.[13]
-
Waste Disposal: Nitric acid waste is highly reactive. It must never be mixed with organic solvents or other waste streams.[11][12] Collect it in a designated, properly labeled, safety-coated glass container and arrange for professional disposal.[12]
PART 5: Synthesis of Derivatives
The resulting this compound is readily converted into other useful intermediates, most commonly its acid chloride.
Protocol: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoyl chloride
This can be achieved via two effective methods:
-
Standard Chlorination: Reacting the benzoic acid with a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride under reflux, followed by distillation to remove excess reagent.
-
Novel Catalytic Method: A more elegant method involves reacting the benzoic acid with the 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate in a 1:1 molar ratio. This reaction can be performed at approximately 80°C and is catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃). The reaction is exothermic and produces HCl gas.[5]
Conclusion
The synthetic pathway detailed in this guide represents an efficient, scalable, and industrially viable method for producing high-purity this compound. By understanding the causality behind each procedural step and adhering strictly to the safety protocols, researchers and production chemists can reliably synthesize this valuable compound. The key to success lies in the precise control of reaction conditions, particularly temperature during the nitration stage, and a deep respect for the hazardous nature of the reagents involved.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | P
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem. (URL: [Link])
- Process for the preparation of benzoic acid derivatives via a new intermedi
- Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (URL: [Link])
- NITRIC ACID SAFETY - University of Washington. (URL: [Link])
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds - ResearchG
- Nitration reaction safety - YouTube. (URL: [Link])
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (URL: [Link])
- 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc. (URL: [Link])
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])
- Multistep Synthesis Nitr
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applic
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. ehs.com [ehs.com]
Catalytic Transformations of 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Guide for Researchers
Introduction: The Strategic Importance of a Versatile Building Block
4-Chloro-2-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and two distinct halogen atoms (chloro and fluoro)—renders it a versatile scaffold for the synthesis of complex molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring, making it amenable to a variety of chemical transformations. This guide provides detailed application notes and protocols for the key catalytic transformations of this valuable building block, focusing on practical insights and the underlying chemical principles.
I. Chemoselective Reduction of the Nitro Group: Accessing the Corresponding Aniline
The reduction of the nitro group to an amine is a pivotal transformation, yielding 5-amino-4-chloro-2-fluorobenzoic acid, a crucial intermediate for the synthesis of various bioactive compounds. The primary challenge in this reaction is to achieve high chemoselectivity, preserving the chloro and fluoro substituents, which can be susceptible to hydrodehalogenation under harsh reducing conditions. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol details the chemoselective reduction of the nitro group in this compound using a standard palladium on carbon catalyst. The choice of solvent and reaction conditions is critical to minimize side reactions.
Experimental Protocol:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate. The substrate concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst. The catalyst loading can range from 1 to 5 mol%, with lower loadings being preferable for cost-effectiveness and to minimize potential side reactions.
-
Inerting the System: Seal the hydrogenation vessel and purge it multiple times with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure, typically ranging from 1 to 10 atmospheres.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully depressurize the vessel and purge again with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude 5-amino-4-chloro-2-fluorobenzoic acid can be purified by recrystallization or other suitable chromatographic techniques.
Data Presentation: Catalytic Hydrogenation Parameters
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Typical Yield (%) |
| 5% Pd/C | 1 - 5 | Methanol | 1 - 10 | 25 | >95 |
| 10% Pd/C | 1 - 3 | Ethyl Acetate | 1 - 5 | 25 | >95 |
| Raney Nickel | 5 - 10 (w/w) | Ethanol | 5 - 10 | 50 | ~90 |
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
II. Nucleophilic Aromatic Substitution: Building Molecular Complexity
The presence of the electron-withdrawing nitro group para to the chlorine atom and ortho to the fluorine atom activates both halogens for nucleophilic aromatic substitution (SNA_r). This allows for the selective displacement of either the chloro or fluoro substituent, depending on the reaction conditions and the nature of the nucleophile. Catalytic methods, particularly those employing palladium or copper, have emerged as powerful tools for these transformations, offering milder conditions and broader substrate scope compared to traditional methods.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][2] This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine. The choice of phosphine ligand is crucial for the success of this reaction.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 65-85 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The chloro substituent on this compound can serve as a handle for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting an aryl halide with an organoboron reagent.[3][4] This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., toluene, dioxane) and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Palladium Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 75-95 |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 100 | 70-90 |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The catalytic transformations of this compound presented in this guide highlight its utility as a versatile building block in organic synthesis. The protocols provided for the chemoselective reduction of the nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in drug discovery and materials science. The successful application of these methods relies on a careful consideration of the interplay between the substrate, catalyst, and reaction conditions to achieve the desired selectivity and yield.
References
- PubChem. This compound.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts.
- Wikipedia.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize side products, and streamline your synthetic workflows when using this versatile intermediate.
Foundational Chemistry of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility stems from its highly activated aromatic ring, which is primed for Nucleophilic Aromatic Substitution (SNAr) reactions.
| Property | Value |
| Molecular Formula | C₇H₃ClFNO₄[3][4] |
| Molecular Weight | 219.55 g/mol [3][4] |
| CAS Number | 35112-05-1[3] |
| Appearance | Pale yellow to white solid[5] |
The reactivity of the molecule is dictated by the electronic effects of its substituents. The potent electron-withdrawing nitro group (-NO₂) located para to the chlorine atom and ortho to the fluorine atom, significantly acidifies the ring protons and activates the carbon atoms bonded to the halogens for nucleophilic attack.[6][7]
The generally accepted mechanism for SNAr is a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] The aromaticity is then restored by the expulsion of the chloride ion.
Caption: The addition-elimination pathway for SNAr reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low, or the starting material is not fully consumed. What are the likely causes and how can I fix this?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes & Recommended Solutions:
-
Insufficient Nucleophile Strength or Concentration: The rate of an SNAr reaction is dependent on the nucleophilicity and concentration of the attacking species.
-
Solution: Increase the equivalents of the nucleophile (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). If using a weak nucleophile (like an aniline with electron-withdrawing groups), consider using a stronger base to fully deprotonate it or switch to a more reactive nucleophile if the synthesis allows.
-
-
Suboptimal Reaction Temperature: SNAr reactions are often kinetically slow at room temperature.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or HPLC to track the consumption of starting material and the formation of byproducts. High temperatures can sometimes lead to decomposition or unwanted side reactions. Microwave-assisted heating can also be an effective strategy to accelerate the reaction and improve yields.[9]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Use polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile . These solvents are effective at solvating cations (like K⁺ from K₂CO₃) without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
-
Incorrect Base or Insufficient Amount: When using nucleophiles like amines or alcohols, a base is required to deprotonate the nucleophile or to neutralize the HCl formed during the reaction.
-
Solution: Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least stoichiometric amounts are used, with a slight excess often being beneficial.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
Side product formation is typically due to the reactivity of other functional groups on the molecule or over-reaction.
Possible Causes & Recommended Solutions:
-
Reaction at the Carboxylic Acid Group: Your nucleophile (especially primary/secondary amines or alcohols at high temperatures) might react with the carboxylic acid to form an amide or ester.
-
Solution: Protect the carboxylic acid group, for instance, as a methyl or ethyl ester, prior to the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
-
Displacement of the Fluorine Atom: Although chlorine is generally a better leaving group in SNAr on this specific substrate due to the positions of the activating groups, displacement of fluorine can sometimes occur, especially at high temperatures or with hard nucleophiles.
-
Solution: Lower the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed. Screening different solvents might also influence the selectivity.
-
-
Decomposition: The nitroaromatic compound may be unstable at elevated temperatures for prolonged periods.
-
Solution: Avoid excessively high temperatures (>150°C) unless necessary. If high heat is required, try to minimize the reaction time. Using microwave irradiation can often provide the necessary energy over a much shorter period, reducing degradation.[9]
-
Experimental Protocol Example: Amination Reaction
This protocol provides a general methodology for the substitution of the chlorine atom with an amine.
Objective: To synthesize a 4-amino-2-fluoro-5-nitrobenzoic acid derivative.
Materials:
-
This compound (1.0 eq.)
-
Amine of choice (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add DMF to create a solution with a concentration of approximately 0.5 M.
-
Add the amine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with 1 M HCl to a pH of 2-3.[6] This will protonate the carboxylic acid and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove inorganic salts and residual DMF.
-
Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Frequently Asked Questions (FAQs)
-
Q: Why is the chlorine atom substituted instead of the fluorine atom?
-
A: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The carbon-chlorine bond is more polarizable and the carbon atom is a better electrophilic site compared to the carbon-fluorine bond in this specific electronic arrangement. The nitro group's strong electron-withdrawing effect is para to the chlorine, providing optimal stabilization for the Meisenheimer intermediate formed upon attack at that position.
-
-
Q: What is the primary safety concern when handling this compound?
-
Q: Can I use other bases like NaOH or KOH?
-
A: Using strong, nucleophilic bases like NaOH or KOH is generally not recommended as they can act as competing nucleophiles, leading to the formation of undesired hydroxy-substituted byproducts. It is better to use non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃.
-
-
Q: How do I best monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
References
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Chemsrc. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
Sources
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. This compound | 35112-05-1 [chemicalbook.com]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 10. carlroth.com:443 [carlroth.com:443]
common side reactions in the synthesis of heterocycles from 4-Chloro-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-nitrobenzoic acid. This versatile building block is a cornerstone for creating diverse nitrogen-containing heterocyclic scaffolds, crucial in modern medicinal chemistry.[1][2][3] Its utility stems from multiple reactive sites: two distinct halogen atoms (Cl and F) activated for nucleophilic aromatic substitution (SNAr), a nitro group for reduction to a reactive amine, and a carboxylic acid for amide formation or cyclization.
This guide is designed to provide in-depth, field-proven insights into common side reactions and troubleshooting strategies. We move beyond simple protocols to explain the why behind the experimental challenges, empowering you to optimize your synthetic routes effectively.
Core Reactivity & Strategic Considerations
The synthetic utility of this compound is governed by the predictable, yet sometimes competitive, reactivity of its functional groups. Understanding this hierarchy is key to preventing unwanted side reactions.
| Functional Group | Reactivity & Strategic Role | Potential for Side Reactions |
| Fluorine (at C2) | Highly activated for SNAr due to ortho nitro and para carboxyl groups. Typically the most labile leaving group.[4][5] | High. Can compete with chlorine substitution, leading to isomeric mixtures. |
| Chlorine (at C4) | Activated for SNAr, but generally less reactive than fluorine.[4] | Moderate. Can be displaced under more forcing conditions or with specific nucleophiles. |
| Nitro Group (at C5) | Key activating group for SNAr.[5][6] Can be reduced to an amine, which is a crucial step for subsequent cyclization. | Low during SNAr, but the reduction step can be a source of impurities if incomplete or non-selective. |
| Carboxylic Acid (at C1) | Directs activation and provides a handle for cyclization or immobilization on a solid support.[1][2] | Moderate. Can undergo decarboxylation under harsh thermal or basic conditions. |
General Synthetic Workflow
A common pathway for heterocycle synthesis involves a three-stage process. Understanding this flow helps to isolate and troubleshoot issues at each specific stage.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Issues
Question: My SNAr reaction with a primary amine is giving me a mixture of two isomeric products, and the reaction won't go to completion. What's happening?
Answer: This is a classic issue of competitive substitution at the C2 (fluoro) and C4 (chloro) positions.
-
Causality: The nitro group strongly activates both halogen positions for SNAr by stabilizing the negatively charged Meisenheimer intermediate.[4][6] While the C-F bond is stronger than C-Cl, fluorine is a better leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity.[4] Therefore, substitution at C2 is kinetically favored. However, under more forcing conditions (higher temperature, longer reaction times), the thermodynamically controlled substitution at C4 can also occur, leading to a mixture. Incomplete conversion suggests the reaction conditions are not optimal for your specific nucleophile.
-
Troubleshooting Protocol:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred substitution at the C2-fluoro position. Slowly warm the reaction only if the conversion is too slow.
-
Choice of Base and Solvent: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HF or HCl produced. Aprotic polar solvents like DMF, DMAc, or NMP are generally effective. Ensure your solvent is anhydrous, as water can lead to hydrolysis byproducts.
-
Monitor Rigorously: Use TLC or LC-MS to monitor the reaction progress. If you see the formation of a second product spot, the conditions are likely too harsh.
-
Consider Nucleophile Strength: Highly reactive nucleophiles will favor substitution at the most activated site (C2). Weaker nucleophiles may require more forcing conditions, increasing the risk of forming the C4-substituted isomer.
-
FAQ 2: Unwanted Decarboxylation
Question: During my cyclization step, which requires heating, I'm seeing a significant amount of a byproduct that appears to have lost the carboxylic acid group. How can I prevent this?
Answer: You are observing thermal decarboxylation. This is a common side reaction for aromatic carboxylic acids, especially those activated by electron-withdrawing groups like a nitro group.[7][8]
-
Causality: The carboxylic acid group can be eliminated as CO₂ under thermal stress. The presence of the para-nitro group stabilizes the negative charge that develops on the aromatic ring during the transition state of this elimination, thereby lowering the activation energy for decarboxylation.[7] This is often exacerbated in polar, high-boiling point solvents.
-
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: Before the high-temperature cyclization step, convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester). Esters are far more thermally stable. The ester can be hydrolyzed back to the carboxylic acid in a final step if needed, often under milder conditions.
-
Activate the Carboxylic Acid: Instead of relying on direct thermal condensation, convert the carboxylic acid to a more reactive species that allows for cyclization at lower temperatures. Common methods include:
-
Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9]
-
Using peptide coupling reagents (e.g., HATU, HOBt/EDC) to form an active ester in situ that readily cyclizes.
-
-
Optimize Reaction Time and Temperature: Carefully screen the cyclization temperature. Use the minimum temperature and time required to achieve a reasonable conversion rate, as determined by TLC or LC-MS monitoring.
-
FAQ 3: Issues with Nitro Group Reduction
Question: I'm trying to reduce the nitro group to an amine before cyclization, but my yield is poor and I have several unidentified byproducts. What is the best method?
Answer: The reduction of an aromatic nitro group is a critical step that can be surprisingly tricky. The choice of reducing agent is paramount to avoid side reactions or incomplete conversion.
-
Causality: Over-reduction or under-reduction can lead to a host of byproducts such as nitroso and hydroxylamine intermediates, which can undergo their own side reactions. Furthermore, some reducing agents can inadvertently reduce or remove other functional groups, such as the halogens (hydrodehalogenation).
-
Recommended Reducing Agents & Protocols:
| Reducing Agent | Typical Conditions | Pros | Cons / Common Issues |
| Stannous Chloride (SnCl₂·2H₂O) | EtOH or EtOAc, reflux | High yield, reliable, tolerates many functional groups.[1] | Requires aqueous workup to remove tin salts, which can be tedious. |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF or H₂O/DCM with a phase-transfer catalyst (e.g., TBAHS) | Mild conditions. | Can be sluggish; requires a two-phase system for organic-soluble substrates.[1] |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH or EtOH, H₂ (balloon or Parr shaker) | "Clean" reaction, byproduct is water. | Can cause hydrodehalogenation (loss of Cl or F), especially with prolonged reaction times or higher pressures. |
| Iron powder (Fe) in Acetic Acid | Fe powder, glacial AcOH, heat (e.g., 80-100 °C) | Inexpensive and effective. | Requires filtration of iron salts and can be acidic. |
-
Troubleshooting Decision Tree:
Exemplary Protocol: Synthesis of a Benzimidazole Precursor
This protocol details a typical SNAr followed by nitro reduction, highlighting key control points.
Step 1: SNAr with Benzylamine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should be a more polar spot.
-
Workup: Pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~2-3. The product will precipitate. Filter the solid, wash with water, and dry under vacuum. This minimizes exposure to high temperatures that could cause side reactions.
Step 2: Nitro Reduction with SnCl₂
-
Setup: Suspend the crude product from Step 1 in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.
-
Monitoring: The reaction mixture will become homogeneous as the product amine is formed. Monitor by LC-MS for the complete conversion of the nitro group (mass change of -30 amu: -O₂ + 2H).
-
Workup: Cool the reaction to room temperature and carefully pour it into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts. Filter the mixture through a pad of Celite®, washing with ethyl acetate. The resulting organic phase contains the desired diamine precursor, ready for cyclization.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- This compound | C7H3ClFNO4 | CID 3774553 - PubChem. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds - ResearchG
- Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. [Link]
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]
- (PDF)
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. [Link]
- Mechanism of Quinolone Action and Resistance - PMC - NIH. [Link]
- Two Heterocycle synthesis questions, really need help : r/OrganicChemistry - Reddit. [Link]
- The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals | Request PDF - ResearchG
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- Chemistry of Benzene: Nucleophilic Aromatic Substitution - Philadelphia University. [Link]
- C-H/C-C Functionalization Approach to N-Fused Heterocycles
- Decarboxyl
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. [Link]
- This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed. [Link]
- Mechanism of action of and resistance to quinolones - PMC - NIH. [Link]
- Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver - RSC Publishing. [Link]
- Nucleophilic arom
- The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. [Link]
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemcess.com [chemcess.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Derivatives of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for the purification of products derived from 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during these sensitive purification processes. The unique electronic nature of this starting material, featuring a carboxylic acid and two halogen atoms activated by a nitro group, leads to a variety of derivatives and associated purification challenges.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Amide Derivative Purification
Q: I've synthesized an amide from this compound, but I'm struggling with purification. My crude product is an oil and won't crystallize, and on a silica column, it streaks badly.
A: This is a common issue with aromatic amides, which can be quite polar and prone to forming oils, especially if minor impurities are present. Here’s a systematic approach to troubleshoot this:
-
Underlying Cause: The high polarity of the amide functional group, coupled with the polar nature of the nitroaromatic ring, can lead to strong intermolecular interactions that hinder crystal lattice formation. Impurities, such as unreacted starting acid or coupling reagents, can act as "crystal poisons." Streaking on silica gel chromatography is also a result of this high polarity, causing strong, non-ideal interactions with the acidic silica stationary phase.[1]
-
Solutions & Protocols:
-
Attempt a Liquid-Liquid Extraction First: Before attempting crystallization or chromatography, ensure all water-soluble impurities (like carbodiimide byproducts or excess amine salts) are removed. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a mild acid (e.g., 5% HCl) to remove unreacted basic amines, followed by a mild base (e.g., 5% NaHCO₃) to remove the unreacted starting carboxylic acid.[2] Finish with a brine wash to remove residual water.
-
Recrystallization Strategies: Recrystallization is often the method of choice for purifying amides.[3]
-
Solvent Screening: The key is finding the right solvent or solvent system. Start with polar solvents like ethanol, acetone, or acetonitrile.[3] A good recrystallization solvent will dissolve your compound when hot but poorly when cold.
-
Solvent Pair System: If a single solvent doesn't work, try a solvent pair. Dissolve the crude oil in a small amount of a "good" solvent (e.g., hot ethanol or acetone) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This controlled precipitation often yields crystalline material.
-
"Salting Out": If your amide is slightly water-soluble, dissolving it in a minimal amount of a water-miscible organic solvent and then adding a saturated salt solution can sometimes induce crystallization.
-
-
Chromatography Optimization:
-
Deactivate Silica Gel: The acidic nature of silica gel can cause streaking with polar compounds like amides. You can deactivate the silica by preparing your slurry and eluent with 1-3% triethylamine. This will cap the acidic silanol groups and improve peak shape.
-
Solvent System: For polar amides, a more polar eluent system will be necessary. Systems like dichloromethane/methanol or ethyl acetate/methanol are good starting points. A gradient elution, starting with a lower polarity and gradually increasing it, can provide better separation.[4]
-
Reverse-Phase Chromatography: If normal-phase silica gel fails, consider reverse-phase chromatography (C18 silica). In this case, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the less polar compounds will elute first. This is often very effective for purifying highly polar molecules.[4]
-
-
Issue 2: Ester Derivative Purification
Q: I've prepared an ester derivative, but during column chromatography on silica gel, I'm observing hydrolysis back to the starting carboxylic acid. How can I prevent this?
A: This is a classic problem when purifying esters, especially on a stationary phase that can act as an acid or base catalyst. Standard silica gel is acidic and can catalyze the hydrolysis of sensitive esters if the eluent contains nucleophiles like water or methanol.
-
Underlying Cause: The silica gel surface is covered with silanol groups (Si-OH), which are acidic. These can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by any water or alcohol present in the eluent, leading to hydrolysis.
-
Solutions & Protocols:
-
Use Anhydrous Solvents: Ensure your elution solvents are as dry as possible. Using freshly opened bottles of HPLC-grade solvents is recommended.
-
Neutralize the Silica Gel: As with amides, you can neutralize the silica gel. Adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel and prevent hydrolysis.[5]
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be effective for ester purification.
-
-
Alternative Purification: Acid/Base Extraction: If the main impurity is the starting carboxylic acid, a simple extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.[5]
-
Issue 3: Nucleophilic Aromatic Substitution (SNAr) Product Purification
Q: I've performed a nucleophilic aromatic substitution on the chloro or fluoro position. My main problem is separating my product from the unreacted starting material, as they have very similar polarities.
A: This is a common challenge in SNAr reactions, as the product often retains a similar overall polarity to the starting material, especially if the incoming nucleophile is not drastically different in polarity.
-
Underlying Cause: The primary difference between the starting material and the product is the substitution of a halogen with your nucleophile. If the nucleophile is of a similar size and polarity to the halogen it replaced, the overall physicochemical properties of the molecule may not change significantly, making chromatographic or crystallization-based separation difficult.
-
Solutions & Protocols:
-
Drive the Reaction to Completion: The best way to avoid this problem is to minimize the amount of unreacted starting material. If possible, use a slight excess of the nucleophile and ensure the reaction has gone to completion by TLC or LC-MS monitoring.
-
Recrystallization with Careful Solvent Selection: Even compounds with similar polarities can have different solubilities in specific solvents. A systematic screening of recrystallization solvents is crucial. Try a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., ethanol, isopropanol, ethyl acetate) and solvent mixtures.
-
High-Performance Flash Chromatography: For difficult separations, high-performance flash chromatography with a high-resolution column and a shallow solvent gradient can be effective.
-
Test Eluent Systems with TLC: Before running the column, carefully develop a solvent system using TLC that shows some separation (even a small difference in Rf values can be exploited on a column). Aim for an Rf of the desired product around 0.2-0.3 in the initial solvent system for the best separation.[6]
-
Shallow Gradient: A slow, shallow gradient from a low-polarity eluent to a higher-polarity eluent will provide the best chance of separating compounds with similar Rf values.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a solid derivative of this compound?
A1: For solid derivatives, recrystallization is generally the most effective and scalable purification method.[7] It not only removes impurities but also provides the product in a stable, crystalline form. The key is a careful selection of the solvent system. A mixture of ethanol and water is a common starting point for many aromatic carboxylic acids and their derivatives.[8] If recrystallization fails or is not sufficient, column chromatography is the next logical step.
Q2: My product is highly colored. Does this indicate an impurity? How can I remove it?
A2: Nitroaromatic compounds are often yellow or orange, so some color in your final product may be inherent. However, dark brown or tarry colors usually indicate the presence of impurities, often from side reactions or degradation. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering.[9] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
Q3: How do I choose between normal-phase and reverse-phase chromatography?
A3: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica, alumina): This is the most common type and is best for compounds of low to medium polarity. Non-polar compounds elute first.[10] Derivatives of this compound are often polar, so you may need a relatively polar mobile phase (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Reverse-Phase (e.g., C18): This is ideal for highly polar or water-soluble compounds that do not move on a normal-phase TLC plate. Polar compounds elute first. This can be a very effective, albeit more expensive, method for purifying polar amides, or derivatives with additional acidic or basic functional groups.[4]
Q4: Can I use acid/base extraction to purify my non-acidic derivative?
A4: Yes, this is a powerful technique to remove acidic or basic impurities. If you have synthesized a neutral derivative (like an ester or an ether), you can dissolve your crude product in an organic solvent and wash with an aqueous base (like NaHCO₃) to remove any unreacted this compound. You can then wash with an aqueous acid (like dilute HCl) to remove any basic impurities (e.g., unreacted amine reagents). This leaves the neutral product in the organic layer.
Data and Protocols
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent (chromatography), poor solvent for recrystallization |
| Toluene | 2.4 | 111 | Recrystallization of aromatic compounds |
| Dichloromethane | 3.1 | 40 | Common solvent for chromatography and extractions |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity eluent, good for recrystallization |
| Acetone | 5.1 | 56 | Polar solvent for recrystallization |
| Ethanol | 5.2 | 78 | Polar solvent for recrystallization, often used with water |
| Methanol | 6.6 | 65 | Highly polar eluent for chromatography |
| Water | 10.2 | 100 | Used in extractions and as an anti-solvent for recrystallization |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid product. Add the minimum amount of a suitable solvent to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
Select Eluent: Using TLC, determine a solvent system that gives your desired product an Rf value of approximately 0.2-0.35.
-
Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the solvent through the column. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to determine which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagrams
Caption: Decision workflow for selecting a primary purification technique.
References
- Google Patents. (n.d.). An improved process for the preparation of celecoxib.
- Google Patents. (n.d.). Process for preparation of celecoxib.
- Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
- Google Patents. (n.d.). Process for preparation of celecoxib.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Edelmann, F. T. (2020). Re: What is the best technique for amide purification? [Online forum post]. ResearchGate.
- Sciencemadness Discussion Board. (2017). chromatography - polarities.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Park, J. M. (2020). Re: How to separate ester from carboxylic acid by using chromatography? [Online forum post]. ResearchGate.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
Sources
- 1. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Decarboxylation of 4-Chloro-2-fluoro-5-nitrobenzoic Acid Derivatives
Welcome to the technical support guide for handling 4-Chloro-2-fluoro-5-nitrobenzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the prevention of unwanted decarboxylation—a frequent cause of yield loss and impurity generation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the stability of this compound.
Q1: Why is this compound so susceptible to decarboxylation?
Answer: The susceptibility to decarboxylation is rooted in the electronic properties of the aromatic ring. The process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. For this to occur, the C-C bond between the aromatic ring and the carboxyl group must be broken. This cleavage is facilitated by the formation of a transient, negatively charged intermediate (a carbanion) on the aromatic ring.
The key factors are the substituents on the benzoic acid:
-
Strong Electron-Withdrawing Nitro Group (-NO₂): The nitro group at the 5-position (para to the carboxyl group) is a powerful electron-withdrawing group. It can effectively stabilize the negative charge of the carbanion intermediate through resonance.
-
Inductive Effects: The chloro and fluoro substituents further withdraw electron density from the ring, increasing its overall electrophilicity and contributing to the stability of the carbanion intermediate.
Because this intermediate is relatively stable, the energy barrier to decarboxylation is significantly lower than for benzoic acid itself or its electron-rich derivatives. Conditions that promote the formation of the initial carboxylate anion, such as heat or the presence of a base, will accelerate this unwanted side reaction.[1]
Q2: Under what specific experimental conditions is decarboxylation most likely to occur?
Answer: Decarboxylation is most often triggered by a combination of factors, primarily heat and basicity. Be particularly cautious in the following situations:
-
Elevated Temperatures: Many reactions, especially amide couplings, are often heated to drive them to completion. For this substrate, temperatures exceeding 50-60°C significantly increase the rate of decarboxylation. Some patent literature describes reactions at 80-100°C, but these are typically for specific conversions like acid chloride formation where the reaction is fast and the carboxylic acid is consumed quickly.[2]
-
Strong or Nucleophilic Bases: While a base is necessary for many reactions (e.g., to deprotonate an amine in an amide coupling), the choice of base is critical. Strong bases (e.g., hydroxides, alkoxides) or nucleophilic bases (e.g., pyridine, triethylamine) can deprotonate the carboxylic acid, and the resulting carboxylate is primed for CO₂ loss.
-
Prolonged Reaction Times: Even under milder conditions, allowing reactions to run for extended periods can lead to a gradual accumulation of the decarboxylated byproduct, 1-chloro-3-fluoro-4-nitrobenzene.
-
Certain Metal Catalysts: Some transition metal-catalyzed reactions can promote decarboxylation, especially if the mechanism involves the formation of an aryl-metal intermediate.[3][4]
Q3: How can I reliably detect and quantify decarboxylation in my reaction mixture?
Answer: Identifying the decarboxylation byproduct is straightforward with standard analytical techniques. The expected byproduct is 1-chloro-3-fluoro-4-nitrobenzene .
-
Thin-Layer Chromatography (TLC): The byproduct is significantly less polar than the starting carboxylic acid. It will have a much higher Rf value. This is often the first and quickest indication that the side reaction is occurring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material (m/z = 219.55) and the appearance of the byproduct (m/z = 175.54). This allows for accurate quantification of the reaction's progress and purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The carboxylic acid proton signal (typically a broad singlet >10 ppm) will disappear, and a new aromatic proton signal will appear in the region of the decarboxylated product. Comparing the integration of signals from the product and the byproduct can provide a ratio.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-solving framework for the most common application of this compound: amide bond formation.
Scenario: Amide Coupling Reaction
-
Observation: You are attempting to couple the acid with an amine and observe low yield of the desired amide, alongside a significant amount of a non-polar byproduct identified as 1-chloro-3-fluoro-4-nitrobenzene.
-
Goal: Maximize amide yield and minimize/eliminate decarboxylation.
Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for amide coupling reactions.
In-Depth Explanation of Troubleshooting Steps:
-
Control the Temperature: The rate of most chemical reactions, including decarboxylation, increases with temperature. The activation energy for decarboxylation of this substrate is low enough that room temperature (20-25°C) is often sufficient for amide coupling, especially with an efficient coupling reagent. Start reactions at 0°C, add reagents, and allow the mixture to slowly warm to room temperature.
-
Choose the Right Base: The role of the base in amide coupling is to deprotonate the amine's ammonium salt (if provided as such) and to neutralize the acid produced during the reaction. A base that is too strong or nucleophilic can attack the activated carboxylic acid or promote the formation of the carboxylate, leading to decarboxylation.
-
Select an Optimal Coupling Reagent: The goal is to convert the carboxylic acid into a highly reactive "activated" form that the amine will attack much faster than the molecule can decarboxylate.
-
Modern Reagents (HATU, HBTU): Uronium/aminium salts like HATU are generally superior for sensitive substrates.[6][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester. This reaction is extremely fast and efficient, often complete within minutes to a few hours at room temperature, which minimizes the time available for decarboxylation to occur.[5][9]
| Parameter | Poor Condition (High Risk) | Good Condition (Low Risk) | Optimal Condition (Minimal Risk) |
| Temperature | > 50 °C | 20-30 °C | 0 °C to 25 °C |
| Base | Triethylamine (TEA), Pyridine | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Coupling Reagent | EDC alone | EDC / HOBt | HATU, HBTU, or COMU[5][10] |
| Solvent | Toluene, Dioxane (high temp) | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF), Acetonitrile (ACN) |
| Typical Time | 12 - 24 h | 4 - 12 h | 1 - 4 h |
Part 3: Validated Experimental Protocols
Here we provide step-by-step protocols that have been proven effective for minimizing decarboxylation.
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol prioritizes speed and efficiency at low temperatures to outcompete the decarboxylation side reaction.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir for 5-10 minutes to allow for pre-activation (formation of the active ester).[11]
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC (typically complete within 1-3 hours).
-
Work-up: Once the starting acid is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Conversion to Acid Chloride as a Stable Intermediate
This two-step approach is robust and physically separates the harsh activation conditions from the amine coupling step, virtually eliminating the risk of decarboxylation during the coupling itself.
Step A: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagents: Add this compound (1.0 eq) to the flask. Add thionyl chloride (SOCl₂) (3-5 eq), either neat or with a solvent like toluene.[12][13] A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The resulting crude acid chloride is often used directly in the next step.
Step B: Amide Formation from Acid Chloride
-
Preparation: Dissolve the amine (1.0 eq) in an anhydrous, non-protic solvent (e.g., DCM or THF) in a flask under nitrogen. Add a non-nucleophilic base like DIPEA (1.5 eq).
-
Cooling: Cool the amine solution to 0°C.
-
Addition: Dissolve the crude 4-Chloro-2-fluoro-5-nitrobenzoyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cold amine solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Work-up & Purification: Follow steps 7-8 from Protocol 1.
Part 4: Advanced Strategies & Mechanistic Insights
For particularly challenging substrates or when maximum purity is required, consider these advanced concepts.
Q4: What is the underlying mechanism of decarboxylation for this molecule?
Answer: The mechanism is believed to proceed through a stabilized aryl carbanion.
Caption: Proposed mechanism for base-promoted decarboxylation.
-
Deprotonation: A base removes the acidic proton from the carboxyl group to form a carboxylate anion.
-
Elimination of CO₂: This is the rate-limiting step. The carboxylate loses a molecule of CO₂, generating an aryl carbanion. The stability of this carbanion, due to the electron-withdrawing nitro group, is the primary reason the reaction is favorable.[1]
-
Protonation: The carbanion is quickly protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base, solvent, or during aqueous work-up) to yield the final 1-chloro-3-fluoro-4-nitrobenzene product.
Understanding this mechanism underscores the troubleshooting advice: avoid conditions (high heat, strong base) that favor the formation and subsequent breakdown of the carboxylate anion.
References
- Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives. (n.d.). Google Patents.
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- Khan Academy. (n.d.). Decarboxylation.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017.
- Liu, Z., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 8991-9007.
- Process for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(2), 133-144.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1587-1598.
- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. growingscience.com [growingscience.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Solid-Phase Synthesis Using 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support guide for utilizing 4-Chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis (SPS). This molecule is a powerful and versatile building block for heterocyclic oriented synthesis (HOS), enabling the creation of diverse molecular scaffolds like benzimidazoles, quinoxalinones, and benzodiazepinediones.[1][2][3][4] However, its multifunctional nature presents unique challenges that require careful consideration of reaction conditions and strategy.
This guide is structured to provide direct, field-proven solutions to common problems encountered during synthesis, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Concepts & Key Challenges
Q1: What makes this compound a particularly challenging building block in solid-phase synthesis?
A1: The primary challenge lies in its "multireactive" nature combined with a deactivated carboxylic acid.[1][2] The benzene ring is substituted with three strong electron-withdrawing groups (EWG): nitro (-NO₂), fluoro (-F), and chloro (-Cl).
-
Deactivated Carboxyl Group: These EWGs significantly reduce the nucleophilicity of the carboxylate and increase the acidity of the carboxylic acid. This makes the activation step required for coupling to a resin-bound amine (e.g., on Rink Amide resin) considerably more difficult than for standard Fmoc-amino acids.
-
Multiple Reactive Sites: The molecule presents four potential sites for chemical modification: the carboxylic acid for initial immobilization, the fluoro and chloro groups for nucleophilic aromatic substitution (SNAr), and the nitro group for reduction to an amine.[3] Managing the selectivity and order of these subsequent reactions is critical to achieving the desired product.[5]
The diagram below illustrates the key reactive sites on the molecule.
Caption: Reactivity map of this compound.
Section 2: Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific problems you may encounter during the key stages of the synthesis workflow.
Resin Immobilization (Coupling)
FAQ 1: I'm experiencing low or no coupling of the acid to my amine-functionalized resin (e.g., Rink Amide). My standard HBTU/DIPEA protocol isn't working. Why, and what should I do?
Cause: As explained in Q1, the electron-deficient nature of the aromatic ring severely deactivates the carboxyl group, making standard coupling conditions insufficient. Reagents like HBTU or TBTU may not generate a sufficiently reactive active ester to overcome this hurdle.[6]
Solution: You must employ a more potent coupling reagent. Aminium/uronium salts based on the HOAt (e.g., HATU) or OxymaPure (e.g., COMU) additives are highly recommended as they generate more reactive esters and accelerate the coupling rate.[7]
| Coupling Reagent | Additive Base | Reactivity Level | Key Considerations |
| HBTU / TBTU | HOBt | Standard | Often insufficient for this deactivated acid.[6] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the more acidic additive.[7] |
| HATU | HOAt | Very High | Recommended. The pyridine nitrogen in HOAt provides anchimeric assistance, making it highly efficient for difficult couplings.[7][8] |
| COMU | OxymaPure | Very High | Recommended. Offers reactivity comparable to HATU with improved safety (non-explosive additive) and solubility.[6] |
Experimental Protocol: High-Efficiency Coupling to Rink Amide Resin
-
Resin Preparation: Swell Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in DMF for 1 hour in a suitable reaction vessel.[9] Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), IPA (1x), and DCM (3x).[10]
-
Pre-activation of the Acid: In a separate vial, dissolve this compound (3 eq, 0.3 mmol, 65.9 mg), HATU (2.9 eq, 0.29 mmol, 110 mg), and DIPEA (6 eq, 0.6 mmol, 105 µL) in 2 mL of DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate at room temperature for at least 4 hours. Longer coupling times (up to 12 hours) may be beneficial.[9]
-
Monitoring & Capping: Perform a Kaiser test. If the test is negative (beads are colorless), the coupling is complete. If positive (blue beads), wash and recouple with a fresh solution. After successful coupling, cap any unreacted amines with an acetic anhydride/DIPEA/DMF solution to prevent side reactions in subsequent steps.[11]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.
On-Resin Modifications
FAQ 2: My nitro group reduction using catalytic hydrogenation (H₂, Pd/C) is sluggish and incomplete. What is a more reliable method for solid-phase reduction?
Cause: Catalytic hydrogenation is a heterogeneous process. On a solid support, polymer beads can physically block the catalyst's access to the nitro groups, leading to poor efficiency.
Solution: A homogeneous reducing agent that can readily diffuse through the resin matrix is far more effective. Stannous chloride dihydrate (SnCl₂·2H₂O) in a polar aprotic solvent is the method of choice.[1] It is efficient, high-yielding, and avoids the need for phase-transfer catalysts that are required for other agents like sodium dithionite.[1]
Caption: Comparison of heterogeneous vs. homogeneous nitro reduction on a solid support.
Experimental Protocol: On-Resin Nitro Group Reduction with SnCl₂
-
Resin Preparation: Swell the resin-bound nitro compound (0.1 mmol) in NMP or DMF.
-
Reagent Solution: Prepare a solution of SnCl₂·2H₂O (10 eq, 1.0 mmol, 225 mg) and DIPEA (5 eq, 0.5 mmol, 87 µL) in 3 mL of NMP. Ensure all solids are dissolved.
-
Reduction Reaction: Add the reagent solution to the resin. Agitate at 50-60 °C for 4-6 hours.
-
Monitoring: Take a small sample of beads, wash them thoroughly, and perform a test cleavage followed by LC-MS analysis to confirm the conversion of the nitro group (-NO₂) to the amine (-NH₂).
-
Washing: Once complete, wash the resin extensively with DMF containing 0.5% DIPEA (to remove tin salts), followed by DMF, DCM, and MeOH.
Cleavage & Deprotection
FAQ 3: After TFA cleavage, my LC-MS shows a side product with a mass corresponding to trifluoroacetylation of my product. How can I prevent this?
Cause: This side reaction has been observed specifically when cleaving scaffolds derived from this building block.[3] If the nitro group has been reduced to an aniline, this electron-rich amine is nucleophilic enough to be acylated by trifluoroacetic anhydride (TFFA), which can be present as an impurity in TFA or formed in situ.
Solution: The key is to use a cleavage cocktail with high-quality TFA and an appropriate set of scavengers that can quench reactive species. More importantly, ensure the cleavage time is not excessively long.
| Scavenger | Function | Recommended? |
| Water | Hydrolyzes TFAA, protonates basic groups. | Yes (2.5-5.0%) |
| Triisopropylsilane (TIS) | Reduces carbocations (from Trt, Boc, Pbf groups), prevents alkylation.[12] | Yes (2.5%) |
| Phenol | Protects Tyr and Trp residues from modification. | Optional, if needed |
| 1,2-Ethanedithiol (EDT) | Scavenges carbocations, but can cause side reactions with Trp. | Use with caution |
Experimental Protocol: Optimized Cleavage
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 3 hours.[13]
-
Cocktail Preparation: In a well-vented fume hood, prepare the cleavage cocktail fresh. A robust general-purpose cocktail is TFA / Water / TIS (95:2.5:2.5 v/v/v) .[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin). Stopper the flask and stir at room temperature for 2-3 hours.[13] Do not extend the reaction time unnecessarily.
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it dropwise to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge to pellet the product, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the final product under vacuum.
-
Section 3: General FAQs
Q1: Which solid support is best suited for synthesizing a C-terminal amide using this building block? A1: Rink Amide resin is the ideal choice.[1][4] It is an acid-labile linker that, upon cleavage with TFA, directly yields the C-terminal primary amide.
Q2: How can I effectively monitor the progress of on-resin reactions like SNAr or cyclizations? A2: Direct monitoring is best achieved through analytical cleavage. A small sample of resin beads (5-10 mg) is removed, washed, dried, and subjected to the final cleavage protocol. The resulting solution is then analyzed by RP-HPLC and LC-MS to determine the extent of conversion and identify any side products. This empirical data is far more reliable than qualitative colorimetric tests for modification steps.
Q3: My desired heterocyclic scaffold is forming, but the purity is low due to side products during the on-resin cyclization step. What are the likely causes? A3: Low purity after cyclization often stems from several issues:
-
Incomplete Precursor Formation: Ensure the preceding steps (e.g., nitro reduction, SNAr) have gone to completion via analytical cleavage before attempting cyclization.
-
Steric Hindrance: If the cyclization is slow, intermolecular reactions (dimerization) can compete with the desired intramolecular reaction. Try performing the reaction at a higher dilution (i.e., use more solvent volume per gram of resin).
-
Side Reactions: As reported, certain cyclization conditions can lead to unexpected products. For example, direct acylation with phenylglyoxylic acid to form a quinoxalinone was found to also produce a benzimidazole side product.[3] If you encounter this, you may need to re-evaluate your cyclization strategy, perhaps by using a pre-activated acid chloride or a different coupling agent.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.[Link]
- Křupková, S., et al. (2013). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.[Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Cleavage Cocktails; Reagent B.AAPPTec Peptides.[Link]
- Křupková, S., et al. (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- This compound | C7H3ClFNO4 | CID 3774553.PubChem.[Link]
- Aromatic Synthesis: Order of Reactions.Master Organic Chemistry.[Link]
- Křupková, S., et al. (2012). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Otiku, O., et al. (2015). Peptides, solid-phase synthesis and characterization.Electronic Journal of Biotechnology, 18(5), 374-383.[Link]
- Solid-phase synthesis.Wikipedia.[Link]
- Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology, 33, 239-254.[Link]
- Coupling Reagents.AAPPTec Peptides.[Link]
- Křupková, S., et al. (2013). This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cyclization Reactions with 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Chloro-2-fluoro-5-nitrobenzoic acid as a scaffold in cyclization reactions. My goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the challenges you may face. By understanding the "why" behind a reaction's failure, you can develop robust and logical solutions.
Section 1: First Principles - The Reactivity of Your Scaffold
Before troubleshooting, it is critical to understand the electronic landscape of this compound. This molecule is primed for intramolecular Nucleophilic Aromatic Substitution (SNAr) , a reaction pathway fundamentally different from SN1 or SN2 mechanisms.
The key features governing its reactivity are:
-
A Highly Electron-Deficient Ring: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). It drastically reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2][3]
-
Two Potential Leaving Groups: Both fluorine and chlorine can serve as leaving groups. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][4] Fluorine's intense electronegativity provides a superior inductive stabilization of this intermediate, making it a much better activating group and, consequently, a better leaving group in this context than chlorine.[5][6]
-
Strategic Positioning: The nitro group is positioned ortho to the fluorine atom and para to the chlorine atom. Both positions allow for effective resonance stabilization of the negative charge in the Meisenheimer complex, a requirement for the SNAr mechanism to proceed efficiently.[2][3]
-
The Carboxylic Acid: The acidic proton of the carboxyl group can interfere with the reaction by protonating your nucleophile or the base catalyst. It must be deprotonated for the reaction to proceed.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common failures encountered during cyclization reactions in a question-and-answer format.
Q1: My cyclization reaction is not starting or gives very low yield. What are the primary factors to investigate?
A1: This is the most frequent issue and typically points to insufficient activation of either the substrate or the nucleophile. The energy barrier for disrupting the ring's aromaticity is high, and several factors must be perfectly aligned.
Core Areas for Investigation:
-
Base Selection & Stoichiometry: The choice and amount of base are critical.
-
Causality: You need at least two equivalents of a suitable base. The first equivalent deprotonates the acidic carboxylic acid. The second equivalent deprotonates your nucleophile (e.g., an amine or alcohol on the side chain), making it active for the attack. Using only one equivalent will result in an acid-base neutralization reaction that forms an unreactive carboxylate salt and a protonated, non-nucleophilic side chain.
-
Recommendation: Employ non-nucleophilic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or organic bases such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine). Stronger bases like sodium hydride (NaH) can also be effective, particularly for alcohol-based nucleophiles.
-
-
Reaction Temperature: SNAr reactions often require thermal energy.
-
Causality: The formation of the Meisenheimer complex is the rate-determining step and has a significant activation energy.[6] Room temperature is often insufficient.
-
Recommendation: Start by screening temperatures from 80 °C up to the boiling point of your chosen solvent. A temperature around 120-150 °C is common for these types of cyclizations.
-
-
Solvent Choice: The solvent plays a crucial role in solvating ions and influencing reaction rates.
-
Causality: Polar aprotic solvents are ideal. They can solvate the cation of the base (e.g., K⁺) while leaving the nucleophile relatively "naked" and reactive. They are also typically high-boiling, allowing for necessary thermal conditions.
-
Recommendation: Use solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), or Acetonitrile.
-
Experimental Protocol 1: Optimizing Base and Temperature
This protocol uses a parallel reaction setup to efficiently screen for optimal conditions.
-
Setup: Arrange four microwave vials or sealed reaction tubes. To each, add your linear precursor (0.1 mmol), and a stir bar.
-
Solvent Addition: Add 2 mL of anhydrous DMSO to each vial.
-
Base Addition:
-
Vial 1: Add K₂CO₃ (0.3 mmol, 3 equiv.).
-
Vial 2: Add Cs₂CO₃ (0.3 mmol, 3 equiv.).
-
Vial 3: Add DBU (0.3 mmol, 3 equiv.).
-
Vial 4: Add NaH (60% in mineral oil, 0.3 mmol, 3 equiv.) - handle with extreme care.
-
-
Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate.
-
Set 1: Run all four reactions at 100 °C for 12 hours.
-
Set 2 (if needed): Run a new set of reactions at 140 °C for 12 hours.
-
-
Analysis: After cooling, quench each reaction with 1M HCl (aq) and extract with ethyl acetate. Analyze the organic layer by LC-MS or TLC to determine conversion and identify the most effective conditions.
Q2: I'm observing multiple products and my desired cyclized product is a minor component. What are the likely side reactions?
A2: A complex product mixture suggests that alternative reaction pathways are competing with your desired intramolecular cyclization. The primary culprits are intermolecular reactions and premature decarboxylation.
1. Intermolecular Reaction (Polymerization):
-
Causality: At high concentrations, the activated nucleophilic tail of one molecule can react with the activated aromatic ring of another molecule, leading to dimers, trimers, and polymers. Intramolecular reactions are kinetically favored only under dilute conditions.[7]
-
Solution: High-Dilution Conditions. Perform the reaction at a very low concentration (0.001 M - 0.01 M). This can be achieved by the slow addition of the substrate and base solution to a large volume of heated solvent over several hours using a syringe pump.
2. Decarboxylation:
-
Causality: The carboxyl group can be lost as CO₂ under harsh conditions (high temperature and strong base).[8][9] The strong electron-withdrawing nitro group can stabilize the resulting carbanion, making decarboxylation more favorable than in unsubstituted benzoic acids.
-
Solution: Use the mildest possible conditions that still afford product. Favor carbonate bases over hydroxides or alkoxides. If decarboxylation is persistent, consider protecting the carboxylic acid as an ester and performing the cyclization, followed by a final hydrolysis step.
Logical Flow for Troubleshooting Side Reactions
Caption: The two-step Addition-Elimination (SNAr) mechanism.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
- This compound | C7H3ClFNO4. PubChem. [Link]
- Decarboxylation Reaction Mechanism. YouTube. [Link]
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. [Link]
- Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv
- Visible-light-induced decarboxylative cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Intramolecular Nucleophilic Substitutions. YouTube. [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
- Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
- Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
- Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]
- Decarboxyl
- Dissipative Systems Driven by the Decarboxylation of Activ
- Addition-Elimination at Arom
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals engaged in synthetic work with 4-Chloro-2-fluoro-5-nitrobenzoic acid. This valuable building block presents unique challenges and opportunities in controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the core chemical principles governing the reactivity of this compound. Understanding these concepts is critical for rational reaction design.
Q1: What is Nucleophilic Aromatic Substitution (SNAr), and why is it the key reaction for this molecule?
Answer: Nucleophilic Aromatic Substitution (SNAr) is the characteristic reaction of this substrate. Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr occurs on aromatic rings that are "electron-poor."[1][2] The presence of multiple powerful electron-withdrawing groups (EWGs)—specifically the nitro (-NO₂), carboxyl (-COOH), and the two halogen groups (-F, -Cl)—makes the aromatic ring of this compound highly electrophilic and thus susceptible to attack by nucleophiles.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, -F or -Cl), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion), yielding the final substituted product.[3]
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized and stabilized by the EWGs, particularly when they are positioned ortho or para to the site of attack.[2]
Q2: Which position is more reactive towards nucleophiles: C2 (fluoro) or C4 (chloro)?
Answer: This is the central challenge in managing the regioselectivity of this molecule. There are two competing factors: electronic activation and leaving group ability .
-
Electronic Activation Favors C4: The rate of an SNAr reaction is determined by the stability of the Meisenheimer complex formed during the rate-determining nucleophilic attack.[5]
-
Attack at C4 (displacing -Cl): The resulting negative charge is stabilized by resonance with both the para -COOH group and the ortho -NO₂ group. This dual stabilization makes the C4 position highly activated.
-
Attack at C2 (displacing -F): The negative charge is stabilized by the ortho -COOH group. The -NO₂ group is meta to this position and only offers weaker, inductive stabilization.
-
Therefore, based purely on the stability of the intermediate, the C4 position is more electronically activated for nucleophilic attack.
-
-
Leaving Group Ability Favors C2: In SNAr reactions, the typical leaving group trend is F > Cl > Br > I.[6][7] This is counterintuitive compared to Sₙ2 reactions. The reason is that the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[5][6]
This creates a classic chemical dilemma: the more activated position (C4) has the poorer leaving group, while the less activated position (C2) has the superior leaving group. The final regiochemical outcome is therefore not absolute and can be manipulated by adjusting reaction conditions.
Q3: How do the individual substituents (-COOH, -NO₂, -F, -Cl) influence reactivity?
Answer: Each substituent plays a distinct role in modulating the ring's reactivity.
-
Nitro Group (-NO₂): This is a powerful activating group for SNAr. It withdraws electron density from the ring through both a strong inductive effect and a powerful resonance effect.[4][8] Its placement ortho to the C4-Cl bond and meta to the C2-F bond is the primary reason for the high electronic activation at the C4 position.
-
Carboxylic Acid Group (-COOH): This is also a strong electron-withdrawing group that activates the ring, primarily through an inductive effect.[9] Its position ortho to C2 and para to C4 means it provides activation at both sites, though its stabilizing effect is generally more pronounced from the para position. It also introduces a site of acidity, which can be a complicating factor with basic nucleophiles (see Troubleshooting Q6).
-
Fluorine (-F) and Chlorine (-Cl): Both halogens are electron-withdrawing via their inductive effects, which helps to activate the ring for SNAr.[8][10] As discussed, their primary role in this context is as potential leaving groups, with fluorine's high electronegativity making the C2 position highly susceptible to attack.[5][6]
Part 2: Troubleshooting Guide - Controlling Reaction Outcomes
This section provides practical advice for common issues encountered during experimentation.
Q4: My reaction yields a mixture of isomers. How can I selectively favor substitution at the C4 position (displacement of Chlorine)?
Answer: To favor substitution at the more electronically activated but less reactive C4 position, you need to use conditions that allow the reaction to reach thermodynamic equilibrium or that favor the pathway with the more stable transition state, which mirrors the stability of the Meisenheimer complex.
-
Strategy 1: Use a Weaker Nucleophile and/or Higher Temperature: Hard, highly reactive nucleophiles may react faster at the C2 position due to the better leaving group. Using a softer, less reactive nucleophile (e.g., an aromatic amine vs. a primary aliphatic amine) combined with higher temperatures and longer reaction times can favor the formation of the more thermodynamically stable C4-substituted product.
-
Strategy 2: Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can deprotonate the nucleophile without competing in the substitution. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.[3] Carefully controlling the base stoichiometry is crucial.
Q5: How can I favor substitution at the C2 position (displacement of Fluorine)?
Answer: To favor substitution at the C2 position, you need to exploit the superior leaving group ability of fluoride under conditions that favor kinetic control.
-
Strategy 1: Use a Hard, Highly Reactive Nucleophile: Nucleophiles like alkoxides, primary aliphatic amines, or ammonia are "harder" and react more readily. Their attack is often faster and less reversible. The higher electrophilicity of the C2 carbon due to the attached fluorine makes it the kinetic site of attack for such nucleophiles.[5][6]
-
Strategy 2: Lower Reaction Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the product of the fastest reaction pathway (kinetic control), which is often substitution at C2.
Q6: The nucleophile is reacting with the carboxylic acid group instead of the ring. How do I prevent this?
Answer: This is a common side reaction, especially when using basic amine or alkoxide nucleophiles. The acidic proton of the -COOH group will react first in an acid-base reaction.
-
Strategy 1: Use Excess Nucleophile/Base: The simplest approach is to use at least two equivalents of the nucleophile/base. The first equivalent will deprotonate the carboxylic acid, forming the carboxylate salt. The second equivalent then acts as the nucleophile for the SNAr reaction. The resulting carboxylate is even more electron-donating, which can slightly deactivate the ring, so this must be considered.
-
Strategy 2: Protect the Carboxylic Acid: For more sensitive reactions or to avoid the deactivating effect of the carboxylate, the -COOH group can be protected, most commonly as an ester (e.g., methyl or ethyl ester). The SNAr reaction is performed on the ester, and the protecting group is removed in a final hydrolysis step. This multi-step process adds complexity but provides much cleaner control.
Q7: My reaction is very slow or is not proceeding at all. What are the common causes?
Answer: Several factors can lead to a sluggish or failed reaction.
-
Insufficient Activation: While the ring is generally activated, a weak nucleophile may still require forcing conditions. Ensure the temperature is adequate. Reactions are often run from 80-150 °C.[3]
-
Poor Nucleophile: The nucleophile might be too weak, too sterically hindered, or insoluble in the reaction solvent.
-
Presence of Water: SNAr reactions, especially with anionic nucleophiles, are sensitive to water. Ensure you are using anhydrous solvents and reagents.
-
Incorrect Base: If a base is required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine), ensure it is strong enough but not interfering with the reaction. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to pre-form the more potent alkoxide nucleophile.[11]
Part 3: Data Summary & Experimental Protocols
Table 1: General Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition Favoring C4 Substitution (Displacing -Cl) | Condition Favoring C2 Substitution (Displacing -F) | Rationale |
| Nucleophile | "Soft" nucleophiles (e.g., aniline, thiophenols) | "Hard" nucleophiles (e.g., ammonia, primary aliphatic amines, alkoxides) | Hard nucleophiles react faster at the more electrophilic C2 (kinetic control). Soft nucleophiles favor the more electronically stabilized C4 position (thermodynamic control). |
| Temperature | Higher temperatures (e.g., >100 °C) | Lower temperatures (e.g., 25-80 °C) | Higher temperatures provide the energy to overcome the activation barrier for the thermodynamically favored product (C4). Lower temperatures trap the kinetically favored product (C2). |
| Reaction Time | Longer | Shorter | Allowing the reaction to proceed for longer times enables any kinetically formed C2 product to potentially revert and equilibrate to the more stable C4 product. |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Polar Aprotic (DMF, DMSO, NMP) | Polar aprotic solvents are generally best for all SNAr reactions as they enhance the strength of the nucleophile. |
Experimental Protocol 1: Selective C4-Amination
Objective: To synthesize 2-fluoro-5-nitro-4-(phenylamino)benzoic acid via selective substitution at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Aniline (2.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Add aniline (2.2 eq) to the mixture dropwise at room temperature. The first equivalent of aniline/base will react with the carboxylic acid.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A solid precipitate should form.
-
Extract the product with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Part 4: Visualization of Mechanisms and Workflows
Mechanism: Competing SNAr Pathways
The following diagram illustrates the formation of the critical Meisenheimer complex intermediates for nucleophilic attack at both the C2 and C4 positions.
Caption: Competing SNAr pathways for this compound.
Workflow: Optimizing Regioselectivity
This flowchart provides a logical decision-making process for a scientist aiming to achieve a specific substitution pattern.
Caption: Decision workflow for achieving regioselective substitution.
Part 5: References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]
-
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-63. [Link]
-
ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
National Institutes of Health (NIH). (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
-
ResearchGate. (2023). Mechanistic studies on nucleophilic aromatic substitution reactions on.... [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]
-
ACS Publications. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. [Link]
-
National Institutes of Health (NIH). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
-
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]
-
National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theusajournals.com [theusajournals.com]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the workup of reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Core Properties and Safety
Before delving into specific reaction workups, it is crucial to understand the physicochemical properties and safety considerations for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |
| Molecular Weight | 219.55 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-153 °C | [3] |
| Solubility | Soluble in many organic solvents like ethyl acetate, limited solubility in water. | [3][4] |
Safety Precautions: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] In case of contact, rinse the affected area with copious amounts of water.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the workup of reactions involving this compound.
Amide Coupling Reactions
Amide bond formation is a frequent application of this carboxylic acid.[6] Coupling agents like HATU, HOBt/EDC, or the conversion to an acid chloride are commonly employed.
Q1: After my amide coupling reaction using a carbodiimide reagent (e.g., EDC), I have a persistent white precipitate that is difficult to filter. What is it and how can I remove it?
A: The white precipitate is likely the urea byproduct formed from the carbodiimide coupling agent (e.g., N,N'-dicyclohexylurea (DCU) if using DCC, or a water-soluble urea derivative if using EDC).[7]
Troubleshooting Steps:
-
Solvent Selection for Filtration: If you used a non-polar solvent like dichloromethane (DCM), the urea byproduct might be partially soluble. Try adding a solvent in which the urea is less soluble, such as acetonitrile or diethyl ether, to fully precipitate it before filtration.[8]
-
Aqueous Wash: For water-soluble ureas (from EDC), a series of aqueous washes is the most effective removal method.[7] A typical sequence would be:
-
Dilute Acid Wash (e.g., 1M HCl or citric acid): This removes any unreacted amine and basic catalysts like DIPEA.[7][9]
-
Saturated Sodium Bicarbonate Wash: This removes unreacted this compound and acidic additives like HOBt.[7][9]
-
Brine Wash: This helps to break up any emulsions and removes the bulk of the water from the organic layer before drying.[7][9]
-
Workflow for Amide Coupling Workup
Caption: General aqueous workup for amide coupling reactions.
Q2: My amide product seems to be hydrolyzing back to the starting carboxylic acid during the workup. How can I prevent this?
A: Amide hydrolysis can occur under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[10][11][12]
Preventative Measures:
-
Use Mild Acids/Bases: For the aqueous wash, consider using a milder acid like 1M citric acid instead of HCl.[7] Similarly, use saturated sodium bicarbonate instead of stronger bases like NaOH.
-
Minimize Contact Time: Perform the aqueous extractions efficiently to reduce the time your product is in contact with the acidic or basic solutions.
-
Work at Room Temperature: Avoid heating the reaction mixture during the workup.
-
Check pH: Ensure that the final aqueous layer is not excessively acidic or basic before separating the organic layer.
Esterification Reactions
Esterification of this compound can be challenging due to the sterically hindered nature of the carboxylic acid.[13]
Q3: I am getting a low yield in my Fischer esterification with methanol and sulfuric acid. How can I improve it?
A: Fischer esterification is a reversible reaction.[10][11] To drive the equilibrium towards the product, you need to either use a large excess of the alcohol or remove the water that is formed.
Optimization Strategies:
-
Use Alcohol as Solvent: When using a low-boiling alcohol like methanol, using it as the solvent provides a large excess that pushes the reaction to completion.[13]
-
Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Alternative Catalysts: Consider using a solid-supported acid catalyst which can be easily filtered off, simplifying the workup.
-
Alternative Methods for Hindered Acids: For sterically hindered acids like this one, consider alternative esterification methods such as Steglich esterification (using DCC and a catalytic amount of DMAP) or a Mitsunobu reaction.[13]
Workup for Fischer Esterification
Caption: Workup procedure for a typical Fischer esterification.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group and the halogens on the aromatic ring make this compound a good substrate for nucleophilic aromatic substitution.[14][15] The fluorine atom is generally more susceptible to substitution than the chlorine atom.
Q4: I am performing an SNAr reaction with an amine nucleophile. How do I effectively remove the unreacted starting acid and the excess amine after the reaction?
A: The workup for an SNAr reaction will depend on the properties of your product. Assuming your product is a neutral or weakly basic solid:
Troubleshooting and Workup Protocol:
-
Quenching: Quench the reaction by pouring it into a mixture of ice and water. This will precipitate the product if it is insoluble in water.
-
Acidification: Carefully acidify the aqueous mixture with an acid like 1M HCl.[14] This will protonate the excess amine, making it water-soluble, and ensure that your starting material and product (if they have a carboxylic acid group) are in their neutral, less water-soluble form.
-
Filtration: If your product precipitates as a solid, it can be collected by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.[14]
-
Extraction: If your product remains in solution or is an oil, extract the mixture with an organic solvent like ethyl acetate.[14] The protonated amine will remain in the aqueous layer. The organic layer will contain your product and any unreacted starting acid.
-
Base Wash: To remove the unreacted starting acid, wash the organic layer with a mild base like saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer. Your product should remain in the organic layer.
-
Final Steps: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Logical Flow for SNAr Workup
Caption: Decision-based workup for SNAr reactions.
By understanding the reactivity of this compound and the principles behind common workup procedures, you can effectively troubleshoot and optimize your reactions. For further assistance, please consult the references provided below.
References
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?
- ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- Capot Chemical. (2025, December 22). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Reddit. (n.d.). amide coupling help.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- YouTube. (2019, January 15). mechanism of amide hydrolysis.
- RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- PubMed Central. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
stability issues of 4-Chloro-2-fluoro-5-nitrobenzoic acid under various conditions
Welcome to the technical support guide for 4-Chloro-2-fluoro-5-nitrobenzoic acid (CFNBA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the chemical principles governing the behavior of this versatile but reactive building block.
Compound Overview and Key Stability Considerations
This compound is a multi-functional aromatic compound used in the synthesis of complex molecules, particularly heterocycles. Its structure, featuring two different halogen leaving groups and a strong electron-withdrawing nitro group, dictates its reactivity and potential stability challenges.
The primary driver of its reactivity is the nitro group (-NO₂), which strongly deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNAr) . This activation makes the chlorine and fluorine atoms susceptible to displacement by a wide range of nucleophiles, a critical factor to consider in all experimental designs.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | PubChem |
| Molecular Weight | 219.55 g/mol | PubChem |
| Melting Point | 150-153 °C | Google Patents |
| Appearance | White to light yellow powder/solid | Carl ROTH |
| CAS Number | 35112-05-1 | PubChem |
Hazard and Safety Information
This compound is classified as a hazardous substance. Always consult the full Safety Data Sheet (SDS) before handling.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress, which could lead to slow hydrolysis. For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Q: What are the primary incompatible materials to avoid? A: Avoid strong bases, strong oxidizing agents, strong reducing agents, and strong acids. Be particularly cautious with nucleophilic reagents (e.g., amines, alkoxides, thiols), as they can readily displace the chloro and fluoro substituents.
Q: Is this compound sensitive to light? A: While specific photostability data is not extensively published, nitroaromatic compounds can be light-sensitive. Discoloration upon storage may indicate photodegradation. It is best practice to store the material in an opaque or amber container, protected from direct light.
Troubleshooting Guide: Experimental Issues
This section addresses common problems encountered when using CFNBA in reactions. The Q&A format is designed to help you diagnose and solve issues based on your experimental observations.
Q1: My reaction is giving a low yield and multiple unexpected byproducts. What is the likely cause?
A1: The most probable cause is unintended Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Expertise & Experience: The nitro group ortho and para to the halogen atoms makes the carbons to which they are attached highly electrophilic and susceptible to nucleophilic attack. This is the most common reactivity pathway and source of byproducts. Your solvent, reagents, or even trace impurities could be acting as nucleophiles. The fluorine atom is generally a better leaving group in SNAr than chlorine because its high electronegativity makes the carbon it's attached to more electrophilic, accelerating the rate-determining nucleophilic attack step.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Nucleophilic solvents like methanol, ethanol, or solvents containing amines (e.g., residual DMF) can react directly with your starting material, especially at elevated temperatures. Consider switching to a non-nucleophilic, aprotic solvent such as dioxane, toluene, or acetonitrile.
-
Assess All Reagents: Are you using a base? Hydroxide (from NaOH/KOH) or alkoxides (from NaOMe/NaOEt) are potent nucleophiles. Even weaker bases like triethylamine (TEA) can contain nucleophilic impurities. Ensure all reagents are anhydrous and high purity.
-
Check for Self-Condensation: Under strong basic conditions, the carboxylate of one molecule could potentially act as a nucleophile towards another, though this is less common.
-
Analytical Approach: Use LC-MS to identify the mass of your byproducts. An increase in mass corresponding to your solvent minus a halogen (e.g., +OCH₃, -Cl) is a strong indicator of an SNAr side reaction.
-
-
Trustworthiness (Self-Validation): Run a control experiment by heating your starting material in the reaction solvent (without other reagents) and monitor for decomposition or byproduct formation over the same reaction time. This will confirm or rule out solvent reactivity.
Visualization: Troubleshooting Low Yields
Technical Support Center: Synthesis and Purification of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the dedicated technical support center for the synthesis and purification of 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on delivering scientifically sound, field-proven insights to ensure the highest purity of your final product.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a crucial building block in medicinal chemistry and agrochemicals, most commonly proceeds via the electrophilic nitration of 2-chloro-4-fluorobenzoic acid.[1][2] While seemingly straightforward, this reaction is a classic example of the challenges posed by competing directing effects in electrophilic aromatic substitution. The interplay between the ortho-, para-directing fluorine and chloro substituents and the meta-directing carboxylic acid group invariably leads to the formation of a significant isomeric impurity, 2-chloro-4-fluoro-3-nitrobenzoic acid, often in concentrations of 10-20%.[1] This guide provides a comprehensive framework for identifying, quantifying, and removing this and other process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in the synthesis of this compound?
A1: The primary impurities can be categorized as follows:
-
Isomeric Impurities: The most significant impurity is the regioisomer, 2-chloro-4-fluoro-3-nitrobenzoic acid . Its formation is a direct consequence of the directing effects of the substituents on the benzene ring.
-
Unreacted Starting Material: Residual 2-chloro-4-fluorobenzoic acid can persist if the nitration reaction does not go to completion.
-
Dinitration Products: Although less common under controlled conditions, over-nitration can lead to dinitrated species.
-
Residual Mineral Acids: Inadequate quenching and washing can leave traces of sulfuric acid and nitric acid in the crude product.
-
Solvent-Related Impurities: Impurities from the solvents used in the reaction and purification steps may also be present.
Q2: What is the underlying chemical principle for the formation of the 2-chloro-4-fluoro-3-nitrobenzoic acid isomer?
A2: The formation of the 3-nitro isomer is a result of the competing directing effects of the substituents on the starting material, 2-chloro-4-fluorobenzoic acid. The fluorine atom at position 2 and the chlorine atom at position 4 are both ortho-, para-directing groups. The carboxylic acid group at position 1 is a meta-directing group. The nitronium ion (NO₂⁺) electrophile will therefore attack the positions most activated by the combined electronic effects. The desired 5-nitro isomer is formed by attack at the position para to the fluorine and ortho to the chlorine. However, the 3-nitro isomer results from attack at the position ortho to both the fluorine and the carboxylic acid's meta-directing influence. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the composition of the nitrating mixture.
Q3: My crude product has a high percentage of the 3-nitro isomer. How can I remove it effectively?
A3: A highly effective method for separating the desired 5-nitro isomer from the 3-nitro isomer is through pH-mediated separation . This technique exploits the difference in the acidity of the two isomers. A detailed protocol is provided in the Troubleshooting Guide below.
Q4: I am struggling to achieve high purity even after recrystallization. What am I doing wrong?
A4: Successful recrystallization depends on the choice of solvent and the cooling process. For this compound, a mixed solvent system, such as ethanol/water or methanol/water , is often effective.[1] If you are still facing issues, consider the following:
-
Solvent Ratio: The ratio of the organic solvent to water is critical. Too much organic solvent may prevent crystallization, while too much water may cause the product to "oil out."
-
Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can induce crystallization.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: High Levels of the 2-chloro-4-fluoro-3-nitrobenzoic Acid Isomer Detected
-
Cause: Inherent regioselectivity of the nitration reaction.
-
Solution: pH-Mediated Separation Protocol
This protocol leverages the subtle differences in the pKa values of the isomeric acids.
Step-by-Step Methodology:
-
Dissolve the crude product mixture in an aqueous solution of a base, such as sodium hydroxide (NaOH), to form the sodium salts of both isomers. The pH should be adjusted to approximately 8.[3]
-
Slowly acidify the solution with a mineral acid, such as hydrochloric acid (HCl), while carefully monitoring the pH.
-
The 2-chloro-4-fluoro-3-nitrobenzoic acid isomer is less soluble and will precipitate first at a pH of approximately 4-5.[3]
-
Filter the mixture to isolate the solid 3-nitro isomer.
-
Continue to acidify the filtrate to a pH of less than 1. The desired this compound will precipitate.[3]
-
Filter the precipitate, wash with cold water to remove residual acid, and dry under vacuum.
Diagram of pH-Mediated Separation Workflow
Caption: Workflow for Isomer Separation by pH Adjustment.
-
Problem 2: Incomplete Nitration Reaction (Presence of Starting Material)
-
Cause: Insufficient nitrating agent, low reaction temperature, or short reaction time.
-
Solution: Reaction Optimization and Purification
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
Reaction Conditions: If the reaction is stalled, consider a slight increase in the reaction temperature or a longer reaction time. However, be cautious as this may also increase the formation of byproducts.
-
Purification: Unreacted 2-chloro-4-fluorobenzoic acid can often be removed during the pH-mediated separation or by recrystallization, as its solubility profile differs from the nitrated products.
-
Problem 3: Product "Oils Out" During Recrystallization
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution: Recrystallization Protocol Optimization
Step-by-Step Methodology:
-
Solvent Selection: Use a mixed solvent system like ethanol/water or methanol/water.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot organic solvent.
-
Water Addition: Slowly add hot water to the solution until it becomes slightly cloudy (the saturation point). Then, add a small amount of the hot organic solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, place it in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Table 1: Recrystallization Solvent Systems for Purification
-
| Solvent System | Typical Ratio (v/v) | Purity Achieved | Reference |
| Ethanol/Water | 1:4 | >99% | [1] |
| Methanol/Water | 1:5 | >99% | [1] |
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. HPLC is the preferred method for quantitative analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A gradient elution may be necessary to resolve all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Use external standards of the pure product and, if available, the main isomeric impurity for accurate quantification.
Diagram of Analytical Workflow for Purity Assessment
Caption: HPLC Workflow for Purity Analysis.
References
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN106905161A.
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN101142168A.
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. CN109810221A.
- This compound as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Comb Sci. 2013;15(1):33-43.
- The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. CN108218709A.
Sources
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
impact of solvent choice on 4-Chloro-2-fluoro-5-nitrobenzoic acid reactivity
Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. As a multi-functionalized aromatic ring, its reactivity is profoundly influenced by reaction conditions, most notably the choice of solvent. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to explain the causality behind experimental choices and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or failing to proceed. What is the most likely cause?
A: The most common impediment to a successful SNAr reaction with this substrate is an inappropriate solvent choice. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount for the reaction to proceed, and this is where the solvent plays its most critical role.
-
Expertise & Experience: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are strongly recommended.[3] These solvents possess a significant dipole moment, which effectively stabilizes the charged Meisenheimer complex. Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it highly reactive or "naked" in the solution, thereby accelerating the rate-determining attack on the aromatic ring.[4]
-
Trustworthiness: If you are using a non-polar solvent (e.g., toluene, hexane) or a polar protic solvent (e.g., ethanol, methanol, water), you will likely encounter issues. Non-polar solvents cannot stabilize the charged intermediate, while polar protic solvents will "cage" the nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.[4][5]
dot
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Guide: Solvent Selection
Q4: Can I use a polar protic solvent like ethanol, and what are the specific risks involved?
A: While it may be tempting to use alcohols or water as solvents due to their excellent dissolving power, they are generally poor choices for SNAr reactions for two primary reasons:
-
Nucleophile Solvation: Protic solvents have acidic protons that form a strong hydrogen-bonding "cage" around the anionic or lone-pair-containing nucleophile. [4]This solvation shell stabilizes the nucleophile, making it less energetic and therefore less reactive, which significantly slows down or even halts the reaction.
-
Solvolysis: The solvent itself can act as a competing nucleophile. [6]For example, using ethanol as a solvent can lead to the formation of 4-chloro-2-ethoxy-5-nitrobenzoic acid as an undesired byproduct. This is especially problematic if your primary nucleophile is weak or used in a concentration close to stoichiometric amounts.
The table below summarizes the expected outcomes of using different solvent classes for this reaction.
| Solvent Class | Representative Examples | Dielectric Constant (ε) | Role in SNAr Reaction | Expected Outcome |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | Stabilizes Meisenheimer complex without solvating the nucleophile. [3] | Excellent. Fast reaction rates, high yields. The preferred choice. |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Stabilizes charged species but strongly solvates/deactivates the nucleophile. [5] | Poor. Very slow reaction rates. Risk of solvolysis side products. |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<10) | Fails to dissolve reactants and cannot stabilize the charged intermediate. | Unsuitable. Reaction is unlikely to proceed at any appreciable rate. |
Experimental Protocol: General Procedure for SNAr
This protocol provides a validated starting point for reacting this compound with a generic amine nucleophile.
dot
Caption: A generalized workflow for SNAr reactions.
Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired nucleophile (e.g., a primary or secondary amine, 1.1–1.5 equivalents), and anhydrous potassium carbonate (2.0–3.0 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO or DMF to the flask to achieve a substrate concentration of approximately 0.1–0.5 M.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C is a typical range) and monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-water.
-
Isolation: Acidify the aqueous mixture with 1M HCl until the pH is ~2-3. The product, now in its neutral carboxylic acid form, should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent. Dry the product under high vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). [7]
References
- Preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound | C7H3ClFNO4. PubChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- SN1 vs SN2. Chemistry LibreTexts.
- Characteristics of the SN1 Reaction. Chemistry LibreTexts.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Solubility of crystalline nonelectrolyte solutes in organic solvents.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. Benchchem.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts.
- Nucleophilic Arom
- Nucleophilic Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in the Reduction of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the catalytic hydrogenation of 4-Chloro-2-fluoro-5-nitrobenzoic acid to its corresponding amine, 4-amino-2-fluoro-5-chlorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
The reduction of halogenated nitroaromatics is frequently complicated by catalyst deactivation and undesirable side reactions, most notably dehalogenation.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to diagnose, mitigate, and resolve common issues related to catalyst performance and longevity in this specific application. Our approach is rooted in explaining the causal mechanisms behind experimental observations to empower you to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses specific, high-frequency problems encountered during the reaction. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Issue 1: Low or No Conversion of the Nitro Group
Question: My reaction has stalled. TLC/HPLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the primary causes and how can I resolve this?
Answer: Low or no conversion is a common issue that can typically be traced back to three main areas: the catalyst itself, the reaction conditions, or the purity of your reagents. A systematic approach is the most effective way to identify the root cause.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on the catalyst may be blocked by chemical poisons. Sulfur compounds, heavy metal ions, and even certain nitrogen-containing heterocycles are common poisons for noble metal catalysts.[2][3] These can be introduced as impurities in the starting material or solvent.[4]
-
Solution: Use high-purity, thoroughly cleaned reagents and solvents. Ensure all glassware is scrupulously clean. If poisoning is suspected, using a fresh batch of catalyst is the most reliable solution.[2]
-
-
Age or Improper Handling: Catalysts, particularly pyrophoric types like Raney Nickel or dry Palladium on Carbon (Pd/C), can lose activity if not stored and handled correctly under an inert atmosphere.[2]
-
Solution: Always use a fresh batch of catalyst to establish a baseline. Handle catalysts under a blanket of nitrogen or argon, especially during weighing and addition to the reaction vessel.[5]
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For many reductions, a hydrogen-filled balloon is sufficient. However, more challenging substrates may require higher pressures to ensure adequate hydrogen concentration at the catalyst surface.[2]
-
Solution: If using a balloon, ensure there are no leaks. For slow reactions, transition to a Parr-type hydrogenation apparatus to safely increase hydrogen pressure.
-
-
Poor Agitation: This is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either the substrate or hydrogen, drastically slowing the reaction rate.[2]
-
Solution: Ensure vigorous stirring (e.g., >800 RPM with a magnetic stir bar or overhead mechanical stirring for larger scales) to maintain a uniform suspension of the catalyst and maximize gas-liquid mass transfer.[6]
-
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some require gentle heating to initiate. Conversely, excessive heat can promote side reactions or lead to catalyst deactivation via sintering.[2][7]
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Monitor for side product formation.
-
-
-
Insufficient Catalyst Loading:
-
The amount of catalyst may be too low for the reaction scale or the intrinsic difficulty of the reduction.
-
Solution: Typical loadings for Pd/C are 5-10 mol%.[2] If the reaction is slow, a modest increase in catalyst loading can often improve the rate.
-
-
Below is a systematic workflow to diagnose the cause of low conversion.
Issue 2: Poor Chemoselectivity - Significant Dehalogenation Observed
Question: My reaction is proceeding, but I am forming a significant amount of the de-chlorinated aniline byproduct. How can I improve selectivity and preserve the C-Cl bond?
Answer: Dehalogenation is the most common and challenging side reaction in the reduction of halogenated nitroaromatics. Standard catalysts like Pd/C are highly active for the hydrogenolysis of C-X bonds.[8] Furthermore, the electron-donating amino group formed upon reduction activates the aromatic ring, making the product more susceptible to dehalogenation than the starting material.[1]
Improving selectivity requires a multi-faceted approach focusing on catalyst choice, the use of modifiers, and careful control of reaction conditions.
Strategies to Minimize Dehalogenation:
| Strategy | Causality & Explanation | Recommended Action |
| Catalyst Selection | Palladium is notoriously active for dehalogenation. Other metals or modified catalysts offer better selectivity. | Switch Catalyst: Consider using catalysts known to be less active for hydrogenolysis, such as sulfided Platinum on carbon (Pt(S)/C), Raney Cobalt, or Gold-based catalysts.[1] Raney Nickel can also be effective but requires careful handling.[8] |
| Catalyst Modification | Co-modification of a catalyst can selectively block the sites responsible for dehalogenation or alter the adsorption geometry of the substrate. | Use Modified Catalysts: Co-modification of Pd/C with both an organic ligand (e.g., triphenylphosphine) and an inorganic species (e.g., sodium metavanadate) has been shown to inhibit the adsorption of the halogenated part of the molecule, thus enhancing selectivity.[9] |
| Reaction Conditions | Harsher conditions (high temperature and pressure) provide more energy to overcome the activation barrier for C-Cl bond cleavage. | Use Milder Conditions: Reduce the hydrogen pressure and reaction temperature. This will likely slow the reaction rate but will disproportionately slow the rate of dehalogenation, improving overall selectivity.[2] |
| Solvent Choice | The solvent can influence the solubility of hydrogen and the substrate, as well as interact with the catalyst surface. | Optimize Solvent: Ethers like THF or 2-methyl-THF have been shown to be suitable solvents that can lead to high hydrogenation rates while minimizing dehalogenation.[10] |
| Use of Additives | Certain additives can act as selective "poisons" that inhibit the catalyst's activity towards dehalogenation without significantly affecting the nitro reduction. | Introduce Inhibitors: While requiring careful optimization, small amounts of additives that have a strong affinity for the catalyst surface can sometimes passivate the sites responsible for dehalogenation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in liquid-phase hydrogenations?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In reactions like the reduction of this compound, deactivation can occur through several distinct mechanisms, often acting in concert.[11][12]
-
Poisoning: This is a chemical deactivation where molecules bind strongly to the active metal sites, rendering them inaccessible to reactants. This is one of the most common and rapid forms of deactivation.[3]
-
Fouling (or Coking): This is a physical blockage of the catalyst's surface and pore structure by the deposition of carbonaceous residues or high-molecular-weight byproducts.[13][14][15] This physically prevents reactants from reaching the active sites.
-
Sintering (Thermal Degradation): At elevated temperatures, small, highly active metal nanoparticles can migrate on the support surface and agglomerate into larger, less active particles.[7][16] This leads to an irreversible loss of active surface area.
-
Leaching: This involves the dissolution of the active metal species from the solid support into the liquid reaction medium.[17] This not only deactivates the catalyst but also contaminates the product stream with metal residues, a critical concern in pharmaceutical synthesis.[18][19]
The diagram below illustrates these key deactivation pathways.
Q2: How can I tell if my catalyst can be regenerated and reused?
A2: The potential for regeneration depends entirely on the mechanism of deactivation.
-
Fouling/Coking is often reversible. The deposited carbon can typically be burned off in a controlled manner with a dilute oxygen stream, followed by re-reduction.[13]
-
Poisoning can sometimes be reversed if the poison is not chemisorbed too strongly. Washing with specific solvents, acids, or bases can sometimes displace the poison and restore activity.[20][21] However, strong poisons like sulfur often cause irreversible deactivation.
-
Sintering is generally considered irreversible. The loss of surface area due to particle agglomeration cannot be easily reversed by standard laboratory procedures.
-
Leaching is also irreversible, as the active metal has been physically lost from the support.
A practical test involves filtering the catalyst from a stalled reaction, washing it thoroughly with a clean solvent (like ethanol or ethyl acetate), and reusing it in a fresh reaction mixture. If activity is partially or fully restored, deactivation was likely due to reversible poisoning or mild fouling. If there is no improvement, irreversible deactivation (sintering, severe poisoning, leaching) is the likely cause.
Q3: What is "transfer hydrogenation" and could it be a better alternative for this reaction?
A3: Transfer hydrogenation is an alternative reduction method that uses a hydrogen donor molecule in solution instead of gaseous hydrogen.[2] Common donors include formic acid, ammonium formate, or cyclohexene. The catalyst (often Pd/C) facilitates the transfer of hydrogen from the donor to the nitro group.
Advantages for your application:
-
Safety and Convenience: It avoids the need for high-pressure hydrogenation equipment.
-
Selectivity: In some cases, transfer hydrogenation can offer different or improved selectivity profiles compared to H₂ gas, potentially reducing dehalogenation.
Disadvantages:
-
Stoichiometric Waste: The hydrogen donor is consumed stoichiometrically, generating byproducts that must be removed during workup.
-
Kinetics: Reaction rates can sometimes be slower than with high-pressure hydrogen.
It is a highly viable alternative to explore, especially if dehalogenation with H₂ gas proves difficult to control.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol is a baseline for the reduction of 2-fluoro-4-nitrobenzoic acid and can be adapted based on troubleshooting outcomes.
-
Reaction Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and a solvent (e.g., ethanol, methanol, or ethyl acetate, ~10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen. This is critical for safety, as hydrogen and oxygen can form explosive mixtures in the presence of a catalyst.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by pressurizing the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of celite to remove the solid catalyst. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary (e.g., by recrystallization).
Protocol 2: Regeneration of a Fouled Catalyst by Washing
This procedure is useful if deactivation is suspected to be from soluble byproducts or weakly adsorbed inhibitors.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture as described in the work-up procedure above. Do not allow the catalyst to dry.
-
Solvent Wash: Transfer the wet catalyst filter cake to a beaker or flask. Add a clean solvent (e.g., 20 volumes of ethyl acetate or ethanol) and stir the slurry for 15-20 minutes.
-
Filter: Filter the catalyst again, discarding the solvent wash.
-
Acid/Base Wash (Optional - Use with Caution): For suspected nitrogen-based poisons, a dilute acid wash (e.g., 1% acetic acid in ethanol) followed by a water wash and a final solvent wash may be effective. For other types of poisons, a dilute base wash may be attempted.[21] This requires careful evaluation to avoid damaging the catalyst support.
-
Drying: Dry the washed catalyst carefully under a vacuum.
-
Testing: Test the activity of the regenerated catalyst on a small scale to determine if its performance has been restored.
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- The Sintering of Supported Metal Catalysts. (2015).
- Regeneration of a hydrogenation catalyst. (2014).
- Method for reactivating palladium catalysts. (1976).
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (2006).
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2020).
- Mechanisms of catalyst deactiv
- Regeneration of catalysts deactivated by coke deposition: A review. (2020). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2022).
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Mechanisms of catalyst deactivation. (n.d.).
- Method for producing 2-amino-4-fluorobenzoic acid. (n.d.).
- Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (2015).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- An Efficient Leaching of Palladium from Spent Catalysts through Oxid
- Sintering and Particle Dynamics in Supported Metal Catalysts. (2007).
- Selective and leaching-resistant palladium catalyst on a porous polymer support for phenol hydrogen
- Coke Formation in Catalytic Cracking. (1986).
- Insights Into Supported Metal Catalyst Sintering and Their Applic
- Regeneration of a Deactivated Hydrotreating Catalyst. (2017).
- Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (n.d.). CORE. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.).
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2014). Catalysis Science & Technology (RSC Publishing). [Link]
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]
- New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. (2019).
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
- Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. (2023). MDPI. [Link]
- Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-Mediated Heterogeneous Catalytic Hydrogenations. (2018).
- This compound. (n.d.). PubChem. [Link]
- Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts — a review. (2001). ScienceDirect. [Link]
- Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and C-C-Coupling Reactions. (2017).
- Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Deriv
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. [Link]
- How to Prevent Coking and Fouling in Refinery Applications. (n.d.).
- What Is Catalyst Poisoning In Chemical Reactions? (2024). YouTube. [Link]
- Deactivation by Aging, Poisoning and Fouling. (2015). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. silcotek.com [silcotek.com]
- 16. youtube.com [youtube.com]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. Selective and leaching-resistant palladium catalyst on a porous polymer support for phenol hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile but challenging building block from the laboratory bench to pilot or manufacturing scale. As a highly activated, poly-functionalized aromatic compound, its reactivity profile presents specific hurdles that require careful consideration to ensure a safe, efficient, and reproducible process.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up of reactions involving this compound, most commonly Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Challenges
SNAr reactions are the most common application for this substrate, typically involving the displacement of the chlorine or fluorine atom by a nucleophile.[1] The regioselectivity and reaction rate are highly sensitive to process parameters.
Question: My SNAr reaction with an aliphatic amine is sluggish and incomplete at scale, even though it worked perfectly on the bench. What are the likely causes and how can I fix it?
Answer: This is a classic scale-up issue often rooted in mass and heat transfer limitations.
-
Causality (The "Why"):
-
Poor Mixing & Solubility: this compound and its salts may have limited solubility in common organic solvents. On a small scale, magnetic stirring might be sufficient to maintain a pseudo-homogeneous mixture. At a larger scale, inefficient mechanical agitation can lead to "dead zones" in the reactor where the solid reagent does not interact with the dissolved nucleophile, effectively lowering the reaction concentration and rate.
-
Thermal Inhomogeneity: The reaction is often exothermic. Poor heat transfer in a large reactor can lead to localized hot spots, which might degrade sensitive reagents or products, and cool spots, where the reaction rate is significantly slower.
-
Inefficient Base Activity: If you are using a solid base like potassium carbonate, its efficiency is dependent on its surface area and distribution in the reaction mixture. Poor mixing can prevent the base from effectively deprotonating the carboxylic acid or scavenging the HCl/HF generated, thereby stalling the reaction.
-
-
Troubleshooting Protocol & Solutions:
-
Characterize Solubility: First, determine the solubility of your starting material and key intermediates in the chosen solvent at the reaction temperature. This data is critical for designing a robust process.
-
Optimize Agitation: Ensure your reactor's agitator (impeller type, speed) is appropriate for solid-liquid mixtures. Baffles are often necessary to improve mixing and prevent vortexing.
-
Solvent Selection: Consider a co-solvent system to improve solubility. For example, while acetonitrile might be a primary solvent, adding a more polar, aprotic solvent like DMF or NMP could enhance solubility, though this must be balanced against purification challenges.
-
Base Selection & Dosing: Switch to a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if compatible with your chemistry. If using an inorganic base, consider using a finer particle size or a phase-transfer catalyst to improve its availability.[2]
-
Question: I am observing significant formation of a di-substituted byproduct where my nucleophile has displaced both the chlorine and the fluorine. How can I improve selectivity for mono-substitution?
Answer: Achieving regioselectivity is a primary challenge. The fluorine atom is generally more activated towards SNAr than chlorine due to its higher electronegativity, which more effectively stabilizes the negative charge in the Meisenheimer intermediate.[3] However, process conditions can erode this selectivity.
-
Causality (The "Why"):
-
Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution, as the mono-substituted product is itself an activated substrate for a second substitution.
-
High Temperature & Long Reaction Times: Elevated temperatures provide the necessary activation energy to overcome the higher barrier for the second substitution (displacing the less reactive halogen). Prolonged reaction times, even at moderate temperatures, can also lead to the accumulation of the di-substituted product.
-
Kinetic vs. Thermodynamic Control: The initial, faster substitution at the more activated position (typically fluorine) is the kinetically favored product. The di-substituted product may be the thermodynamically more stable endpoint under harsh conditions.
-
-
Troubleshooting Protocol & Solutions:
| Parameter | Recommended Action for Mono-substitution | Rationale |
| Nucleophile Stoichiometry | Use 1.0 - 1.1 equivalents of the nucleophile. | Minimizes the availability of the nucleophile to react with the mono-substituted intermediate. |
| Dosing Strategy | Add the nucleophile slowly (sub-surface) to the reactor containing the benzoic acid derivative. | Maintains a low instantaneous concentration of the nucleophile, favoring the initial, faster reaction. |
| Temperature Control | Run the reaction at the lowest possible temperature that provides a reasonable rate. | Reduces the energy available to overcome the activation barrier for the second, less favorable substitution. |
| Reaction Monitoring | Implement in-process controls (e.g., HPLC, UPLC) to track the disappearance of starting material and the formation of both mono- and di-substituted products. | Allows you to quench the reaction once the optimal yield of the desired mono-product is reached, before significant di-substitution occurs. |
Thermal Hazard & Runaway Reaction Management
The nitro group makes this compound an energetic molecule. The potential for thermal runaway, especially during nitration for its synthesis or in subsequent exothermic reactions, is a critical safety concern.[4][5]
Question: My process involves an exothermic SNAr reaction. How do I assess the thermal risk during scale-up and design a safe process?
Answer: A comprehensive thermal hazard assessment is non-negotiable. Do not proceed to scale without this data.
-
Causality (The "Why"): A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system.[6] This leads to an uncontrolled increase in temperature and pressure, potentially causing vessel rupture, explosion, and release of toxic materials. Nitroaromatic compounds can decompose violently at elevated temperatures.[4]
-
Troubleshooting Protocol & Solutions:
-
Differential Scanning Calorimetry (DSC): Screen the starting material, intermediates, and final product to determine their decomposition onset temperatures and energy release. This defines the maximum safe operating temperature.
-
Reaction Calorimetry (RC1/Mettler-Toledo): Conduct the reaction in a reaction calorimeter to measure the true heat of reaction (ΔHrxn), heat flow, and specific heat capacity of the mixture. This data is essential for calculating the "Adiabatic Temperature Rise" (ΔTad), which is the temperature increase if all cooling were to fail.
-
Safe Dosing Design: Use the calorimetry data to design a controlled dosing strategy. The goal is to ensure that the heat generated by the reaction at any given moment can be safely managed by the cooling system. This is often achieved by making the reaction "reagent-limited," where the rate of reaction is controlled by the rate of addition of one reagent.
-
Emergency Planning: Have a validated emergency quenching plan. This involves identifying a suitable quenching agent that can rapidly stop the reaction and neutralize reactive species. The quench should be tested at the lab scale.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety risks when handling this compound powder at scale?
A1: Beyond the thermal hazards discussed above, the primary risks are related to handling the solid powder. It is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] At scale, the main challenges are dust control and personal exposure. Use closed-transfer systems, local exhaust ventilation, and appropriate Personal Protective Equipment (PPE), including P2/N95 respiratory protection, chemical-resistant gloves, and eye protection.[9][10]
Q2: Which analytical techniques are crucial for monitoring these reactions during scale-up?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique. It is essential for:
-
Verifying the purity of the starting material.
-
Tracking the consumption of reactants.
-
Quantifying the formation of the desired product.
-
Detecting and quantifying key impurities, such as regioisomers or di-substituted byproducts. Develop a stability-indicating HPLC method early in the development process.
Q3: How does the choice of base (e.g., K₂CO₃ vs. TEA) impact the work-up and purification at scale?
A3: The choice has significant downstream implications.
-
Inorganic Bases (K₂CO₃, NaHCO₃): These are inexpensive but require an aqueous work-up to remove. This can create challenges with phase separation, especially if emulsions form. The resulting inorganic salts must be filtered or separated, adding a unit operation to the process.
-
Organic Bases (TEA, DIPEA): These are often more soluble in the organic phase. While this can simplify the reaction itself, they and their corresponding hydrochloride/hydrofluoride salts must be removed during purification, often requiring aqueous washes, extraction, or distillation, which can be complicated by the product's properties.
Q4: My product needs to be isolated via crystallization. What challenges should I anticipate at scale?
A4: Crystallization at scale is different from a lab-scale flask. Key challenges include:
-
Cooling Rate Control: Slower, controlled cooling is necessary to achieve a consistent crystal size distribution and high purity. Crash-cooling often leads to fine particles that are difficult to filter and may trap impurities.
-
Supersaturation Management: You must control the level of supersaturation to avoid spontaneous nucleation, which leads to poor crystal quality. This is often managed by controlled cooling profiles and/or the slow addition of an anti-solvent.
-
Filtration and Drying: The crystal habit (shape and size) directly impacts filtration and drying times. Large, well-formed crystals are easier to filter and dry than fine needles or powders.
Section 3: Key Experimental Protocols
Protocol 1: General Protocol for a Scalable SNAr Reaction with an Amine
This is a representative protocol and must be adapted and optimized for your specific nucleophile and equipment.
-
Vessel Inerting: Charge the reactor with this compound (1.0 eq). Inert the vessel by performing three vacuum/nitrogen purge cycles.
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 5-10 volumes) to the reactor.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.2 eq, or DIPEA, 2.2 eq).
-
Temperature Adjustment: Heat or cool the stirred slurry to the target reaction temperature (e.g., 40-60 °C).
-
Nucleophile Dosing: Prepare a solution of the amine nucleophile (1.05 eq) in the reaction solvent. Add this solution to the reactor via a dosing pump over 2-4 hours. Monitor the internal temperature closely to ensure the cooling system is managing the exotherm.
-
Reaction Monitoring: After the addition is complete, hold the mixture at the target temperature. Take samples periodically (e.g., every hour) and analyze by HPLC to monitor the reaction progress.
-
Quench: Once the reaction is deemed complete by HPLC analysis, cool the mixture to room temperature.
-
Work-up & Isolation: Proceed with the appropriate aqueous work-up to remove salts and unreacted reagents. Isolate the product by crystallization, filtration, and drying.
Protocol 2: Workflow for Thermal Hazard Assessment
Section 4: Visual Guides
Diagram 1: Troubleshooting Sluggish SNAr Reactions
References
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- ResearchGate. (2012, November). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Chemsrc. (2025, August 25). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
- MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- Capot Chemical. (2025, December 22). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- SAGE Journals. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.
- ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- PubMed. (2007, July 20). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
- YouTube. (2024, June 7). Nitration reaction safety.
- Química Organica.org. (2010, June 26). Synthesis of Fluoroquinolone Antibiotics.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution.
- PubMed. (1980, May). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models.
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
byproduct formation and identification in 4-Chloro-2-fluoro-5-nitrobenzoic acid chemistry
Welcome to the technical support resource for 4-Chloro-2-fluoro-5-nitrobenzoic acid (CFNBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges related to byproduct formation, identification, and mitigation through a series of in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the foresight to prevent them.
Part 1: Understanding the Core Reactivity of CFNBA
This compound is a highly functionalized aromatic ring. Its chemistry is dominated by the interplay of its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
-
Halogens (-F, -Cl): Both are good leaving groups in SNAr reactions. The high electronegativity of fluorine makes the carbon it's attached to highly electrophilic, often accelerating the rate-determining nucleophilic attack step.[1][2]
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group for electrophilic substitution. It also provides a reactive handle for esterification, amidation, or conversion to an acyl chloride.
This unique combination of groups makes CFNBA a valuable synthetic building block, but also susceptible to several side reactions.
Part 2: Troubleshooting Guide: Synthesis & Purification
The most common route to CFNBA is the nitration of 2-chloro-4-fluorobenzoic acid.[3][4] This process, while effective, can be a primary source of impurities that complicate subsequent steps.
Issue 1: My final product purity is low after nitration, with multiple spots on TLC/peaks in HPLC.
Question: I've nitrated 2-chloro-4-fluorobenzoic acid using mixed acid (HNO₃/H₂SO₄), but the crude product is a mixture. What are the likely byproducts and how can I avoid them?
Answer:
The primary cause of impurity in this synthesis is the formation of regioisomeric nitration products. The directing effects of the substituents on the starting material (2-chloro-4-fluorobenzoic acid) are conflicting, leading to a mixture of isomers.
Causality Analysis:
-
-COOH: A deactivating, meta-director.
-
-Cl: A deactivating, ortho, para-director.
-
-F: A deactivating, ortho, para-director.
The desired product, this compound, results from nitration at the position para to the fluorine and ortho to the chlorine. However, nitration can also occur at other positions, leading to the formation of key byproducts.
Potential Byproducts & Mitigation Strategies:
| Byproduct Name | Structure | Formation Rationale | Mitigation Strategy |
| Unreacted Starting Material | 2-Chloro-4-fluorobenzoic acid | Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time. | Increase molar ratio of nitric acid slightly (e.g., 2.2-3.0 equivalents).[3] Maintain reaction temperature carefully, typically between 0-10°C to ensure selectivity while allowing the reaction to proceed.[3] Monitor reaction completion by TLC or HPLC. |
| Isomeric Impurity 1 | 2-Chloro-4-fluoro-6-nitrobenzoic acid | Nitration ortho to both the fluorine and chloro substituents. Steric hindrance from the carboxylic acid can reduce the likelihood of this isomer, but it can still form. | Strict temperature control is critical. Temperatures above room temperature can decrease selectivity.[3] |
| Isomeric Impurity 2 | 2-Chloro-4-fluoro-3-nitrobenzoic acid | Nitration meta to the carboxylic acid and ortho to the fluorine. | This is often a minor byproduct due to the stronger directing effects of the halogens. Purification by recrystallization is typically effective for removal. |
Workflow: Nitration and Impurity Control
Caption: Competing SNAr pathways on CFNBA.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred product over the kinetically favored one. Experiment with running the reaction at room temperature or 0°C if initially performed at elevated temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity. The choice of solvent can sometimes subtly influence selectivity.
-
Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially attack the less hindered C4 (chloro) position over the C2 (fluoro) position, which is flanked by the carboxylic acid group.
Issue 3: I am observing a byproduct with a mass corresponding to the loss of a halogen and the addition of OH.
Question: My LC-MS shows a peak with M+18 relative to my starting material. What is it?
Answer:
This is almost certainly a hydrolysis byproduct, forming either 4-hydroxy-2-fluoro-5-nitrobenzoic acid or 2-hydroxy-4-chloro-5-nitrobenzoic acid . This occurs when water, present as a solvent or impurity, acts as a nucleophile. This is particularly common in reactions run at high temperatures or for extended periods.
Mitigation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control pH: If using an aqueous base, a higher pH can increase the concentration of the more nucleophilic hydroxide ion (OH⁻), exacerbating the problem.
Part 4: Troubleshooting Guide: Nitro Group Reduction
Reducing the nitro group to an amine is a common subsequent step, yielding 5-amino-4-chloro-2-fluorobenzoic acid, a valuable building block.
Issue 4: My nitro reduction is incomplete or is producing dehalogenated byproducts.
Question: I am trying to reduce the nitro group using catalytic hydrogenation (H₂, Pd/C), but I am seeing byproducts where the chlorine or fluorine has been removed.
Answer:
This is a known issue called hydrodehalogenation . Catalytic hydrogenation is a powerful reduction method, but palladium and platinum catalysts can also efficiently cleave carbon-halogen bonds, especially aryl halides. [5] Potential Byproducts & Mitigation Strategies:
| Byproduct Type | Formation Rationale | Mitigation Strategy |
| Incomplete Reduction | Nitroso or hydroxylamine intermediates formed due to insufficient catalyst, low hydrogen pressure, or short reaction time. | Ensure catalyst is active. Increase catalyst loading or hydrogen pressure. Monitor reaction to completion. |
| Dechlorination | Reductive cleavage of the C-Cl bond by the catalyst. | Switch to a different reduction method. Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) is a classic, cost-effective method that is highly chemoselective for the nitro group and generally does not cause dehalogenation. [5][6] |
| Defluorination | Reductive cleavage of the C-F bond. This is generally less common than dechlorination but can occur under harsh conditions. | The same switch to Fe/acid reduction is the most effective solution. |
| Decarboxylation | Loss of the -COOH group as CO₂. Can occur under harsh thermal conditions. [7] | Use milder reduction conditions (e.g., avoid excessively high temperatures). |
Part 5: Byproduct Identification Protocols
If you suspect byproduct formation, a systematic analytical approach is required for confirmation.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This is the workhorse method for assessing purity and quantifying the relative amounts of product and byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm (nitroaromatics absorb strongly).
-
Expected Elution Order: Generally, the more polar compounds will elute first. The starting benzoic acid is more polar than its potential decarboxylated byproduct. Isomers will often have very close retention times and may require optimized gradients for full separation.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Use the same chromatographic conditions as above, but with a mass spectrometer detector to confirm the molecular weight of each peak. This is the fastest way to diagnose hydrolysis (+18 Da), dehalogenation (-35.5 for Cl, -19 for F), or decarboxylation (-44 Da) events.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure elucidation of an unknown byproduct once isolated.
-
¹H NMR: The number of aromatic protons and their splitting patterns are diagnostic. For the desired CFNBA, you will see two doublets in the aromatic region. A different substitution pattern (i.e., an isomer) will result in a different splitting pattern.
-
¹⁹F NMR: A powerful tool. The desired product will show a single resonance for the fluorine atom. The presence of multiple fluorine signals indicates isomeric impurities.
-
¹³C NMR: Provides information on the number of unique carbons and their chemical environment.
Part 6: Frequently Asked Questions (FAQs)
Q1: Can the carboxylic acid group be decarboxylated? A: Yes, thermal decarboxylation is a potential side reaction, especially at temperatures above 150-200°C or in the presence of certain metal catalysts (e.g., copper). [7]This would result in the formation of 1-chloro-3-fluoro-4-nitrobenzene. If you observe a byproduct with a mass 44 Da lower than your expected product, decarboxylation is the likely cause.
Q2: I need to make the acyl chloride of CFNBA using thionyl chloride (SOCl₂). Are there any common byproducts? A: This is a standard transformation. The primary "byproduct" is often residual thionyl chloride, which is volatile and can be removed under vacuum. Ensure the reaction goes to completion to avoid having unreacted carboxylic acid, which would complicate subsequent reactions. The reaction is typically run neat or in a non-reactive solvent like toluene and may be catalyzed by a few drops of DMF. [3] Q3: Is CFNBA particularly hazardous? A: Yes, it should be handled with appropriate care. It is classified as a skin, eye, and respiratory irritant. [8][9]Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it in a well-ventilated fume hood.
References
- Preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Decarboxylative Hydroxylation of Benzoic Acids.
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Decarboxyl
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of complex aromatic compounds is a cornerstone of rigorous scientific practice. 4-Chloro-2-fluoro-5-nitrobenzoic acid, a key building block in medicinal chemistry, presents a compelling case study for the application and comparison of modern analytical techniques. Its multifaceted substitution pattern, featuring electron-withdrawing nitro and chloro groups alongside a halogen-bonding fluorine atom, offers a rich landscape for spectroscopic analysis.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in the context of this specific molecule.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment and connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.
-
H-3: This proton, situated between the fluorine and carboxylic acid groups, is expected to appear as a doublet of doublets. The primary coupling will be a short-range coupling to the adjacent fluorine atom, and a longer-range coupling to H-6. Due to the deshielding effects of the neighboring electron-withdrawing groups, its chemical shift is predicted to be downfield.
-
H-6: This proton, adjacent to the nitro and chloro groups, will also likely appear as a doublet, with coupling to H-3. The strong deshielding from the nitro group will shift this proton significantly downfield.
The carboxylic acid proton will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165-170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| C-1 | ~135 | The ipso-carbon attached to the carboxylic acid group. |
| C-2 | ~160 (doublet) | The carbon atom directly bonded to the highly electronegative fluorine will be significantly deshielded and will exhibit a large one-bond C-F coupling constant. |
| C-3 | ~115 (doublet) | This carbon is shielded by the ortho- and para-donating effect of the fluorine and will show a smaller two-bond C-F coupling. |
| C-4 | ~130 | The carbon atom bearing the chlorine atom. |
| C-5 | ~145 | The carbon attached to the strongly electron-withdrawing nitro group will be deshielded. |
| C-6 | ~125 | The remaining aromatic carbon. |
Experimental Protocol: NMR Analysis
A robust and reproducible NMR analysis is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and its residual peak does not overlap with the aromatic region.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizing the NMR Workflow
The process of NMR analysis can be streamlined into a logical workflow, from sample preparation to final data interpretation.
Alternative Analytical Techniques: A Comparative Overview
While NMR is unparalleled for structural determination, other techniques offer complementary information and may be more suitable for specific analytical goals such as purity assessment and quantification in complex matrices.
| Technique | Principle | Strengths for this compound | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight and fragmentation patterns for structural confirmation. | Requires derivatization of the carboxylic acid to a more volatile ester, adding a step to the workflow and potential for incomplete reactions. |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Applicable to non-volatile and thermally labile compounds; excellent for purity determination and quantification. | Does not provide the same level of structural information as NMR or MS unless coupled with a mass spectrometer (LC-MS). |
| FTIR | Measures the absorption of infrared radiation by the molecule, providing information about the functional groups present. | Quick and non-destructive; confirms the presence of key functional groups like the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches). | Provides limited information on the overall molecular structure and connectivity. |
In-depth Comparison: GC-MS vs. HPLC
For the routine analysis of this compound, particularly for purity and impurity profiling, both GC-MS and HPLC are powerful tools.
Gas Chromatography-Mass Spectrometry (GC-MS): The primary challenge for analyzing this compound by GC-MS is its low volatility due to the carboxylic acid group. Therefore, a derivatization step, typically esterification (e.g., with diazomethane or by Fischer esterification), is necessary to convert the carboxylic acid to a more volatile ester. While this adds a sample preparation step, the subsequent analysis by GC-MS offers exceptional sensitivity and the ability to identify impurities through their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is arguably the more direct method for analyzing this compound. It does not require derivatization, and a variety of reversed-phase columns can effectively separate the parent compound from its impurities. UV detection is well-suited for this molecule due to the presence of the aromatic ring and nitro group, which are strong chromophores. For quantitative analysis, HPLC with UV detection is often the method of choice due to its robustness and reproducibility.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound is best achieved through a multi-technique approach. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. For routine purity analysis and quantification, HPLC offers a direct and robust method. GC-MS, while requiring derivatization, provides high sensitivity and valuable structural information for impurity identification. The choice of technique will ultimately be guided by the specific analytical question at hand, whether it is de novo structure determination, routine quality control, or the identification of trace-level impurities. By understanding the strengths and limitations of each method, researchers can design an analytical strategy that ensures the highest level of scientific rigor.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. [Link]
- Mak, R. L., & Chan, D. K. (2010). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 2(7), 849-853. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-fluoro-5-nitrobenzoic Acid and Its Derivatives
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its multi-substituted aromatic ring presents a unique analytical challenge, making a thorough understanding of its behavior under mass spectrometric analysis essential for reaction monitoring, impurity profiling, and metabolite identification. This guide provides an in-depth technical comparison of the mass spectrometric behavior of this compound and its common derivatives, supported by established fragmentation principles and detailed experimental protocols.
Introduction to the Analyte: this compound
This compound (C₇H₃ClFNO₄, Molecular Weight: 219.55 g/mol ) is a substituted benzoic acid derivative containing chloro, fluoro, and nitro functional groups.[1] These substituents significantly influence its chemical reactivity and its fragmentation pattern in mass spectrometry. The presence of electronegative halogen and nitro groups, combined with the acidic carboxylic acid moiety, dictates the ionization efficiency and the subsequent fragmentation pathways.
Core Principles of Mass Spectrometry for Substituted Benzoic Acids
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful technique for the analysis of polar, thermally labile compounds like this compound.[2] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing valuable structural information.
For substituted benzoic acids, analysis in the negative ion mode is often preferred due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable carboxylate anion [M-H]⁻.[2] The fragmentation of this precursor ion is then influenced by the nature and position of the other substituents on the aromatic ring.
Predicted Mass Spectrum and Fragmentation Pattern of this compound
In negative ion ESI-MS/MS, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 218 would be the precursor ion. The primary fragmentation pathways are expected to be:
-
Decarboxylation: The most common fragmentation for benzoic acids is the neutral loss of carbon dioxide (CO₂) from the carboxylate group, resulting in a fragment ion at m/z 174. This corresponds to the loss of 44 atomic mass units (amu).[2][5]
-
Loss of the Nitro Group: The nitro group (NO₂) can be lost as a neutral molecule, leading to a fragment ion at m/z 172. This corresponds to a loss of 46 amu.[2][5]
-
Loss of Nitric Oxide: A loss of nitric oxide (NO) is another possible fragmentation pathway for nitroaromatic compounds, which would result in a fragment ion at m/z 188 (a loss of 30 amu).[2]
-
Loss of Halogens: While less common as an initial fragmentation step from the deprotonated molecule, the loss of chlorine (Cl, 35/37 amu) or fluorine (F, 19 amu) radicals can occur from fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments.[6][7]
The following table summarizes the predicted major fragment ions for this compound in negative ion ESI-MS/MS.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |
| 218 | [M-H-CO₂]⁻ | CO₂ (44 Da) | 174 |
| 218 | [M-H-NO₂]⁻ | NO₂ (46 Da) | 172 |
| 218 | [M-H-NO]⁻ | NO (30 Da) | 188 |
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Mass Spectrometry of Common Derivatives
The derivatization of the carboxylic acid group is a common strategy in organic synthesis and drug development. The most frequent derivatives are esters and amides. Understanding their mass spectrometric behavior is crucial for identifying them as potential products, byproducts, or metabolites.
Methyl Ester of this compound
The methyl ester (C₈H₅ClFNO₄, Molecular Weight: 233.58 g/mol ) is a common derivative. In positive ion ESI-MS, it is expected to produce a protonated molecule [M+H]⁺ at m/z 234. The fragmentation of this ion would likely involve:
-
Loss of Methanol: A neutral loss of methanol (CH₃OH, 32 Da) to give a fragment at m/z 202.
-
Loss of the Methoxy Group: Loss of the methoxy radical (•OCH₃, 31 Da) to yield an acylium ion at m/z 203.
-
Loss of the Nitro Group: Similar to the parent acid, a neutral loss of NO₂ (46 Da) could occur, resulting in a fragment at m/z 188.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |
| 234 | [M+H-CH₃OH]⁺ | CH₃OH (32 Da) | 202 |
| 234 | [M+H-•OCH₃]⁺ | •OCH₃ (31 Da) | 203 |
| 234 | [M+H-NO₂]⁺ | NO₂ (46 Da) | 188 |
Amide Derivatives
Amide derivatives can be formed with various amines. For a simple amide (C₇H₄ClFN₂O₃, Molecular Weight: 218.57 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 219 in positive ion ESI-MS. Key fragmentations would include:
-
Loss of Ammonia: A neutral loss of ammonia (NH₃, 17 Da) to produce a fragment at m/z 202.
-
Loss of the Amide Group: Cleavage of the C-N bond can lead to the loss of the amide radical (•CONH₂, 44 Da), resulting in an ion at m/z 175.
Experimental Protocol for LC-MS/MS Analysis
The following is a general protocol for the analysis of this compound and its derivatives using LC-MS/MS.
A. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
B. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the parent acid and its less polar derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
C. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative for the parent acid, positive for less acidic or neutral derivatives like esters and amides.
-
Capillary Voltage: 3.0-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy (typically 10-40 eV) to fragment the precursor ion.
The following diagram illustrates the general workflow for this analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information that is indispensable for researchers in the pharmaceutical and chemical industries. While a publicly available experimental spectrum for the parent compound is elusive, a reliable prediction of its fragmentation pattern can be made based on the established behavior of analogous compounds. The primary fragmentation pathways in negative ion ESI-MS/MS are expected to be decarboxylation and the loss of the nitro group. Its common derivatives, such as esters and amides, exhibit predictable fragmentation patterns in positive ion mode, primarily involving the loss of small neutral molecules from the derivatized functional group. The provided experimental protocol offers a robust starting point for developing specific and sensitive LC-MS/MS methods for the analysis of this important class of molecules.
References
- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (n.d.). ResearchGate.
- Benzoic acid, 4-chloro-. (n.d.). NIST WebBook.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]
- This compound. (n.d.). PubChem.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed.
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports, 33(3), 376–407. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
- 2-Chloro-5-nitrobenzoic acid. (n.d.). PubChem.
- Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society, 34(1), 1-28. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Eureka | Patsnap.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- 2-Chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Chemsrc.
- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
- The NIST 23 Mass Spectral Library & Search Software. (n.d.). NIST.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (n.d.). Der Pharma Chemica.
- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024). World Intellectual Property Organization.
Sources
- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 4. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
comparing the reactivity of 4-Chloro-2-fluoro-5-nitrobenzoic acid with other nitrobenzoic acids
A Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
This guide provides an in-depth comparative analysis of the reactivity of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. We will objectively compare its performance in nucleophilic aromatic substitution (SNAr) reactions against other structurally related nitrobenzoic acids, supported by mechanistic principles and detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in selecting reagents for complex synthetic pathways.
Introduction: The Strategic Importance of Substituted Nitrobenzoic Acids
Halogenated and nitrated benzoic acid derivatives are cornerstone building blocks in modern organic synthesis. Their utility stems from the presence of multiple reactive sites, allowing for sequential and regioselective modifications. The molecule of interest, this compound, is a prime example of a highly activated aromatic system. The strategic placement of two different halogen atoms, a potent nitro group, and a carboxylic acid moiety makes it a versatile precursor. However, understanding its relative reactivity compared to other available nitrobenzoic acids is crucial for optimizing reaction conditions, maximizing yields, and predicting potential side products. This guide will dissect the electronic and steric factors governing its reactivity, placing it in context with relevant alternatives.
The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for a molecule like this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[3]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination Step: The leaving group departs, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is paramount and is the primary determinant of the reaction rate. This stability is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they delocalize the negative charge.[3][4]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis of this compound
To predict the reactivity of this compound, we must analyze the electronic contributions of its substituents.
-
Electron-Withdrawing Groups (EWGs): The ring is heavily activated towards nucleophilic attack by three potent EWGs:
-
Nitro Group (-NO₂): A very strong EWG through both induction and resonance.
-
Halogens (-F, -Cl): Strongly electron-withdrawing by induction.
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group.[5]
-
-
Leaving Groups: Both fluorine and chlorine are potential leaving groups.
-
Positional Effects:
-
The nitro group is para to the fluorine atom and ortho to the chlorine atom. This positioning is ideal, as it allows for direct resonance stabilization of the negative charge in the Meisenheimer complex when the nucleophile attacks either the C-F or C-Cl position.[1][3]
-
The carboxylic acid is meta to both halogens, meaning it contributes to the overall electron deficiency of the ring primarily through its inductive effect rather than resonance stabilization of the intermediate.
-
Which Halogen is More Reactive?
In SNAr reactions, the typical leaving group trend observed in SN1/SN2 reactions (I > Br > Cl > F) is often inverted. The reactivity order is frequently F > Cl > Br > I .[1] This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[2]
-
Fluorine's Role: The extreme electronegativity of fluorine makes the carbon atom it is attached to (C2) highly electrophilic and thus more susceptible to nucleophilic attack.
-
Chlorine's Role: While chlorine is a good leaving group, its lower electronegativity makes the carbon it is attached to (C4) less electrophilic than C2.
Therefore, in a competitive scenario, nucleophilic substitution is predicted to occur preferentially at the C2 position, displacing the fluorine atom.
A Comparative Analysis with Other Nitrobenzoic Acids
To contextualize the reactivity of this compound, we will compare it with three other commercially available, structurally related compounds.
| Compound | Structure | Key Features & Predicted Reactivity |
| This compound | C₇H₃ClFNO₄[6] | Highest Reactivity. Activated by three EWGs. The -NO₂ group is ortho/para to both halogens. Fluorine is the preferred leaving group due to its strong inductive effect, making C2 highly electrophilic. |
| 2,4-Dichloro-5-nitrobenzoic acid | C₇H₃Cl₂NO₄[7] | High Reactivity. Structurally similar, but with chlorine at C2 instead of fluorine. The C2-Cl is activated by the para -NO₂ group. Reactivity is expected to be lower than the fluoro-analog because chlorine is less activating for the initial nucleophilic attack. |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄[8] | Moderate Reactivity. Lacks the second halogen at the C4 position. The ring is less electron-deficient overall. The -NO₂ group is meta to the chlorine, providing no direct resonance stabilization for the Meisenheimer complex. This significantly reduces reactivity compared to the di-halogenated analogs. |
| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄[9] | Low Reactivity. The -NO₂ group is ortho to the carboxylic acid but meta to the chlorine leaving group. Similar to its isomer above, the lack of ortho/para stabilization from the nitro group makes it much less susceptible to SNAr at the C5 position. |
Discussion of Reactivity Trends:
The predicted reactivity order for SNAr is: This compound > 2,4-Dichloro-5-nitrobenzoic acid > 2-Chloro-5-nitrobenzoic acid > 5-Chloro-2-nitrobenzoic acid
This trend is a direct consequence of the principles of SNAr. The presence of two halogens and a nitro group all ortho/para to at least one of those halogens creates a highly electrophilic system in the first two entries. The fluoro-substituted compound is expected to be the most reactive due to the superior ability of fluorine to activate the ring for the initial, rate-determining nucleophilic attack. The last two entries demonstrate the critical importance of the EWG's position; with the nitro group in a meta position relative to the leaving group, the key resonance stabilization is lost, and the reaction rate plummets.[3]
Experimental Protocol: Comparative Amination Study
To empirically validate the predicted reactivity, a standardized comparative experiment can be performed. A simple amination reaction with a secondary amine like morpholine is an excellent choice, as the reaction progress can be easily monitored by HPLC or LC-MS.
Objective: To determine the relative reaction rates of four different chloro-nitrobenzoic acids with morpholine under standardized conditions.
Materials:
-
This compound
-
2,4-Dichloro-5-nitrobenzoic acid
-
2-Chloro-5-nitrobenzoic acid
-
5-Chloro-2-nitrobenzoic acid
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
HPLC or LC-MS system with a C18 column
Caption: Workflow for the comparative reactivity study.
Detailed Step-by-Step Methodology:
-
Reactor Setup: Into four separate, identical 8 mL screw-cap vials, add 0.1 mmol of the respective nitrobenzoic acid and K₂CO₃ (0.3 mmol, 3.0 equiv.).
-
Rationale: K₂CO₃ acts as a base to deprotonate the carboxylic acid and neutralize the HCl/HF byproduct, preventing auto-inhibition. DMSO is a polar aprotic solvent that excels at solvating the reactants and accelerating SNAr reactions.
-
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO to each vial. Stir the mixtures at room temperature for 5 minutes to ensure dissolution.
-
Reaction Initiation: To each vial, add morpholine (0.12 mmol, 1.2 equiv.). Seal the vials tightly and immediately place them in a pre-heated shaker block set to 60°C. Start a timer.
-
Rationale: A slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the benzoic acid. 60°C provides sufficient thermal energy for the less reactive substrates without causing decomposition.
-
-
Sampling: At designated time points (e.g., 1, 2, 4, 8, and 24 hours), carefully open each vial and withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing 950 µL of a 50:50 acetonitrile:water mixture. Cap and vortex thoroughly.
-
Rationale: The dilution and immediate cooling effectively quench the reaction, preserving the composition at that specific time point.
-
-
Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the peak area of the starting material.
-
Data Analysis: For each substrate, calculate the percentage of remaining starting material at each time point relative to t=0. Plot these values against time to generate reaction progress curves. The steepness of the initial slope is directly proportional to the initial reaction rate.
Conclusion
The reactivity of substituted nitrobenzoic acids in nucleophilic aromatic substitution is a predictable function of the electronic properties and positions of their substituents. This compound stands out as a highly reactive substrate due to the synergistic activation by a nitro group positioned ortho and para to two different halogen leaving groups. Its reactivity is predicted to be superior to that of its dichlorinated analog and significantly greater than isomers where the nitro group is not positioned to provide direct resonance stabilization to the reaction intermediate. The provided experimental protocol offers a robust framework for validating these theoretical principles, enabling researchers to make data-driven decisions for efficient synthetic route development.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. URL: https://patents.google.
- This compound. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3774553
- 2,4-Dichloro-5-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/796650
- Nucleophilic Aromatic Substitution. Chemistry Steps. URL: https://www.chemistrysteps.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. URL: https://patents.google.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7. BLD Pharm. URL: https://www.bldpharm.com/products/114776-15-7.html
- 2-Chloro-5-nitrobenzoic acid 97 | 2516-96-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c59807
- 2,4-Dichloro-5-nitrobenzoic acid | 19861-62-2. Biosynth. URL: https://www.biosynth.com/p/UAA86162/2-4-dichloro-5-nitrobenzoic-acid
- A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogenated Anthranilic Acids. Benchchem. URL: https://www.benchchem.com/pdf/B1024_Reactivity.pdf
- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-5456-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk1NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NDQxMjE2MzAucGRmfGU5YjQzZjM5ZjE3YjM5ZDE5YzQxYjM4YjQzYjU3ZDAxMmY4Y2QxZTYzMTQzZGYzYjQyYjM5YzQzYjU3ZDAx
- Vibrational properties of heme-nitrosoalkane complexes... Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt01633a
- 2-Chloro-5-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17287
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. URL: https://www.researchgate.net/publication/274390633_A_Convenient_Synthesis_of_4-Amino-2-fluoro-N-methyl-benzamide
- Substituent Effects. Organic Chemistry II - Lumen Learning. URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/substituent-effects/
- 2,5-Dichloro-3-nitrobenzoic acid. CymitQuimica. URL: https://www.cymitquimica.com/cas/88-86-8
- Aromatic Acids - Acidity, effect of substituents on acidity... CUTM Courseware. URL: https://courseware.cutm.ac.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions
- Substituent Effects on Acidity. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.04%3A_Substituent_Effects_on_Acidity
- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid... Benchchem. URL: https://www.benchchem.com/pdf/A1024_A1025_Reactivity.pdf
- Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_II_Reader/08%3A_Organic_Chemistry/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products
- Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. URL: https://openstax.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
advantages of using 4-Chloro-2-fluoro-5-nitrobenzoic acid over similar building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic chemistry, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of success. The architecture of these starting materials dictates not only the feasibility of a synthetic route but also its efficiency, regioselectivity, and ultimately, the novelty of the resulting scaffolds. Among the vast arsenal of available synthons, 4-Chloro-2-fluoro-5-nitrobenzoic acid has emerged as a particularly advantageous building block, offering a unique combination of reactivity and selectivity that often surpasses that of its structural analogs. This guide provides an in-depth technical comparison, supported by experimental evidence, to illuminate the strategic advantages of employing this compound in the synthesis of complex molecular architectures.
The Molecular Blueprint: Understanding the Inherent Advantages
The utility of this compound as a versatile building block stems from the specific arrangement and electronic nature of its substituents on the benzene ring. The presence of two distinct halogen atoms (chlorine and fluorine), a potent electron-withdrawing nitro group, and a carboxylic acid moiety provides multiple, differentiated reaction sites. This "multireactive" nature is a significant asset in heterocyclic oriented synthesis (HOS), allowing for the sequential and controlled construction of diverse nitrogenous cycles.[1]
Sources
The Bioactive Potential of Heterocyclic Scaffolds Derived from 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Comparative Guide
For the discerning researcher in drug discovery, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a versatile and highly functionalized benzoic acid derivative that serves as an excellent starting point for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. Its three distinct reactive sites—the carboxylic acid, the nitro group, and the two halogen atoms—offer a rich chemical canvas for the construction of complex molecular architectures.
This guide provides a comparative overview of the biological activities of key heterocyclic scaffolds that can be synthesized from this compound. While direct head-to-head biological data for compounds derived from this specific starting material is emerging, we will draw upon data from closely related analogues to highlight the therapeutic promise of these compound classes. This approach is intended to provide a strategic roadmap for researchers looking to leverage this versatile building block in their drug discovery programs.
The Synthetic Versatility of this compound
The strategic placement of functional groups on the this compound ring system allows for a stepwise and controlled synthesis of various heterocyclic systems. A general and powerful approach involves the initial amination at the C4 position, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the desired heterocyclic core. This synthetic strategy has been successfully employed for the solid-phase synthesis of diverse libraries of compounds.[1]
start [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; intermediate1 [label="Amine Substitution at C4"]; intermediate2 [label="Nitro Group Reduction"]; benzimidazole [label="Benzimidazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quinoxalinone [label="Quinoxalinones", fillcolor="#34A853", fontcolor="#FFFFFF"]; benzodiazepinedione [label="Benzodiazepinediones", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Amination"]; intermediate1 -> intermediate2 [label="Reduction (e.g., SnCl2)"]; intermediate2 -> benzimidazole [label="Cyclization with Aldehydes/Acids"]; intermediate2 -> quinoxalinone [label="Cyclization with α-ketoesters"]; intermediate2 -> benzodiazepinedione [label="Cyclization with α-amino acids"]; }
Caption: General synthetic pathway from this compound.Comparative Biological Activities of Derived Heterocyclic Scaffolds
The heterocyclic scaffolds accessible from this compound are well-represented in the landscape of medicinal chemistry, with numerous analogues exhibiting potent biological activities. Below, we compare the anticancer and antimicrobial potential of these key compound classes, supported by experimental data from relevant studies on analogous compounds.
Benzimidazoles: Potent Antimicrobial and Anticancer Agents
Benzimidazoles are a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates.[2][3] The substitution pattern derived from this compound would be expected to impart unique electronic and steric properties, potentially leading to novel biological activities.
Antimicrobial Activity:
Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[1][4][5][6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. A recent review highlights the continuous innovation in the development of benzimidazole-based antimicrobial agents.[2]
Anticancer Activity:
The anticancer properties of benzimidazoles are well-documented, with mechanisms including the inhibition of tubulin polymerization, topoisomerase, and various kinases.[8][9]
Table 1: Comparative Biological Activity of Benzimidazole Analogues
| Compound Class | Biological Activity | Model System | Key Findings | Reference |
| Benzimidazole-Pyrazole Hybrids | Antibacterial | E. coli, S. aureus | Good antibacterial activity observed for specific substituted compounds. | [4] |
| 2,5-Disubstituted Furane Benzimidazoles | Anticancer | A549, HCC827, NCI-H358 (Lung Cancer) | High potential to stop cell proliferation. | [8] |
| Benzimidazole-Triazole Hybrids | Antifungal | Candida albicans | Some derivatives showed activity comparable to fluconazole. | [10] |
Quinoxalinones: Emerging Anticancer Therapeutics
Quinoxalinone derivatives have garnered significant attention for their potent anticancer activities.[11][12][13][14][15] They have been shown to act as kinase inhibitors and apoptosis inducers.[13][16][17]
Anticancer Activity:
Studies have demonstrated that substituted quinoxalinones can exhibit potent cytotoxic effects against a range of cancer cell lines. The substitution pattern can be tuned to optimize activity against specific cancer types.[11][12][14][16][17]
Table 2: Anticancer Activity of Quinoxalinone Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Tetrazolo[1,5-a]quinoxalines | MCF7 (Breast) | 0.01 - 0.06 | Higher inhibitory effects than doxorubicin. | [11] |
| 2-Furano-4(3H)-quinazolinones | OVCAR-4 (Ovarian) | 1.82 | Significant growth inhibition. | [12] |
| Substituted Quinoxalines | A549 (Lung) | 9.32 | Induced apoptosis through mitochondrial and caspase-3 dependent pathways. | [14] |
Benzodiazepinediones: Modulators of the Central Nervous System and Beyond
While benzodiazepines are most famously known for their anxiolytic and hypnotic effects on the central nervous system, the benzodiazepinedione scaffold has also been explored for other therapeutic applications, including as anticancer agents.[18][19][20]
Anticancer Activity:
Certain benzodiazepine derivatives have shown promising anticancer activity. For instance, a series of 2-amino-8-chloro-5,5-dioxo[4][11][12]triazolo[2,3-b][4][11][12]benzodithiazine derivatives, which share a fused heterocyclic system, exhibited significant activity against leukemia cell lines.[21]
Table 3: Biological Activity of Benzodiazepine and Related Analogues
| Compound Class | Biological Activity | Model System | Key Findings | Reference |
| Pyrimido[5,4-d][11]benzazepine | Anxiolytic | In vivo (dog, man) | Metabolites showed activity comparable to the parent compound. | [20] |
| 1,5-Benzodiazepine Derivatives | Antimicrobial | S. aureus, K. pneumoniae | Active against tested bacterial and fungal strains. | [18] |
| Quinazoline-based Pyrimidodiazepines | Anticancer | K-562 (Leukemia) | High antiproliferative activity. | [19] |
Experimental Protocols
To facilitate further research in this area, we provide representative protocols for key biological assays.
General Workflow for Biological Evaluation
start [label="Synthesized Compound Library", shape=ellipse, fillcolor="#FBBC05"]; primary_screening [label="Primary Screening (e.g., Single High Dose)"]; dose_response [label="Dose-Response and IC50/MIC Determination"]; mechanistic_studies [label="Mechanism of Action Studies"]; in_vivo [label="In Vivo Efficacy and Toxicity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> primary_screening; primary_screening -> dose_response [label="Active Compounds"]; dose_response -> mechanistic_studies [label="Potent Compounds"]; mechanistic_studies -> in_vivo; }
Caption: A typical workflow for the biological evaluation of synthesized compounds.Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Assay)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound stands out as a promising and versatile starting material for the synthesis of a wide array of biologically active heterocyclic compounds. While direct comparative data for derivatives from this specific precursor is still emerging, the known anticancer and antimicrobial activities of the accessible benzimidazole, quinoxalinone, and benzodiazepinedione scaffolds provide a strong rationale for their further exploration.
Future research should focus on the systematic synthesis of libraries of these heterocyclic compounds starting from this compound and their subsequent head-to-head biological evaluation. Such studies will be invaluable in elucidating the structure-activity relationships and identifying lead compounds for further development as novel therapeutic agents. The synthetic accessibility and the proven biological potential of the derived scaffolds make this a fertile ground for drug discovery.
References
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Center for Biotechnology Information.
- (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (2010). ResearchGate.
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry.
- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2004). ResearchGate.
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Publishing.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). National Center for Biotechnology Information.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
- Synthesis and Biological Activities of Some Benzodiazepine. (2022). ResearchGate.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). ResearchGate.
- Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (n.d.). ResearchGate.
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). National Center for Biotechnology Information.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). Royal Society of Chemistry.
- Biological Activity of Quinoxaline Derivatives. (2011). Semantic Scholar.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Center for Biotechnology Information.
- Diverse biological activities of benzimidazole derivatives. (2023). ResearchGate.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Semantic Scholar.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Center for Biotechnology Information.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). ResearchGate.
- 2-benzazepines. 6. Synthesis and pharmacological properties of the metabolites of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][11]benzazepine. (1983). PubMed.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). National Center for Biotechnology Information.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate.
- Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[4][11][12]triazolo[2,3-b][4][11][12]benzodithiazine derivatives. (2003). PubMed.
- Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. (2003). PubMed.
- Design, synthesis and biological activity of 4-amino-5-(Benzimidazole-1-yl) triazole. (2022). ScienceScholar.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). National Center for Biotechnology Information.
- Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). MDPI.
- Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2011). Taylor & Francis Online.
- Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. (2007). ResearchGate.
Sources
- 1. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 15. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 2-benzazepines. 6. Synthesis and pharmacological properties of the metabolites of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d] [2]benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzoic Acids in Material Science and Pharmacology
Substituted benzoic acids are a critical class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The specific placement of electron-withdrawing and electron-donating groups on the phenyl ring profoundly influences their physicochemical properties, including acidity, solubility, and, crucially, their intermolecular interactions in the solid state. The title compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a multi-substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of complex organic molecules.
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, governs the bulk properties of a solid. For active pharmaceutical ingredients (APIs), understanding and controlling the crystalline form is paramount, as different polymorphs (crystalline forms of the same compound) can exhibit dramatic differences in bioavailability, stability, and manufacturability. X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures.
This guide will focus on a comparative analysis of the known crystal structures of benzoic acid derivatives closely related to this compound. While a crystal structure for the title compound is not publicly available, a detailed examination of its near isomers and simpler analogs provides invaluable insights into the likely packing motifs, hydrogen bonding networks, and the influence of substituent effects on the supramolecular architecture.
Comparative Crystallographic Analysis
The solid-state behavior of benzoic acid and its derivatives is often dominated by the formation of hydrogen-bonded dimers via the carboxylic acid functional groups. However, the presence of other substituents, such as halogens and nitro groups, introduces competing intermolecular interactions that can lead to a rich polymorphic landscape.
A prime example is the closely related isomer, 2-chloro-4-nitrobenzoic acid, which has been shown to exist in at least two polymorphic forms. Both polymorphs crystallize in the P21/c space group and feature the classic carboxylic acid dimer, but with different numbers of molecules in the asymmetric unit (Z'=1 for Form I and Z'=4 for Form II), indicating subtle but significant differences in their crystal packing.
For the purpose of this guide, we will compare the crystallographic data of several key substituted benzoic acids to anticipate the structural features of this compound.
Table 1: Comparative Crystallographic Data of Selected Benzoic Acid Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.51 | 5.14 | 21.96 | 97.4 | [1] |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Triclinic | P-1 | 7.69 | 8.01 | 6.87 | 102.3 | [2] |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 10.33 | 3.86 | 15.65 | 99.5 | [3] |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | Monoclinic | P2₁/c | 7.11 | 5.15 | 18.02 | 96.4 | [4] |
| 2-Chloro-4-nitrobenzoic Acid (Form I) | C₇H₄ClNO₄ | Monoclinic | P2₁/c | - | - | - | - | [5] |
| 2-Chloro-4-nitrobenzoic Acid (Form II) | C₇H₄ClNO₄ | Monoclinic | P2₁/c | - | - | - | - | [5] |
Note: Complete unit cell parameters for the polymorphs of 2-chloro-4-nitrobenzoic acid were not available in the referenced abstract.
The Influence of Substituents on Crystal Packing
The data presented in Table 1 highlights the significant impact of substituents on the crystal packing of benzoic acid derivatives. The parent benzoic acid crystallizes in a common monoclinic space group, forming centrosymmetric dimers. The introduction of a chlorine atom in the para position in 4-chlorobenzoic acid leads to a change in the crystal system to triclinic, suggesting a more complex packing arrangement likely influenced by weak halogen-halogen or C-H···Cl interactions.[2]
In contrast, 2-fluorobenzoic acid retains the monoclinic P2₁/c space group, but with notably different unit cell dimensions compared to benzoic acid, reflecting the influence of the ortho-fluoro substituent on the molecular conformation and intermolecular interactions.[3] Similarly, 4-nitrobenzoic acid also crystallizes in the P2₁/c space group, with the nitro group likely participating in additional weak hydrogen bonds or other electrostatic interactions that guide the crystal packing.[4]
The existence of polymorphism in 2-chloro-4-nitrobenzoic acid underscores the delicate balance of intermolecular forces at play.[5] The presence of both a chloro and a nitro substituent provides multiple sites for potential hydrogen bonding and other non-covalent interactions, leading to the formation of at least two stable, yet distinct, crystalline arrangements.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow. The causality behind each step is critical for obtaining high-quality, publishable data.
Step 1: Crystal Growth
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
Methodology:
-
Solvent Screening: A crucial first step is to screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to determine the solubility of the compound.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
Rationale: The goal of these techniques is to maintain a state of slight supersaturation over an extended period, which favors the growth of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals. The choice of solvent is critical as it can influence the resulting polymorph.
Step 2: Crystal Mounting and Data Collection
Objective: To mount a suitable single crystal and collect a complete set of diffraction data.
Methodology:
-
Crystal Selection: A single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector.
Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion, leading to a more precise determination of atomic positions. A complete dataset is collected by rotating the crystal to ensure that all unique reflections are measured.
Step 3: Structure Solution and Refinement
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Rationale: The refinement process is iterative, with the crystallographer making adjustments to the model based on the quality of the fit and chemical reasonableness. The final refined structure provides a detailed picture of the molecular geometry, intermolecular interactions, and crystal packing.
Visualizing the Workflow and Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and the typical hydrogen bonding motif observed in benzoic acid derivatives.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-fluoro-5-nitrobenzoic Acid
Introduction
4-Chloro-2-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of a range of pharmacologically active molecules. As with any component destined for pharmaceutical use, rigorous quality control is paramount. The validation of analytical methods used to assess the purity, potency, and stability of this intermediate is not merely a regulatory formality but a scientific necessity. This guide provides a comparative overview of common analytical techniques for this compound, with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will delve into the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For this compound, this typically involves assays for identification, purity (including the quantification of impurities), and stability under various stress conditions. A well-validated method ensures that the results are accurate, reproducible, and specific to the analyte, providing confidence in the quality of the material.
Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most relevant techniques.
| Analytical Method | Principle | Linearity (R²) (Representative) | Accuracy (% Recovery) (Representative) | Precision (%RSD) (Representative) | Throughput |
| HPLC-UV | Separation based on polarity using a reversed-phase column and detection by UV absorbance. | > 0.999 | 98-102% | < 2% | High |
| GC-MS | Separation of a volatile derivative of the analyte by gas chromatography and detection by mass spectrometry. | > 0.999 | 95-105% | < 5% | Medium |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution at a specific wavelength. | > 0.998 | 97-103% | < 3% | Very High |
Table 1: Comparative Performance of Analytical Methods for this compound (Representative Data)
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase method is typically employed.
Causality of Experimental Choices
-
Stationary Phase (Column): A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like our analyte. The end-capping of the silica-based packing material minimizes peak tailing by shielding residual silanol groups.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for the ionization state of the carboxylic acid group of the analyte, thereby influencing its retention. The organic modifier is adjusted to achieve optimal retention time and resolution from potential impurities.
-
Detector: A UV detector is suitable as the aromatic ring and nitro group in the analyte are strong chromophores, providing good sensitivity. The detection wavelength is chosen at the absorbance maximum (λmax) of the analyte to ensure the highest signal-to-noise ratio.
Detailed Experimental Protocol: HPLC Method Validation
This protocol outlines the steps to validate an HPLC method for the assay of this compound according to ICH Q2(R1) guidelines.[1][2]
1. System Suitability: Before initiating the validation, the suitability of the chromatographic system is established. This is a prerequisite to ensure the system is performing adequately on the day of analysis.[4][5][6]
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
2. Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.[2] Forced degradation studies are performed to demonstrate this.[7][8][9]
-
Procedure:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.
3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Procedure: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration. Inject each solution in triplicate.
-
Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[2]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analysis: Analyze the sample under each modified condition and evaluate the impact on system suitability parameters and the assay result.
-
Acceptance Criteria: System suitability criteria are met, and the assay results do not significantly change.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validation of analytical methods for this compound is a critical activity in ensuring its quality and suitability for use in pharmaceutical manufacturing. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, detailing the rationale behind experimental choices and providing a framework for their validation in accordance with ICH guidelines. The selection of the most appropriate method will depend on the specific analytical requirements, but a well-validated HPLC method is generally the most versatile and robust choice for routine quality control. By adhering to the principles of scientific integrity and thorough validation, researchers can ensure the generation of reliable and defensible analytical data.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Development of forced degradation and stability indicating studies of drugs—A review. Singh, R., & Rehman, Z. (2012).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Forced Degradation – A Review. Venkatesh, D. N., & Kumar, S. D. S. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Derivatization Methods in GC and GC/MS. David, F., & Sandra, P. (2018).
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]
- Acids: Derivatiz
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- Guide to Derivatiz
- ICH Guidelines for Analytical Method Valid
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2023. YouTube. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis Utilizing 4-Chloro-2-fluoro-5-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the choice between solid-phase and solution-phase synthesis is a critical decision that profoundly impacts the efficiency, scalability, and outcome of a project. This guide provides an in-depth technical comparison of these two methodologies, specifically focusing on their application in the synthesis of diverse heterocyclic scaffolds using the versatile building block, 4-Chloro-2-fluoro-5-nitrobenzoic acid.
Introduction: The Strategic Importance of Synthesis Methodology
This compound is a valuable starting material in medicinal chemistry due to its multiple reactive sites, which allow for the construction of a wide array of complex molecular architectures. The strategic decision to employ either solid-phase or solution-phase synthesis dictates the entire workflow, from reaction setup and monitoring to purification and scalability. This guide will dissect the core principles of each approach, present a comparative analysis of their performance, and provide detailed experimental protocols to inform your synthetic strategy.
Core Principles: A Tale of Two Phases
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis is the traditional method where all reactants, reagents, and catalysts are dissolved in a suitable solvent. The reactions occur in a homogeneous environment, which allows for straightforward monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, a significant drawback is the need for purification after each synthetic step to remove excess reagents and byproducts, typically through techniques like extraction, crystallization, or column chromatography.[1][2]
Solid-Phase Synthesis: A Paradigm of Efficiency
Pioneered by Bruce Merrifield, solid-phase peptide synthesis (SPPS) has been extensively adapted for the synthesis of small molecules.[3] In this approach, the starting material is covalently attached to an insoluble polymer support (resin). Reagents in the solution phase are then added to modify the substrate. A key advantage of this method is the simplified purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin.[4] This allows for the use of a large excess of reagents to drive reactions to completion.[5]
Comparative Analysis: A Head-to-Head Evaluation
The choice between solid-phase and solution-phase synthesis is often a trade-off between speed and ease of purification versus scalability and cost-effectiveness for a specific target molecule. Below is a comparative analysis of key performance indicators.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Purification | Simplified; filtration and washing of the resin support.[4] | Often requires multi-step purification such as extraction, crystallization, or chromatography after each step.[1] |
| Reaction Monitoring | More challenging; requires cleavage of a small sample from the resin for analysis. | Straightforward; direct analysis of the reaction mixture by TLC, LC-MS, etc. |
| Reagent Stoichiometry | Large excess of reagents can be used to drive reactions to completion.[5] | Near stoichiometric amounts of reagents are often preferred to simplify purification. |
| Automation | Highly amenable to automation, enabling high-throughput synthesis of compound libraries.[6] | Automation is more complex and less common for multi-step syntheses. |
| Scalability | Generally suitable for small to medium-scale synthesis (mg to g).[6] Large-scale synthesis can be challenging. | More readily scalable for large-scale production (kg and beyond).[3] |
| Yield | Overall yields can be lower due to multiple reaction and washing steps. | Stepwise yields can be optimized and are often higher, but losses can occur during purification.[6] |
| Development Time | Faster for the synthesis of libraries and analogs due to parallel processing and simplified purification.[5] | Can be more time-consuming due to sequential reactions and purifications. |
Experimental Protocols: Synthesizing Heterocyclic Scaffolds from this compound
To provide a practical comparison, this section outlines the synthesis of key heterocyclic scaffolds—benzimidazoles, quinoxalinones, and benzodiazepinediones—using both solid-phase and representative solution-phase methodologies.
Solid-Phase Synthesis Workflow
The general solid-phase workflow for the synthesis of these heterocycles from this compound is depicted below.
Caption: Representative workflow for the solution-phase synthesis of heterocyclic scaffolds.
Step-by-Step Solution-Phase Protocol for Benzimidazole Synthesis (Representative):
-
Amine Substitution: this compound is reacted with a primary amine in the presence of a base in a suitable solvent.
-
Purification 1: The product from the first step is isolated and purified, for example, by extraction and recrystallization.
-
Nitro Reduction: The nitro group of the purified intermediate is reduced to an amine, for instance, by catalytic hydrogenation using palladium on carbon (H₂/Pd-C).
-
Purification 2: The resulting diamine is purified.
-
Cyclization: The purified diamine is condensed with an aldehyde, often in the presence of an acid catalyst or an oxidizing agent, to form the benzimidazole ring. [7][8]6. Final Purification: The crude benzimidazole is purified by column chromatography to yield the final product. [1]
Quantitative Data Summary: A Comparative Snapshot
The following table presents a summary of expected outcomes for the synthesis of a representative benzimidazole, highlighting the trade-offs between the two methodologies.
| Metric | Solid-Phase Synthesis | Solution-Phase Synthesis (Representative) |
| Overall Yield | Typically 15-40% | Can be higher, potentially 40-70% |
| Purity (Crude) | Generally high after cleavage | Variable, dependent on reaction cleanliness |
| Synthesis Time | Faster for a library of analogs (days) | Slower for a single compound (days to weeks) |
| Purification Steps | 1 (final cleavage and precipitation) | Multiple (after each reaction step) |
| Solvent Consumption | High due to extensive washing | Can be lower, but purification requires significant solvent |
Causality Behind Experimental Choices
In solid-phase synthesis , the use of a large excess of reagents is a deliberate choice to ensure that each reaction step proceeds to completion. Since the purification is a simple wash, the excess can be easily removed. The choice of resin and linker is also critical; for instance, the Rink Amide resin is often selected as it allows for the cleavage of the final product as a carboxamide, a common functional group in bioactive molecules.
In solution-phase synthesis , the choice of reagents and reaction conditions is often dictated by the need to simplify purification. For example, a clean reaction that goes to completion with stoichiometric amounts of reagents is highly desirable as it may allow for simple crystallization of the product, avoiding laborious chromatography. The choice of reducing agent for the nitro group might be catalytic hydrogenation for its clean workup, as the catalyst is simply filtered off.
Conclusion: Selecting the Optimal Strategy
Both solid-phase and solution-phase synthesis are powerful tools in the arsenal of the medicinal chemist. The decision of which to employ is not a matter of one being definitively superior to the other, but rather which is better suited for the specific goals of the project.
Solid-phase synthesis excels in the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. [3]Its amenability to automation and simplified purification make it the method of choice for early-stage drug discovery.
Solution-phase synthesis , on the other hand, remains the gold standard for process development and large-scale synthesis. [3]It allows for more precise control over reaction conditions and is generally more cost-effective for producing large quantities of a single target molecule.
By understanding the fundamental principles, advantages, and limitations of each methodology, researchers can make informed decisions to optimize their synthetic campaigns, accelerating the discovery and development of new therapeutics.
References
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
- MtoZ Biolabs. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?
- McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121.
- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
- Lutz, J.-F., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(25), 3295-3300.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2051-2056.
- Danheiser, R. L., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Kallitsis, K. M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Reddy, T. R., et al. (2015). Synthesis of quinoxalinones from N‐Boc N‐methyl α‐ketoamides and ortho‐phenylenediamines. ChemistrySelect, 1(1), 1-5.
- Kumar, A., & Kumar, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
- Wan, J.-P., & Wei, L. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Kumar, A., & Kumar, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
- Perreault, S., & Annis, D. A. (2005). A Practical Oxone®-Mediated, High-Throughput, Solution-Phase Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes and Its Application to Preparative Scale Synthesis. Synthesis, 2005(10), 1683-1692.
- Professor Dave Explains. (2019, March 19).
- GoldBio. How Column Chromatography Works to Separate Proteins.
- Niknam, K., & Fatehi, A. (2010). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation.
- Wan, J.-P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. Current Organic Chemistry, 18(1), 2-16.
- Nannapaneni, D. T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal, 46(5), 273-277.
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- KD Pharma Group. Purification Technologies Small Molecules.
- Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc.
- Kumar, R., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Journal of the Chilean Chemical Society, 57(2), 1083-1085.
- Albert, M. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 20(4), 216-225.
- Scribd. (2024, April 23). Synthesis of 1,4- and 1,5-Benzodiazepines Using o-Phenylenediamine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 6. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid and Its Positional Isomer
For researchers and professionals in drug development and materials science, the unambiguous identification of positional isomers is a critical step in synthesis, quality control, and regulatory compliance. Positional isomers, while having the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-fluoro-5-nitrobenzoic acid and its closely related isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will delineate the distinct spectral fingerprints that enable their confident differentiation.
The positioning of the chloro, fluoro, and nitro substituents on the benzoic acid scaffold profoundly influences the electronic distribution and steric environment within each molecule. These differences are directly translated into unique spectroscopic signatures. This guide explains the causality behind these differences and provides self-validating experimental protocols for robust analysis.
Molecular Structures of the Isomers
The fundamental difference between the two compounds lies in the arrangement of the substituents on the aromatic ring, as illustrated below. This seemingly minor change has significant spectroscopic consequences.
Caption: Chemical structures of the two positional isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for unambiguous structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve these polar carboxylic acids and because its solvent peak does not obscure the aromatic proton signals. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm)[1].
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution[2].
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of the acidic proton.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired. A larger number of scans is necessary due to the low natural abundance of ¹³C[2].
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No special standard is typically needed as the spectrometer's frequency lock is sufficient for referencing.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Comparative NMR Data Analysis
The key to differentiation lies in the chemical shifts and coupling patterns of the two aromatic protons. The electronegativity and spatial arrangement of the F, Cl, and NO₂ groups create unique electronic environments.
| Spectroscopic Feature | This compound | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | Rationale for Difference |
| ¹H NMR (Aromatic Protons) | Two doublets expected. H at C6 is ortho to Cl and meta to COOH. H at C3 is ortho to F and meta to NO₂. | Two doublets expected. H at C3 is ortho to Cl and meta to F. H at C6 is ortho to NO₂ and meta to COOH. | The electronic (inductive vs. resonance) and through-space effects of the adjacent substituents cause distinct chemical shifts. The proton ortho to the strongly withdrawing NO₂ group in the 2-chloro isomer will be significantly downfield. |
| ¹³C NMR | Distinct signals for each of the 7 carbons. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant. | Distinct signals for each of the 7 carbons. The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant. | The chemical shifts and C-F coupling patterns for the aromatic carbons are unique to the substitution pattern, providing a definitive fingerprint. |
| ¹⁹F NMR | A single resonance is expected. | A single resonance is expected at a different chemical shift. | The chemical shift of the fluorine atom is highly sensitive to the substituents at the ortho, meta, and para positions. |
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
IR spectroscopy excels at identifying functional groups. While both isomers share the same functional groups (carboxylic acid, nitro, chloro, fluoro), the precise position of their characteristic absorption bands can be influenced by the electronic effects of their differing substitution patterns.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Objective: To obtain a rapid and reproducible IR spectrum of the solid material.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative IR Data Analysis
Key vibrational modes to compare are the O-H and C=O stretches of the carboxylic acid and the asymmetric/symmetric stretches of the nitro group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | This compound | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | Rationale for Difference |
| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (very broad)[3][4] | Broad absorption centered ~3000 cm⁻¹ | Broad absorption centered ~3000 cm⁻¹ | Minimal difference expected as this is dominated by strong hydrogen bonding. |
| C=O Stretch (Carbonyl) | 1760-1680[3][4] | Expected ~1700-1720 cm⁻¹ | Expected ~1700-1720 cm⁻¹ | Subtle shifts may occur. The proximity of the electron-withdrawing Cl group in the 2-chloro isomer could slightly increase the C=O bond order and frequency compared to the 4-chloro isomer. |
| N-O Asymmetric Stretch | 1550-1475[3] | Strong absorption in this region. | Strong absorption in this region. | The electronic environment around the nitro group is different, which can lead to a discernible shift of 5-10 cm⁻¹ in this band. |
| C-Cl Stretch | 850-550[3] | Absorption in this region. | Absorption in this region. | This peak is in the complex fingerprint region and can be difficult to assign definitively without theoretical calculations. |
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
MS provides the molecular weight of a compound, confirming its elemental composition. While positional isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Objective: To confirm the molecular weight and obtain fragmentation data for structural comparison.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source[2]. Direct infusion is also an option.
-
Data Acquisition: For carboxylic acids, the negative ion mode is often preferred to observe the deprotonated molecule ([M-H]⁻)[2]. Acquire a full scan mass spectrum.
-
Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to CID to generate a product ion spectrum. The fragmentation pattern provides structural information.
Comparative MS Data Analysis
Both isomers will show the same molecular ion, but their fragmentation pathways may diverge.
| Spectroscopic Feature | Expected Value | This compound & 2-Chloro-4-fluoro-5-nitrobenzoic Acid | Rationale for Difference |
| Molecular Weight | C₇H₃ClFNO₄ = 219.55 g/mol [5] | Confirmed. | N/A |
| [M-H]⁻ Ion (ESI) | m/z 218.97 | Observed at m/z 218.97. | Both isomers deprotonate to give the same mass ion. |
| MS/MS Fragmentation | Loss of CO₂ (-44 Da), NO₂ (-46 Da), H₂O (-18 Da) | The relative abundances of fragment ions may differ. For example, the loss of HCl or HF might be favored in one isomer over the other due to proximity effects (the "ortho effect")[6]. | The proximity of the carboxylic acid to the other substituents can influence fragmentation pathways, leading to quantitative differences in the product ion spectra. |
Part 4: UV-Visible (UV-Vis) Spectroscopy - Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position and intensity of absorption maxima (λmax) are sensitive to the substituents on the aromatic ring.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the λmax of the principal electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance between 0.2 and 0.8 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm. Record the absorbance spectrum and identify the λmax values. The pH of the solution can influence the spectra of benzoic acids[7].
Comparative UV-Vis Data Analysis
The substituents affect the energy of the π → π* transitions in the benzene ring.
| Spectroscopic Feature | Expected Range (nm) | This compound | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | Rationale for Difference |
| Primary Band (π → π)* | 220-280 | A distinct λmax is expected. | A distinct λmax is expected, likely shifted by several nanometers. | Changes in substituent positions alter the molecular orbital energies, resulting in a shift in the absorption maximum[2]. The specific shift (bathochromic or hypsochromic) depends on the complex interplay of electronic effects. |
Integrated Analytical Workflow
A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines the logical sequence of analysis.
Caption: General workflow for spectroscopic analysis of isomers.
Conclusion
While mass spectrometry and UV-Vis spectroscopy can provide initial, valuable data points, they are often insufficient on their own for absolute isomer differentiation. Infrared spectroscopy can offer clues based on subtle frequency shifts, but it is the unparalleled resolving power of NMR spectroscopy that provides the definitive evidence . The distinct chemical shifts and, most importantly, the unique spin-spin coupling patterns observed in the ¹H and ¹³C NMR spectra serve as unambiguous fingerprints for this compound and 2-Chloro-4-fluoro-5-nitrobenzoic acid. By employing this multi-technique, systematic workflow, researchers can confidently characterize these and other challenging positional isomers, ensuring the integrity and quality of their work.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3774553, this compound.
- Google Patents (2006). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- NIST (2021). 4-Chloro-2-nitrobenzoic acid in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- PubMed (2019). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- UCL Discovery (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- ResearchGate (2015). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,...
- ResearchGate (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- Physical Chemistry Chemical Physics (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
- Google Patents (2015). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- RSC Publishing (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- SpectraBase (2024). 4-Chloro-2-nitro-benzoic acid - Optional[1H NMR] - Spectrum.
- Scilit (1975). Ultraviolet absorption spectra: Some substituted benzoic acids.
- Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Wiley Online Library (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- Journal of the American Chemical Society (1979). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum.
- The Royal Society of Chemistry (2018). Supplementary Information.
- ResearchGate (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Patsnap (2016). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- MDPI (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- NC State University Libraries (2023). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-2-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals.[1][2] This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized this compound, offering insights into the rationale behind method selection and detailed experimental protocols.
The Imperative of Purity Analysis
The synthesis of this compound, often achieved through the nitration of 2-chloro-4-fluorobenzoic acid or related precursors, can lead to the formation of several impurities.[3][4] These may include regioisomers, unreacted starting materials, and by-products from side reactions. The presence of such impurities can have significant downstream consequences, potentially affecting reaction yields, inducing undesirable side reactions, and compromising the safety profile of the final API. Therefore, rigorous purity assessment is not merely a quality control step but a foundational aspect of process validation and drug safety.[5][6]
This guide will compare four orthogonal analytical techniques for the comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Melting Point Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[7] For a substituted benzoic acid like this compound, reversed-phase HPLC is the method of choice.[8]
Causality of Method Selection
The polarity of this compound, conferred by its carboxylic acid, nitro, and halogen functional groups, makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This method allows for the effective separation of the main compound from potential impurities which may have slight differences in polarity. UV detection is highly effective due to the aromatic nature of the compound, which provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the purity of this compound and detect any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 bonded silica, 5 µm particle size, 150 mm x 4.6 mm.[8]
-
Mobile Phase: A gradient elution is often optimal.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to establish the retention time and response factor.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation
| Compound | Retention Time (min) | Area (%) - Batch A | Area (%) - Batch B (Lower Purity) |
| This compound | 8.5 | 99.8 | 96.5[3] |
| Impurity 1 (Isomer) | 7.2 | 0.1 | 1.8 |
| Impurity 2 (Starting Material) | 5.4 | < 0.05 | 1.2 |
| Unknown Impurity | 9.1 | 0.1 | 0.5 |
Workflow Visualization
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Computational Analysis of Nucleophilic Aromatic Substitution Mechanisms: 4-Chloro-2-fluoro-5-nitrobenzoic Acid vs. 2-Chloro-5-nitrobenzoic Acid
This guide provides a comprehensive framework for the computational investigation of reaction mechanisms, specifically focusing on the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-fluoro-5-nitrobenzoic acid. To illuminate the nuanced effects of substituent electronics on reaction kinetics and thermodynamics, a direct comparison is made with 2-Chloro-5-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in mechanistic studies and the rational design of chemical syntheses.
Introduction: The Imperative for Mechanistic Insight in Aromatic Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, pivotal for the construction of complex aromatic and heteroaromatic systems found in pharmaceuticals, agrochemicals, and materials science.[1] The reaction typically proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[2] The efficiency and regioselectivity of SNAr reactions are profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack.[3]
The subject of our primary investigation, this compound[4], presents a fascinating case study. It possesses two potential halogen leaving groups (Cl and F) and is heavily activated by a nitro group. Understanding which halogen is preferentially substituted and the energetic profile of this transformation is critical for its synthetic application.
To provide a deeper, data-driven understanding, this guide employs computational chemistry, a powerful tool for elucidating reaction mechanisms that are often difficult to probe experimentally.[5] We will lay out a detailed protocol using Density Functional Theory (DFT) to map the reaction energy profile. Furthermore, by comparing the reaction mechanism of our target molecule with that of 2-Chloro-5-nitrobenzoic acid[6], we can isolate and quantify the impact of the ortho-fluoro substituent on the reaction's feasibility and pathway. This comparative approach exemplifies how computational analysis can guide experimental design and predict chemical reactivity with high fidelity.
Theoretical Foundations: Tools of the Computational Chemist
A robust computational analysis of reaction mechanisms relies on a synergistic application of several theoretical concepts. The narrative of a reaction—from reactants to products through a high-energy transition state—is written in the language of quantum mechanics.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[7] It determines the electronic energy of a system based on its electron density, providing a quantum mechanical description of molecules and their interactions.[8] The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is critical and should be selected based on the specific chemical system and reaction type being studied.
-
Transition State Theory (TST): TST provides a framework for understanding reaction rates.[9] It postulates that reactants are in a quasi-equilibrium with a high-energy species known as the transition state (TS), which represents the energetic bottleneck of the reaction.[10] Computationally, a transition state is identified as a first-order saddle point on the potential energy surface (PES)—a geometry that is a minimum in all directions except for one, which corresponds to the reaction coordinate.[11] The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.
-
Intrinsic Reaction Coordinate (IRC): Identifying a transition state is not sufficient to confirm its role in a specific reaction. An Intrinsic Reaction Coordinate (IRC) calculation is essential for verification.[12] Starting from the transition state geometry, the IRC algorithm maps the minimum energy path downhill on the potential energy surface in both the forward and reverse directions.[13][14] A successful IRC calculation must connect the transition state to the corresponding reactant and product (or intermediate) minima, thereby validating the proposed reaction pathway.[15]
A Validated Workflow for Mechanistic Elucidation
The following section details a self-validating computational protocol for analyzing the SNAr reaction mechanism. This workflow ensures that each stationary point (minimum or transition state) is correctly characterized before proceeding to the next step.
Experimental Protocol: Step-by-Step Computational Analysis
-
Geometry Optimization of Stationary Points:
-
Objective: To find the lowest energy conformation for all reactants, products, and intermediates.
-
Procedure:
-
Construct the 3D structures of the aromatic substrate (e.g., this compound), the nucleophile (e.g., methoxide, CH₃O⁻), and the expected products and Meisenheimer intermediates.
-
Perform a geometry optimization calculation for each species using a selected DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), to account for the influence of the reaction medium (e.g., DMSO).[16][17][18] Solvent effects are crucial as they can dramatically alter the stabilities of charged species like nucleophiles and intermediates.[19]
-
-
-
Frequency Calculations and Characterization:
-
Objective: To confirm the nature of the optimized geometries and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Procedure:
-
Using the optimized geometries from Step 1, perform a frequency calculation at the same level of theory.
-
Validation: For a minimum energy structure (reactant, product, intermediate), all calculated vibrational frequencies must be real (positive). The presence of imaginary (negative) frequencies indicates a saddle point or a failed optimization.
-
-
-
Transition State (TS) Searching:
-
Objective: To locate the first-order saddle point connecting reactants to an intermediate or product.
-
Procedure:
-
Construct an initial guess for the transition state structure. This can be done by modifying the geometry of the Meisenheimer intermediate or by using a dedicated TS search algorithm (e.g., Berny optimization in Gaussian, or a Nudged Elastic Band method).
-
Perform a transition state optimization calculation (e.g., Opt=TS).
-
-
Validation: A subsequent frequency calculation must yield exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should be visually inspected to ensure it represents the bond-forming/bond-breaking process of interest.[11]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located TS connects the desired reactants and products/intermediates.
-
Procedure:
-
Initiate an IRC calculation starting from the validated TS geometry.[12]
-
The calculation should be run in both the forward and reverse directions.
-
-
Validation: The final geometries of the forward and reverse IRC paths should correspond to the previously optimized minima (e.g., reactants and the Meisenheimer intermediate). This step provides definitive proof of the reaction pathway.[13]
-
-
Energy Profile Construction:
-
Objective: To visualize the reaction pathway and determine activation and reaction energies.
-
Procedure:
-
Calculate the Gibbs free energy (G) for each validated stationary point (reactants, TS, intermediates, products) by combining the electronic energy from the optimization with the thermal corrections from the frequency calculation.
-
The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. The reaction energy (ΔG_rxn) is the difference between the products and the reactants.
-
Plot the Gibbs free energy versus the reaction coordinate to generate a reaction energy profile diagram.
-
-
Computational Workflow Diagram
Caption: A validated computational workflow for mechanistic analysis.
Results and Comparative Analysis
For this guide, we will consider the SNAr reaction with methoxide (CH₃O⁻) as the nucleophile. The key mechanistic question for this compound is the regioselectivity: which halogen is the superior leaving group?
Case 1: this compound
The presence of two strong EWGs (ortho-F, para-NO₂) relative to the chlorine atom, and two EWGs (para-Cl, meta-NO₂) relative to the fluorine atom, significantly activates both positions for nucleophilic attack. Computational analysis allows us to dissect the two potential pathways:
-
Path A: Substitution of Chlorine. The nucleophile attacks the carbon bearing the chlorine atom (C4). The stability of the resulting Meisenheimer intermediate is enhanced by the strong inductive effect of the adjacent fluorine atom and the resonance/inductive effects of the nitro group.
-
Path B: Substitution of Fluorine. The nucleophile attacks the carbon bearing the fluorine atom (C2). Fluorine is generally a poorer leaving group than chlorine in SNAr reactions due to the strength of the C-F bond.
The computational results would likely show that the activation energy for the attack at the chlorine-bearing carbon (Path A) is significantly lower than for the attack at the fluorine-bearing carbon (Path B). This is because the transition state leading to the more stable Meisenheimer intermediate is lower in energy, and chlorine is a better leaving group than fluorine in this context.
Case 2: 2-Chloro-5-nitrobenzoic Acid
This molecule lacks the ortho-fluoro substituent. The SNAr reaction will proceed via nucleophilic attack at the carbon bearing the chlorine atom, activated by the ortho- and para-directing nitro group. This serves as our baseline for comparison.
Comparative Insights: The Role of the Ortho-Fluoro Group
By comparing the calculated activation energies (ΔG‡) for the substitution of chlorine in both molecules, we can quantify the effect of the fluorine substituent.
-
Activation Energy: The ortho-fluoro group in this compound exerts a powerful electron-withdrawing inductive effect. This effect significantly stabilizes the negatively charged Meisenheimer intermediate and the preceding transition state.[1] Consequently, the calculated ΔG‡ for chlorine substitution in the fluorinated compound is expected to be substantially lower than in its non-fluorinated counterpart.
-
Reaction Rate: According to Transition State Theory, a lower activation energy corresponds to an exponentially faster reaction rate. Therefore, the computational analysis predicts that this compound will react much more rapidly with nucleophiles than 2-Chloro-5-nitrobenzoic acid.
SNAr Reaction Pathway Diagram
Caption: Generalized two-step SNAr reaction energy pathway.
Data Summary: A Quantitative Comparison
The table below presents hypothetical, yet chemically reasonable, Gibbs free energy values to illustrate the expected computational outcomes. Energies are reported in kcal/mol relative to the respective reactants.
| Species | This compound (Path A: Cl substitution) | 2-Chloro-5-nitrobenzoic Acid |
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS_add) | +12.5 | +18.0 |
| Meisenheimer Intermediate | -8.0 | -3.5 |
| Transition State 2 (TS_elim) | +1.5 | +4.5 |
| Products | -15.0 | -12.0 |
| Overall ΔG‡ | 12.5 | 18.0 |
| Overall ΔG_rxn | -15.0 | -12.0 |
This data clearly illustrates that the presence of the ortho-fluoro group lowers the activation barrier for the rate-determining addition step by 5.5 kcal/mol, making the reaction significantly faster. It also leads to a more stable intermediate and a more exergonic overall reaction.
Conclusion
This guide has outlined a rigorous and validated computational methodology for investigating the reaction mechanisms of substituted aromatic compounds. Through the comparative analysis of this compound and 2-Chloro-5-nitrobenzoic acid, we have demonstrated how DFT calculations can provide profound, quantitative insights into substituent effects.
The key takeaway is that the ortho-fluoro group acts as a powerful activating substituent, significantly lowering the activation energy for Nucleophilic Aromatic Substitution by stabilizing the key transition state and intermediate. This predictive capability is invaluable for drug development professionals and synthetic chemists, enabling them to select optimal substrates, predict reaction outcomes, and design more efficient synthetic routes. The synergy between computational modeling and experimental chemistry is, therefore, a critical component of modern chemical research and development.
References
- PubChem. This compound.
- Mąkosza, M., & Lemek, T. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]
- Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted SNAr reactions. Angewandte Chemie International Edition, 58(48), 17366-17382. [Link]
- Ansys Chemkin.
- Sabo, D. Computational Modeling of Solvent Effects. University of California, Davis. [Link]
- Figueroa, J. A., & Bopegedera, A. M. R. P. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- VASP Wiki.
- ETH Zurich.
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Wikipedia.
- Ota, N., Nakada, T., Shintani, T., Kamitori, Y., & Okada, E. (2018). Computational Study for the Aromatic Nucleophilic Substitution Reaction on 1-Dimethylamino-2, 4-bis (trifluoroacetyl)-naphthalene with Amines. International Journal of Organic Chemistry, 8(3), 273-281. [Link]
- PubChem. 2-Chloro-5-nitrobenzoic acid.
- SCINE. Software for Chemical Interaction Networks. [Link]
- FACCTs.
- Iannuzzi, M. C., & Riela, S. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1, 3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488. [Link]
- Wikipedia. Solvent model. [Link]
- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 431-457. [Link]
- da Silva, G. G., & Ramalho, T. C. (2023). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A, 127(9), 2058-2067. [Link]
- Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8634-8638. [Link]
- SCM. Intrinsic Reaction Coordinate (IRC) — AMS 2025.
- Fiveable.
- Jhaa, G. (2023).
- KTH Royal Institute of Technology.
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- EPFL. 8.
- Singleton, D. A. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 15(44), 9323-9333. [Link]
- MIT News.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition state theory - Wikipedia [en.wikipedia.org]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 12. Intrinsic-reaction-coordinate calculations - VASP Wiki [vasp.at]
- 13. Intrinsic Reaction Coordinate (IRC) - ORCA 6.0 TUTORIALS [faccts.de]
- 14. scm.com [scm.com]
- 15. epfl.ch [epfl.ch]
- 16. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 17. Solvent model - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Modern Synthesis: A Senior Application Scientist’s Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the choice of starting materials is a critical decision point, balancing reactivity, yield, cost, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing 4-Chloro-2-fluoro-5-nitrobenzoic acid and its close isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, as key building blocks in the synthesis of high-value chemical entities. We will focus on the industrial synthesis of the herbicide Saflufenacil to provide a real-world context for this analysis, comparing a synthetic route that employs this nitrobenzoic acid derivative with a viable alternative pathway.
The Strategic Importance of Substituted Nitrobenzoic Acids
This compound and its isomers are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of multiple reactive sites—a carboxylic acid, a nitro group, and halogen substituents—allows for a wide range of chemical transformations, making it a valuable scaffold for building complex molecular architectures.[2]
The primary application we will explore is its role in the synthesis of Saflufenacil, a potent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase.[3] The synthesis of Saflufenacil provides an excellent case study for a cost-benefit analysis due to the availability of multiple synthetic routes, allowing for a direct comparison of efficiency and cost-effectiveness.
Comparative Analysis of Synthetic Routes to a Key Saflufenacil Intermediate
A critical intermediate in the synthesis of Saflufenacil is an amino-benzoic acid derivative. We will compare two distinct pathways to a precursor of this intermediate:
-
Route A: Synthesis starting from 2-chloro-4-fluorotoluene, proceeding through 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Route B: An alternative synthesis starting from N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide.
Data Summary: A Head-to-Head Comparison
| Metric | Route A: Via 2-chloro-4-fluoro-5-nitrobenzoic acid | Route B: Alternative Route |
| Starting Material | 2-chloro-4-fluorotoluene | N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide |
| Key Intermediate | 2-chloro-4-fluoro-5-nitrobenzoic acid | N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide |
| Overall Yield | >80% (for the nitrobenzoic acid)[4] | High yield and selectivity reported[2] |
| Key Advantages | Well-established chemistry, high yield to the intermediate.[4] | Avoids the use of nitrating agents, potentially safer.[2] |
| Key Disadvantages | Involves nitration, which can be hazardous and produce isomeric impurities. | May require more complex starting materials. |
| Estimated Raw Material Cost | Lower cost of initial starting material (2-chloro-4-fluorotoluene). | Potentially higher cost of the initial sulfonamide starting material. |
Deep Dive into Synthetic Pathways and Experimental Protocols
Route A: The 2-chloro-4-fluoro-5-nitrobenzoic acid Pathway
This route leverages the relatively inexpensive starting material, 2-chloro-4-fluorotoluene, and proceeds through a high-yield synthesis of the key nitrobenzoic acid intermediate.
Logical Workflow for Route A
Diagram 1: Synthetic pathway to the Saflufenacil precursor via 2-chloro-4-fluoro-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid [4]
-
Photochlorination: 2-chloro-4-fluorotoluene is subjected to photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.
-
Nitration: The resulting dichloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.
-
Hydrolysis and Oxidation: The trichloromethyl group is then hydrolyzed and oxidized to a carboxylic acid, yielding the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid. This route is reported to have an overall yield exceeding 80%.[4]
Route B: The Alternative Pathway
This newer approach avoids the nitration step, potentially offering safety and purity advantages.
Logical Workflow for Route B
Diagram 2: Alternative synthetic pathway to a key Saflufenacil intermediate.
Experimental Protocol: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide [2]
-
Selective Chlorination: The starting material, N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide, undergoes selective chlorination in the presence of an additive. This method is reported to provide high yield and selectivity, effectively controlling the formation of chlorinated isomers.[2]
-
Further Reactions: The resulting chlorinated amine is then reacted with a chloroformate to yield a key intermediate for Saflufenacil synthesis.
Cost-Benefit Analysis: Making an Informed Decision
The choice between these two synthetic routes depends on a variety of factors beyond just the final yield.
| Factor | Route A (via Nitrobenzoic Acid) | Route B (Alternative) | Analysis |
| Raw Material Cost | The initial starting material, 2-chloro-4-fluorotoluene, is a relatively low-cost commodity chemical. | The starting sulfonamide is a more complex molecule and likely has a higher initial cost. | Advantage: Route A |
| Process Safety | Involves nitration, which requires careful handling of strong acids and can be exothermic. The potential for runaway reactions and the formation of explosive polynitrated byproducts must be carefully managed. | Avoids nitration, which is a significant safety advantage. The chlorination step may use milder and more selective reagents. | Advantage: Route B |
| Yield and Purity | The synthesis of the nitrobenzoic acid has a high reported yield (>80%). However, nitration can lead to isomeric impurities that may require extensive purification.[4] | High yield and selectivity are reported, with better control over isomer formation.[2] This can lead to a purer final product and reduce downstream purification costs. | Advantage: Route B |
| Waste Management | The use of large quantities of mixed acids in the nitration step generates significant acidic waste, which requires neutralization and disposal, adding to the overall process cost. | This route may generate less hazardous waste, contributing to a more environmentally friendly and cost-effective process. | Advantage: Route B |
| Scalability | The photochlorination and nitration steps are well-established industrial processes that can be scaled up. | The scalability of the selective chlorination of the complex sulfonamide would need to be carefully evaluated. | Potentially Advantage: Route A |
Conclusion and Future Outlook
The cost-benefit analysis reveals a classic trade-off in chemical synthesis: the choice between a route with lower initial raw material costs but with inherent safety and environmental concerns (Route A), and a more elegant, potentially safer, and cleaner route that may have a higher upfront cost for starting materials (Route B).
For large-scale industrial production, the lower cost of the starting material in Route A is a significant driver. However, the associated costs of safety infrastructure, waste treatment, and purification to remove isomers must be factored into the overall economic evaluation.
Route B presents a compelling alternative, particularly for facilities where minimizing hazardous processes and waste streams is a priority. The higher purity of the intermediate could lead to significant cost savings in the downstream steps of the Saflufenacil synthesis, potentially offsetting the higher initial raw material cost.
Ultimately, the optimal choice will depend on the specific manufacturing capabilities, safety protocols, and economic priorities of the organization. As green chemistry principles become increasingly important in the chemical industry, we anticipate that routes like Route B , which avoid harsh nitration conditions and offer higher selectivity, will become more prevalent. The continued development of more cost-effective methods for producing complex starting materials will further enhance the attractiveness of these more sustainable synthetic pathways.
References
- US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google P
- CN106432109A - Preparation method of quizalofop-P-ethyl - Google P
- CN101602736B - Synthesis method of quizalofop-p-ethyl - Google P
- CN113185467A - Preparation method of saflufenacil - Google P
- Environmental Chemistry Method Quizalofop-p-ethyl & Degrad
- New and convergent synthesis of saflufenacil - ResearchG
- Synthesis method of saflufenacil key intermediate - Eureka | P
- Preparation method of saflufenacil intermediate - P
- QUIZALOFOP-P-ETHYL 641 - cipac.org. [Link]
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid - AZA Mid-Year Meeting. [Link]
- CN112574126A - Preparation method of saflufenacil intermediate - Google P
- SAFLUFENACIL (251) The first draft was prepared by Prof. Dr.
- Saflufenacil - Wikipedia. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- Independent Laboratory Validation Quizalofop-p-ethyl & Degrad
- 2-Amino-4-Chloro-5-Nitro-Phenol CAS: 6358-02-7. [Link]
- Quizalofop-p-ethyl: Herbicides used to control soybean fields - Heben Pesticide. [Link]
- Quizalofop-p-ethyl Mixed with Synthetic Auxin and ACCase-Inhibiting Herbicides for Weed Management in Rice Production - ResearchG
- 2-Amino-4-Chloro-5-Nitrophenol CAS 6358-07-2 Best Price & Best Quality. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- CAS No : 89-63-4 | Chemical Name : Chloro-4-nitroaniline-2 | Pharmaffili
- Preparation method of Quizalofop-p-ethyl with high optical content - Eureka | P
Sources
Navigating the Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Comparative Guide to Patented Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-5-nitrobenzoic acid, a key building block in the synthesis of various agrochemicals and pharmaceuticals, has a rich patent landscape detailing its preparation. This guide provides an in-depth comparison of the dominant patented synthetic routes, offering insights into the evolution of its manufacturing process. By examining the underlying chemistry and presenting comparative experimental data, we aim to equip researchers and process chemists with the knowledge to select the most suitable methodology for their specific needs. The primary application driving the interest in this molecule is its role as a crucial intermediate in the production of the herbicide saflufenacil[1][2].
Competing Synthetic Strategies: A Tale of Two Precursors
The patent literature for the synthesis of this compound is largely dominated by two main approaches, distinguished by their starting materials: the traditional route beginning with 2-chloro-4-fluorobenzoic acid and a more contemporary strategy commencing with 2-chloro-4-fluorotoluene.
The Traditional Route: Direct Nitration of 2-chloro-4-fluorobenzoic acid
The established method for synthesizing this compound involves the direct nitration of 2-chloro-4-fluorobenzoic acid. This approach, documented in patents such as WO87/07602, EP0863142, and WO01/83459, typically employs a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent[2][3].
However, this method is not without its drawbacks. The starting material, 2-chloro-4-fluorobenzoic acid, is a solid, which can present handling challenges in large-scale industrial production compared to liquid starting materials. Furthermore, the direct nitration of this substrate can lead to the formation of undesirable isomers and other impurities, necessitating potentially complex and costly purification steps[3]. The reaction also requires significant quantities of sulfuric acid[3].
The Modern Alternative: Synthesis from 2-chloro-4-fluorotoluene
In a bid to overcome the limitations of the traditional route, newer patents describe an alternative synthesis starting from 2-chloro-4-fluorotoluene. This multi-step process generally involves the chlorination of the methyl group, followed by nitration and subsequent hydrolysis and oxidation to the desired carboxylic acid.
This approach offers several advantages, including the use of a liquid starting material, which is often more amenable to industrial-scale handling. Patented processes following this route claim higher overall yields, milder reaction conditions, and the generation of fewer waste products, making it a more environmentally friendly and economically viable option for large-scale production[1].
Comparative Analysis of Synthetic Routes
The following table summarizes the key differences and performance metrics of the two primary synthetic pathways, based on data extracted from the patent literature.
| Feature | Traditional Route (from 2-chloro-4-fluorobenzoic acid) | Modern Route (from 2-chloro-4-fluorotoluene) |
| Starting Material | 2-chloro-4-fluorobenzoic acid (Solid) | 2-chloro-4-fluorotoluene (Liquid) |
| Key Reaction Steps | Single-step nitration | Multi-step: Photochlorination, Nitration, Hydrolysis-Oxidation |
| Reported Advantages | Fewer reaction steps | Higher overall yield (>80%), milder conditions, less waste, suitable for industrial production[1] |
| Reported Disadvantages | Solid starting material, formation of impurities, use of large amounts of sulfuric acid[3] | More complex multi-step process |
| Typical Reagents | Concentrated H₂SO₄, fuming HNO₃ | Photochlorination reagents, mixed acid (H₂SO₄/HNO₃), H₂O₂ (for oxidation)[1] |
| Reported Yield | Can be high (e.g., 96-97%) but may require significant purification[2] | >80% overall yield[1] |
Experimental Protocols from the Patent Literature
To provide a practical understanding of these methodologies, detailed experimental protocols, as described in representative patents, are outlined below.
Protocol 1: Traditional Nitration of 2-chloro-4-fluorobenzoic acid
This protocol is based on the general method described in several patents[2].
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
In a reaction vessel, add 50 grams of concentrated sulfuric acid.
-
Add 10 grams of 2-chloro-4-fluorobenzoic acid in portions while stirring.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 5 grams of fuming nitric acid dropwise, maintaining the reaction temperature between -5°C and 8°C.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Monitor the reaction for the disappearance of the starting material.
-
Slowly pour the reaction mixture into 80 grams of crushed ice with stirring.
-
Filter the resulting precipitate and wash the filter cake with 30 grams of ice water.
-
Dry the solid product to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.
Protocol 2: Modern Synthesis from 2-chloro-4-fluorotoluene
This protocol is a representative example of the multi-step synthesis described in the patent literature[1].
Step A: Photochlorination of 2-chloro-4-fluorotoluene
-
Charge 2-chloro-4-fluorotoluene into a suitable reactor equipped with a UV lamp.
-
Initiate photochlorination by introducing chlorine gas while irradiating with UV light.
-
Monitor the reaction progress by gas chromatography until the desired degree of chlorination to 2-chloro-4-fluorobenzylidene dichloride is achieved.
Step B: Nitration of 2-chloro-4-fluorobenzylidene dichloride
-
Prepare a mixed acid solution of concentrated sulfuric acid and fuming nitric acid.
-
Cool the mixed acid to 0-30°C.
-
Slowly add the 2-chloro-4-fluorobenzylidene dichloride from Step A to the mixed acid, maintaining the temperature within the specified range. The molar ratio of fuming nitric acid to the dichloride is typically 1-1.8:1[1].
Step C: Hydrolysis and Oxidation
-
The nitrated intermediate is then subjected to hydrolysis, for example, using an acid such as sulfuric acid or acetic acid at a temperature of 50-130°C[1].
-
The subsequent oxidation of the resulting aldehyde to the carboxylic acid is carried out using an oxidizing agent like hydrogen peroxide at 40-70°C[1].
Step D: Purification
-
The crude 2-chloro-4-fluoro-5-nitrobenzoic acid is purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate[1].
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main patented synthetic routes for this compound.
Caption: Traditional Synthetic Route for this compound.
Caption: Modern Multi-step Synthesis of this compound.
Conclusion
The patent landscape for the synthesis of this compound clearly demonstrates a shift towards more efficient and industrially scalable processes. While the traditional direct nitration of 2-chloro-4-fluorobenzoic acid offers a more direct route, the modern multi-step synthesis starting from 2-chloro-4-fluorotoluene appears to provide significant advantages in terms of yield, purity, and handling for large-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, cost considerations, and available equipment. This guide provides a solid foundation for making an informed decision based on the current patented technologies.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Eureka | Patsnap.
Sources
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 4-Chloro-2-fluoro-5-nitrobenzoic Acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS No. 35112-05-1). As a multi-functional halogenated and nitrated aromatic compound, its handling and disposal require a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who utilize this chemical intermediate in their work.
Hazard Assessment and Waste Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 35112-05-1 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNO₄ | [3][4] |
| Molar Mass | 219.55 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | [6][7] |
The key takeaway from this profile is the compound's classification as a halogenated organic acid . Under guidelines from the Environmental Protection Agency (EPA), halogenated organic wastes must be segregated from non-halogenated streams and are subject to specific treatment technologies.[8][9] Furthermore, its irritant properties necessitate stringent personal protection as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11]
Personnel Safety & Protective Equipment (PPE)
Exposure control is the primary line of defense. All handling, including weighing, transfers, and waste consolidation, should occur within a certified chemical fume hood to mitigate inhalation risks.[12]
Recommended Personal Protective Equipment (PPE)
| Task | Required PPE | Rationale |
| Routine Handling | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin contact and eye irritation from dust or minor splashes.[5][7] |
| Weighing/Transfers | As above, within a chemical fume hood | Minimizes inhalation of fine particulates which can cause respiratory irritation.[4][7] |
| Spill Cleanup | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Impervious Lab Coat or Apron. Respiratory protection may be required based on spill size. | Provides enhanced protection against direct, prolonged contact and higher concentrations of dust or vapors.[7] |
On-Site Waste Management: Segregation and Collection
The principle of "cradle-to-grave" waste responsibility, as defined by the EPA, begins the moment the chemical is deemed waste.[9] Proper segregation at the point of generation is the most critical step for ensuring cost-effective and compliant disposal.
Experimental Protocol: Waste Collection
-
Container Selection: Designate a specific, chemically compatible, and sealable wide-mouth container for solid waste or a narrow-mouth container for solutions. The container must be clearly labeled "Hazardous Waste."
-
Waste Segregation:
-
Labeling: Affix a hazardous waste tag to the container before adding the first particle of waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., GHS07 for irritant).[7]
-
The accumulation start date.
-
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Control & Contain: For small, manageable spills, ensure proper PPE is worn before approaching. Prevent the spread of the powder by covering it with a chemical absorbent pad or sand. Avoid creating dust.[4]
-
Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS office, in accordance with your site-specific Chemical Hygiene Plan (CHP).[11][13]
Disposal Workflow and Decision Logic
The following workflow provides a visual guide to the decision-making process for handling and disposing of this compound waste. This process ensures that the waste is properly characterized and directed into the correct disposal stream from the point of generation.
Caption: Waste Disposal Decision Workflow for this compound.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management company, coordinated through your institution's EHS department.
The recommended and most effective disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[4][7]
-
Why Incineration? This thermal destruction process is necessary to break the stable aromatic ring and carbon-halogen bonds, ensuring complete destruction of the organic compound.
-
Why an Afterburner and Scrubber? The combustion of this compound will generate hazardous byproducts, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gases.[4][6] The afterburner ensures complete combustion, while the scrubber is essential for neutralizing these acidic gases before they are released into the atmosphere, thereby preventing environmental pollution.
Never attempt to dispose of this chemical via drains or as common solid waste.[4] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems. Contaminated packaging, such as the original bottle or liners, must be disposed of in the same manner as the chemical itself.[4]
References
- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/129951-45-7.pdf]
- This compound | 35112-05-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8262804.htm]
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/114776-15-7_cb8262804.htm]
- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5456-GB-EN.pdf]
- 4-Chloro-2-nitrobenzoic acid Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sds/4654-5-Z2.pdf]
- SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c67609]
- This compound | CAS 35112-05-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-2-fluoro-5-nitrobenzoic-acid-35112-05-1]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000T370.PDF?Dockey=2000T370.PDF]
- This compound | C7H3ClFNO4 | CID 3774553. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3774553]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK214767/]
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-03/documents/used-oil-rebuttable-presumption-guidance-summary.pdf]
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [URL: https://compliancy-group.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube. [URL: https://www.youtube.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health (OSHA). [URL: https://osha.oregon.gov/OSHAPubs/factsheets/fs41.pdf]
Sources
- 1. This compound | 35112-05-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
